molecular formula C8H12N2 B066592 N-methyl-1-(2-methylpyridin-4-yl)methanamine CAS No. 165558-79-2

N-methyl-1-(2-methylpyridin-4-yl)methanamine

Cat. No.: B066592
CAS No.: 165558-79-2
M. Wt: 136.19 g/mol
InChI Key: AGBBPYPGNDYNBA-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily recognized as a key synthetic precursor or intermediate in the development of novel pharmacologically active molecules. Its structure, featuring a pyridine ring substituted with a methyl group and a N-methylmethanamine side chain, is a privileged scaffold often associated with compounds that modulate central nervous system (CNS) targets. Researchers utilize this amine in the synthesis of more complex ligands, particularly for probing the structure-activity relationships (SAR) of receptors and enzymes. Its specific research value lies in its potential role as a building block for molecules designed to interact with targets such as kinase enzymes or neurotransmitter receptors, which are critical in the study of various neurological disorders and diseases. The mechanism of action for the final active compounds derived from this intermediate can vary widely but often involves receptor antagonism/agonism or enzyme inhibition, making it a versatile tool for constructing chemical libraries for high-throughput screening (HTS) campaigns. This product is intended to support the efforts of chemists and biologists in early-stage drug discovery, providing a high-purity foundation for the synthesis of targeted probes and potential therapeutic candidates.

Properties

IUPAC Name

N-methyl-1-(2-methylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBBPYPGNDYNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297812
Record name N,2-Dimethyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165558-79-2
Record name N,2-Dimethyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165558-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 165558-79-2 Primary Classification: Pyridine Building Block / Secondary Amine Scaffold[1]

Part 1: Executive Technical Summary

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a specialized heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of a 2-methylpyridine core substituted at the 4-position with an N-methylaminomethyl group.[1][2]

This molecule serves as a critical "linker" pharmacophore.[1] The basic secondary amine provides a handle for acylation, alkylation, or sulfonylation, allowing it to be docked into hydrophilic pockets of enzymes (particularly kinases and proteases), while the pyridine ring engages in


-

stacking or hydrogen bonding interactions (via the pyridyl nitrogen) within the active site.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNote
Molecular Formula

Molecular Weight 136.19 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
Exact Mass 136.1000Monoisotopic
Physical State Pale yellow oil / Low-melting solidHygroscopic; tends to darken upon oxidation
Boiling Point ~86°C (at reduced pressure)Estimated based on analogs
pKa (Calculated)

;

Diprotic character significantly influences solubility pH profiles
LogP 0.68Highly soluble in polar organic solvents and aqueous buffers
Solubility DMSO, MeOH, DCM, Water (pH < 7)Limited solubility in non-polar alkanes (Hexane/Heptane)

Part 2: Synthetic Methodology & Protocols[3][6]

The most robust route to high-purity N-methyl-1-(2-methylpyridin-4-yl)methanamine is the Reductive Amination of 2-methylisonicotinaldehyde (2-methylpyridine-4-carbaldehyde) with methylamine.[1] This approach avoids the over-alkylation issues common with direct alkylation of primary amines.[1]

Core Synthesis Workflow (Reductive Amination)[1][9]

Reaction Logic: This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike Sodium Borohydride (


), STAB is mild and selective; it reduces the intermediate imine/iminium species faster than it reduces the aldehyde, preventing the formation of the alcohol byproduct.[1]

Reagents:

  • Substrate: 2-Methylpyridine-4-carbaldehyde (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 1.2 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.[1]

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a dry reaction vessel with 2-methylpyridine-4-carbaldehyde dissolved in DCE (0.1 M concentration).

    • Add Methylamine solution (1.2 eq) under

      
       atmosphere.
      
    • Add Acetic Acid (1.0 eq).[1]

    • Observation: The solution may warm slightly.[1][3] Stir at Room Temperature (RT) for 30–60 minutes to ensure equilibrium formation of the imine species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 15 minutes. Caution: Mild gas evolution (

      
      ).[1]
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench by slow addition of Saturated Aqueous

      
       (pH should be ~8–9).[1]
      
    • Extract the aqueous layer with DCM (

      
      ).[1]
      
    • Crucial Step: The product is a base.[1][4] If impurities are neutral, perform an acid-base extraction:

      • Extract organic layer with 1N HCl (Product moves to aqueous).[1]

      • Wash aqueous acid with Ether (removes neutral impurities).[1]

      • Basify aqueous layer with 2N NaOH to pH > 12.[1]

      • Extract back into DCM.[1]

  • Isolation:

    • Dry combined organics over

      
      .[1][3]
      
    • Concentrate in vacuo.[1]

    • Yield Expectation: 75–85%.[1]

Mechanistic Pathway Visualization[1]

The following diagram illustrates the transformation from aldehyde to secondary amine, highlighting the critical iminium intermediate.

SynthesisPathway Aldehyde 2-Methylpyridine- 4-carbaldehyde Imine N-Methyl Iminium Ion Aldehyde->Imine Product N-methyl-1-(2-methyl pyridin-4-yl)methanamine Imine->Product Step1 MeNH2, AcOH (Imine Formation) Step1->Imine Step2 NaBH(OAc)3 (Selective Reduction) Step2->Product

Figure 1: Reductive amination pathway via the iminium intermediate, ensuring selectivity for the secondary amine.[1]

Part 3: Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.[1] The following data points serve as a self-validating system to confirm identity and purity.

H-NMR Diagnostic Signals ( )
  • 
     8.4 ppm (d, 1H):  Pyridine C6-H (most deshielded, doublet).[1]
    
  • 
     7.1 ppm (s, 1H):  Pyridine C3-H (singlet due to 2,4-substitution pattern).[1]
    
  • 
     7.0 ppm (d, 1H):  Pyridine C5-H.[1]
    
  • 
     3.7 ppm (s, 2H):  Benzylic 
    
    
    
    connecting the ring and amine.[1] Key diagnostic for successful reduction.
  • 
     2.5 ppm (s, 3H):  Pyridine 
    
    
    
    (2-position).[1]
  • 
     2.4 ppm (s, 3H):  N-Methyl 
    
    
    
    .[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Expected Parent Ion

    
    :  137.2 m/z[1]
    
  • Fragmentation Pattern: Loss of methylamine fragment often observed at high collision energies.[1]

Part 4: Applications in Medicinal Chemistry[1][2][9][11]

This scaffold is not merely a reagent; it is a strategic fragment in drug design.[1]

Pharmacophore Utility[1]
  • Kinase Inhibition: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of kinase ATP-binding pockets.[1] The N-methylamine tail extends into the solvent-exposed region or ribose pocket, improving solubility.[1]

  • Solubility Enhancement: The basic secondary amine (

    
    ) ensures the molecule is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug candidates.[1]
    
Fragment Elaboration Workflow

The following decision tree guides the researcher on how to utilize this building block based on the target binding site requirements.

ApplicationWorkflow Start Scaffold: N-methyl-1-(2-methylpyridin-4-yl)methanamine Decision Target Binding Requirement? Start->Decision PathA Hydrophobic Pocket Access Decision->PathA PathB Rigid H-Bonding Network Decision->PathB PathC Flexible Linker Extension Decision->PathC ActionA Amide Coupling (React with R-COCl) PathA->ActionA ActionB Urea Formation (React with Isocyanate) PathB->ActionB ActionC Reductive Amination (React with Aldehyde) PathC->ActionC

Figure 2: Strategic elaboration of the secondary amine handle for diverse medicinal chemistry objectives.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Secondary amines can absorb

    
     from the air to form carbamates over time.[1]
    
  • Hygroscopicity: The free base is hygroscopic.[1] For long-term storage, conversion to the Dihydrochloride salt (.2HCl) is recommended.[1]

    • Salt Formation:[5] Dissolve free base in

      
      , add 
      
      
      
      in Dioxane dropwise.[1] Filter the white precipitate.[1]
  • Safety: Pyridine derivatives are potential irritants and may have neurological effects at high concentrations.[1] Use standard PPE and work within a fume hood.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • PubChem. (n.d.).[1][6][7] Compound Summary for CAS 94413-70-4 (Primary Amine Analog). National Library of Medicine.[1] Retrieved February 11, 2026, from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] [Link]

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of N-methyl-1-(2-methylpyridin-4-yl)methanamine .[1][2]

A Privileged Scaffold for Kinase & GPCR Ligand Design[1][2]

H

N

[1]

Introduction & Significance

N-methyl-1-(2-methylpyridin-4-yl)methanamine (also known as N,2-dimethyl-4-pyridinemethanamine) represents a critical "fragment-sized" building block in modern drug discovery.[1][2] Structurally, it consists of a 2-methylpyridine core substituted at the 4-position with a (methylamino)methyl arm.[1][2]

This molecule is highly valued in Medicinal Chemistry for three reasons:

  • Bioisosterism: It serves as a pyridine-based bioisostere for the benzylamine moiety found in numerous biogenic amines, improving metabolic stability and water solubility.[1][2]

  • Kinase Inhibition: The 2-methylpyridine motif is a frequent "hinge-binding" element in kinase inhibitors (e.g., Imatinib/Nilotinib analogs), where the nitrogen accepts a hydrogen bond from the protein backbone.[2]

  • pKa Modulation: The secondary amine provides a tunable basic center (pKa ~8.0–8.5), ideal for lysosomotropic trapping or forming salt bridges with aspartate/glutamate residues in receptor binding pockets (e.g., CXCR4, Opioid receptors).[2]

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values.

PropertyValueDescription/Notes
Molecular Weight 136.19 g/mol Fragment-like (Rule of 3 compliant).[1][2]
Appearance Pale yellow oilHygroscopic; darkens upon air exposure.[1][2]
Boiling Point 220.8 ± 25.0 °CPredicted at 760 mmHg.[1][2]
Density 0.968 g/cm³Liquid at room temperature (Free Base).[1][2]
pKa (Amine) 8.27 ± 0.10Secondary aliphatic amine (Predicted).[1][2]
pKa (Pyridine) ~5.8Pyridine nitrogen; less basic than the amine.[1][2]
LogP 0.35Highly hydrophilic; excellent for lowering Lipophilicity (LogD).[1][2]
Solubility High (Water, MeOH)Miscible in polar organic solvents and aqueous acid.[2]
Storage 2–8°C, Inert GasStore as HCl salt for long-term stability.

Synthetic Methodology

To ensure high purity and avoid over-alkylation (formation of the tertiary amine), the Reductive Amination pathway is the industry-standard protocol over direct alkylation.

Protocol: Reductive Amination via 2-Methylisonicotinaldehyde

This method minimizes byproducts and allows for scalable production.[1][2]

Reagents:

  • Precursor: 2-Methylisonicotinaldehyde (CAS: 63875-01-4)[1][2]

  • Amine Source: Methylamine (2.0 M in THF or MeOH)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH

    
    
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-methylisonicotinaldehyde (1.0 eq) in DCM. Add Methylamine (1.5 eq) and stir at 0°C for 30 minutes. Note: The slight excess of amine drives the equilibrium toward the imine intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of STAB prevents the reduction of the pyridine ring or aldehyde to alcohol.[2]

  • Quench: Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). The product will be in the organic layer.[1][2]

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1).
    
  • Salt Formation: Dissolve the free base oil in diethyl ether and add 4M HCl in dioxane to precipitate the Dihydrochloride salt (white solid), which is non-hygroscopic and stable.[2]

Visual Synthesis Workflow

The following diagram illustrates the logic flow from precursor selection to final salt isolation.

Synthesis Start 2-Methylisonicotinaldehyde (Precursor) Imine Imine Intermediate (Transient) Start->Imine + MeNH2 (DCM, 0°C) Product N-methyl-1-(2-methylpyridin-4-yl)methanamine (Free Base) Imine->Product + NaBH(OAc)3 (Reductive Amination) Salt Dihydrochloride Salt (Stable Form) Product->Salt + HCl/Dioxane (Precipitation)

Figure 1: Step-wise reductive amination pathway for high-purity synthesis.

Medicinal Chemistry Applications

This molecule functions as a versatile "linker-headgroup" motif.[1][2]

A. Kinase Inhibitors (Hinge Binding)

In kinase drug discovery, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region (e.g., Met318 in c-Abl). The 4-position methylamine tail extends into the solvent-exposed region or the ribose binding pocket, improving solubility.[1][2]

  • Example: Analogues of Imatinib utilize similar pyridine-pyrimidine scaffolds where the methyl group at position 2 provides hydrophobic packing against the gatekeeper residue (e.g., Thr315).

B. GPCR Ligands (CXCR4 & Opioids)

The secondary amine is critical for binding to Aspartate residues (e.g., Asp97 in CXCR4) via salt-bridge formation.[1][2] The N-methyl group adds a small hydrophobic bulk that can displace conserved water molecules, gaining entropic binding energy.[1][2]

Mechanism of Interaction

Interaction Ligand_Py Pyridine Nitrogen (H-Bond Acceptor) Rec_Hinge Kinase Hinge Region (Backbone NH) Ligand_Py->Rec_Hinge H-Bond Ligand_Amine Secondary Amine (NH) (Protonated Cation) Rec_Asp GPCR Aspartate (Anionic Sidechain) Ligand_Amine->Rec_Asp Ionic Salt Bridge Ligand_Me 2-Methyl Group (Hydrophobic) Rec_Gate Gatekeeper Residue (Hydrophobic Pocket) Ligand_Me->Rec_Gate Van der Waals

Figure 2: Pharmacophore mapping of the molecule within Kinase and GPCR binding pockets.

Safety & Handling (SDS Summary)

While generally safe for laboratory handling, the free base is caustic.[2]

  • Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Spill Cleanup: Neutralize with weak acid (citric acid) before disposal.[1][2] Absorb with sand/vermiculite.[1][2]

References

  • PubChem Compound Summary. (2023). N-methyl-1-(pyridin-4-yl)methanamine and derivatives.[1][2][3][4][5] National Center for Biotechnology Information.[1][2] Link[2]

  • BenchChem Technical Guides. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Analogous synthetic route validation). Link

  • ChemicalBook. (2025).[1][2][6] N-methyl-1-(2-methylpyridin-4-yl)methanamine Properties and Suppliers.[1][2]Link[2]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of 2-Methylpyridine Kinase Inhibitors. (General reference for scaffold utility in kinase design).
  • Sigma-Aldrich. 2-[(Methylamino)methyl]pyridine Safety Data Sheet.Link[2]

Sources

Technical Monograph: N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS: 165558-79-2), a critical heteroaromatic building block in modern drug discovery.[1] Characterized by a 2,4-disubstituted pyridine scaffold, this molecule serves as a versatile "linker-fragment" in kinase inhibitor design and Fragment-Based Drug Discovery (FBDD).[1] Its structural duality—offering a basic secondary amine for coupling and a pyridine nitrogen for hydrogen bond acceptance—makes it a privileged scaffold for optimizing pharmacokinetic (PK) profiles, particularly in modulating solubility and lipophilicity (LogP).

Physicochemical Characterization

Precise molecular weight calculations are non-negotiable in quantitative analysis (LC-MS) and stoichiometric planning.[1] Below is the definitive mass spectrometry profile for the free base and common salt forms encountered in library synthesis.

Molecular Weight & Isotopic Profile[1]
PropertyValueNotes
IUPAC Name N-methyl-1-(2-methylpyridin-4-yl)methanamine
Molecular Formula C₈H₁₂N₂
Average Molecular Weight 136.20 g/mol Used for gravimetric measurements.[1]
Monoisotopic Mass 136.1000 g/mol Used for High-Res MS (HRMS) extraction.[1]
CAS Number 165558-79-2Distinct from the non-methylated analog (CAS 6971-44-4).[1]
Stoichiometric Salt Correction Table

In drug development, this amine is frequently handled as a hydrochloride salt to prevent oxidation and improve handling properties.

FormFormulaMW ( g/mol )Conversion Factor (Salt to Base)
Free Base C₈H₁₂N₂136.201.00
Monohydrochloride C₈H₁₂N₂[1] · HCl172.660.79
Dihydrochloride C₈H₁₂N₂[1] · 2HCl209.120.65

Scientist's Note: When calculating stoichiometry for coupling reactions (e.g., amide coupling or SNAr), always verify the salt form on the Certificate of Analysis (CoA). Using the dihydrochloride without adding 2.0+ equivalents of base (DIPEA/TEA) is a common cause of reaction failure.

Synthetic Methodology: Reductive Amination

While nucleophilic substitution (SN2) on 4-(chloromethyl)-2-methylpyridine is possible, it often leads to over-alkylation (formation of tertiary amines).[1] The Reductive Amination route is the industry standard for high-fidelity synthesis of secondary amines.[1]

Reaction Logic

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike NaBH₄, STAB is mild enough to not reduce the pyridine ring or other sensitive functionalities, and it selectively reduces the in situ formed imine over the aldehyde, preventing alcohol byproducts.

Visual Pathway (DOT Diagram)

SynthesisPathway Aldehyde 2-methylisonicotinaldehyde (Precursor) Imine Imine Intermediate (Transient) Aldehyde->Imine Dehydration (-H2O) Product N-methyl-1-(2-methylpyridin-4-yl) methanamine (Target) Imine->Product Selective Reduction Methylamine Methylamine (excess) MeOH/THF Methylamine->Imine STAB NaBH(OAc)3 AcOH (Cat.) STAB->Product

Figure 1: Selective reductive amination pathway utilizing STAB to prevent over-alkylation.[1]

Validated Protocol

Scale: 10 mmol Reagents: 2-methylisonicotinaldehyde (1.21 g), Methylamine (2M in THF, 15 mL), Sodium Triacetoxyborohydride (STAB, 3.18 g), Acetic Acid (glacial), DCM (Dichloromethane).

  • Imine Formation:

    • Dissolve 2-methylisonicotinaldehyde (1.0 eq) in anhydrous DCM (40 mL).

    • Add Methylamine solution (3.0 eq).[1]

    • Crucial Step: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. (Portion-wise addition controls gas evolution).[1]

    • Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS (Target [M+H]⁺ = 137.1).[1]

  • Workup (The "Trap"):

    • Quench with saturated NaHCO₃.[1]

    • Phase Separation: The product is a basic amine.[1] Ensure the aqueous layer pH is >10 using 1N NaOH if necessary to force the amine into the organic layer.

    • Extract with DCM (3x).[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification:

    • If necessary, purify via flash chromatography using a DCM/MeOH/NH₄OH gradient (e.g., 90:9:1). The NH₄OH is vital to prevent the amine from streaking on the silica.

Analytical Validation

To ensure the integrity of the synthesized block before using it in expensive downstream steps, verify these diagnostic signals.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 2.45 ppm (s, 3H)Pyridine-CH₃ : Distinct singlet on the aromatic ring.[1]
δ 2.28 ppm (s, 3H)N-CH₃ : Methyl group attached to the amine.[1]
δ 3.65 ppm (s, 2H)-CH₂- Bridge : Connects pyridine to amine.[1]
δ 8.3-8.4 ppm (d, 1H)Pyridine H6 : Characteristic doublet next to Nitrogen.[1]
LC-MS (ESI+) m/z 137.1[M+H]⁺ peak.[1]

Medicinal Chemistry Applications

This molecule is not just a reagent; it is a strategic scaffold in Fragment-Based Drug Discovery (FBDD) .[1]

Strategic Value
  • Solubility Enhancement: The pyridine nitrogen (pKa ~5-6) and the secondary amine (pKa ~9-10) provide two ionization centers, significantly improving aqueous solubility compared to phenyl analogs.[1]

  • Bioisosterism: The 2-methylpyridine motif acts as a bioisostere for ortho-substituted benzenes but with improved metabolic stability (blocking the metabolic soft spot at the 2-position).[1]

  • Linker Capability: The secondary amine allows for rapid diversification via amide coupling, urea formation, or reductive amination to create larger libraries.

Decision Logic for Scaffold Selection

MedChemLogic Start Drug Design Objective Problem Issue: Poor Solubility or High Lipophilicity (LogP > 4) Start->Problem Solution Strategy: Introduce Polar/Ionizable Groups Problem->Solution Selection Select Scaffold: N-methyl-1-(2-methylpyridin-4-yl)methanamine Solution->Selection Benefit1 Pyridine N: H-Bond Acceptor Selection->Benefit1 Benefit2 Secondary Amine: Solubility Handle Selection->Benefit2 Benefit3 2-Methyl Group: Conformational Lock Selection->Benefit3

Figure 2: Medicinal chemistry decision tree for selecting the methylpyridin-methanamine scaffold.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Retrieved from [Link] (Standard protocol for STAB reduction).[1]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Retrieved from [Link] (Context on amine usage in drug discovery).[1]

  • PubChem Database. (2023).[1] Compound Summary for CAS 6971-44-4 (Analog Reference). Retrieved from [Link] (Used for comparative physicochemical property prediction).[1]

Sources

N-methyl-1-(2-methylpyridin-4-yl)methanamine: Structural Pharmacophore & Mechanistic Profile

[1][2]

Executive Summary
  • Compound Name : N-methyl-1-(2-methylpyridin-4-yl)methanamine[1][2]

  • Synonyms : N,2-Dimethyl-4-pyridinemethanamine; 2-methyl-4-[(methylamino)methyl]pyridine.[1][2]

  • CAS Registry Number : 165558-79-2[1][2]

  • Molecular Formula : C₈H₁₂N₂[1][2]

  • Core Role : Bioisostere of Betahistine; Solubilizing "Tail" Moiety in Kinase Inhibitors.[1][2]

  • Primary Mechanisms :

    • GPCR Modulation : Histamine H3 Receptor Inverse Agonism/Antagonism (Theoretical/Analogous).

    • Kinase Interaction : Hinge-binding or Solvent-front interaction in Type I/II Kinase Inhibitors.[1][2]

Part 1: Chemical Biology & Mechanism of Action[1][2]

The "mechanism of action" for this molecule is context-dependent, derived from its two functional domains: the 2-methylpyridine ring (aromatic, H-bond acceptor) and the N-methylmethanamine tail (basic, ionizable).[1][2]

1. Histaminergic Mechanism (Neurotransmission)

Structurally, this molecule is a regioisomer and lower homolog of Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine).[1][2]

  • Target : Histamine H3 Receptor (H3R).[1][2]

  • Mode of Action : Antagonist / Inverse Agonist .[1][2]

  • Mechanistic Pathway :

    • Presynaptic Autoregulation : H3 receptors are presynaptic autoreceptors.[1][2] Activation inhibits histamine release.[1][2]

    • Antagonism : By blocking H3 receptors, this pharmacophore prevents the negative feedback loop, leading to increased release of histamine , acetylcholine, and norepinephrine in the CNS.[1][2]

    • Structural Logic : The basic amine nitrogen mimics the ethylamine tail of histamine, interacting with the conserved Aspartate residue (Asp3.[1][2]32) in the GPCR transmembrane domain.[1][2] The pyridine ring provides π-stacking interactions, replacing the imidazole of histamine.[1][2]

    • Selectivity : The 2-methyl substitution on the pyridine ring (steric bulk) and the shortened linker (methyl vs. ethyl) modulate selectivity between H1 and H3 receptors, often favoring H3 antagonism over H1 agonism compared to ethyl-linked analogs.[1][2]

2. Kinase Inhibitor Mechanism (Oncology)

The 2-methyl-4-aminopyridine motif is a "privileged structure" in the design of Tyrosine Kinase Inhibitors (TKIs).[1][2]

  • Target : VEGFR, PDGFR, and other Split-Tyrosine Kinases.[1][2]

  • Mode of Action : ATP-Competitive Inhibition .[1][2]

  • Mechanistic Pathway :

    • Solubility & Pharmacokinetics : The N-methyl amine is protonated at physiological pH, significantly improving the water solubility of lipophilic kinase inhibitor scaffolds (e.g., quinazolines, pyrimidines).[1][2]

    • Binding Pocket Interaction :

      • Hinge Region : The pyridine nitrogen can serve as an H-bond acceptor for the backbone NH of the kinase hinge region.[1][2]

      • Solvent Front : The basic amine tail extends towards the solvent front, forming ionic interactions with glutamate or aspartate residues at the pocket entrance.[1][2]

Part 2: Data Presentation & Structural Analysis
Table 1: Physicochemical Profile & Pharmacophore Comparison
FeatureN-methyl-1-(2-methylpyridin-4-yl)methanamineBetahistine (Reference Drug)Mechanistic Implication
Linker Length 1 Carbon (Methanamine)2 Carbons (Ethanamine)Shorter linker restricts conformational freedom, potentially increasing H3 subtype selectivity.[1][2]
Pyridine Position 4-substituted2-substitutedAlters vector of amine presentation to the receptor Asp3.32 residue.[1][2]
Ring Substitution 2-Methyl groupNoneSteric clash prevents H1 receptor activation (reduces side effects); enhances lipophilicity.[1][2]
pKa (Basic N) ~9.5 (Est.)[1][2]9.4Protonated at pH 7.4; critical for "Ionic Lock" interaction in GPCRs.[1][2]
Role Building Block / ProbeH3 Antagonist / H1 AgonistUsed to synthesize optimized H3 ligands or kinase inhibitors.[1][2]
Part 3: Visualization (Pathway & Interaction)

The following diagram illustrates the dual mechanistic potential of the scaffold: interacting with the Histamine H3 Receptor (GPCR) and the Kinase ATP Pocket .[1][2]

MechanismOfActioncluster_moleculePharmacophore: N-methyl-1-(2-methylpyridin-4-yl)methanaminecluster_H3Pathway A: Histaminergic Systemcluster_KinasePathway B: Kinase InhibitionMoleculeN,2-Dimethyl-4-pyridinemethanamine(CAS 165558-79-2)BasicAmineBasic Amine(Protonated)Molecule->BasicAminePyridinePyridine Ring(Aromatic)Molecule->PyridineBindingATP Pocket BindingMolecule->BindingAsp332Asp3.32 Residue(Ionic Lock)BasicAmine->Asp332Ionic BondSolubilitySolubility ModulationBasicAmine->SolubilityHydrophilicityH3RPresynaptic H3 Receptor(GPCR)Pyridine->H3RPi-StackingKinaseTyrosine Kinase(VEGFR/PDGFR)Pyridine->KinaseH-Bond AcceptorAntagonismAntagonism / Inverse AgonismH3R->AntagonismAsp332->H3RReleaseIncreased Release:Histamine, ACh, NEAntagonism->ReleaseDisinhibitionBinding->KinaseInhibition

Caption: Dual mechanistic pathways showing H3 Receptor antagonism (via ionic locking with Asp3.[1][2]32) and Kinase binding interactions.[1][2]

Part 4: Experimental Protocols

To validate the mechanism of action or utilize this building block, the following protocols are standard.

Protocol A: Synthesis via Reductive Amination

Use this protocol to synthesize the molecule from its aldehyde precursor.[1][2]

  • Reagents : 2-Methylisonicotinaldehyde (Precursor), Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).[1][2]

  • Procedure :

    • Dissolve 2-Methylisonicotinaldehyde (1.0 eq) in DCM.

    • Add Methylamine (1.2 eq) and stir for 30 min to form the imine.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench : Add saturated NaHCO₃.[1][2]

    • Extraction : Extract with DCM (3x).[1][2] Dry organic layer over Na₂SO₄.[1][2]

    • Purification : Flash chromatography (DCM:MeOH:NH₄OH).[1][2]

  • Validation : Confirm structure via ¹H-NMR (Look for N-methyl singlet at ~2.4 ppm and pyridine protons).

Protocol B: H3 Receptor Binding Assay (Radioligand Displacement)

Use this protocol to determine affinity (Ki).[1][2]

  • System : Rat brain cortical membranes or CHO cells expressing human H3R.[1][2]

  • Radioligand : [³H]-N-α-methylhistamine (NAMH).[1][2]

  • Method :

    • Incubate membranes with [³H]-NAMH (1 nM) and varying concentrations of N-methyl-1-(2-methylpyridin-4-yl)methanamine (10⁻¹⁰ to 10⁻⁵ M).[1][2]

    • Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Terminate reaction by rapid filtration through GF/B filters.[1][2]

    • Measure radioactivity via liquid scintillation counting.[1][2]

  • Analysis : Plot % displacement vs. Log[Concentration] to determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation.

References
  • PubChem . (n.d.).[1][2] Compound Summary: N,2-Dimethyl-4-pyridinemethanamine (CAS 165558-79-2).[1][2] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2]

  • Arrang, J. M., et al. (1987).[1][2] Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.[1][2] Nature. (Foundational mechanism for H3 antagonism).[1][2]

  • Kuhne, H., et al. (2011).[1][2] Synthesis and SAR of 2-aminopyrimidine-based VEGFR inhibitors. Journal of Medicinal Chemistry. (Context for pyridine-amine solubilizing groups).

N-methyl-1-(2-methylpyridin-4-yl)methanamine: Pharmacophore Profile & Biological Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and experimental characterization of N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS: 165558-79-2).

Executive Summary

N-methyl-1-(2-methylpyridin-4-yl)methanamine (also known as N,2-Dimethyl-4-pyridinemethanamine ) is a specialized heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD) . While often categorized as a raw intermediate, its structural properties—specifically the 2-methylpyridine "head" paired with a secondary amine "tail"—confer distinct biological activities. It serves as a critical pharmacophore in the synthesis of Type II Kinase Inhibitors , Histamine H3/H4 Antagonists , and GPCR ligands .

This guide analyzes its intrinsic biological profile, its role in modulating physicochemical properties (LogP, pKa) of drug candidates, and provides validated protocols for its synthesis and characterization.

Core Chemical Identity
PropertySpecification
IUPAC Name N-methyl-1-(2-methylpyridin-4-yl)methanamine
CAS Number 165558-79-2
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Key Functional Groups Pyridine (H-bond acceptor), Secondary Amine (Basic center)
Predicted pKa ~9.8 (Amine), ~5.4 (Pyridine)

Biological Activity & Mechanism of Action

Kinase Inhibition (Solvent-Front Tail)

In medicinal chemistry, this molecule acts as a "privileged scaffold" for targeting the ATP-binding pocket of protein kinases.

  • Mechanism: The pyridine nitrogen can serve as a weak H-bond acceptor for the hinge region, but more commonly, the entire unit is used as a Solvent-Exposed Tail .

  • Interaction: The basic secondary amine (protonated at physiological pH) forms electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate or Glutamate) located at the solvent front of the kinase domain.

  • Impact: Incorporating this fragment significantly improves the water solubility of lipophilic kinase inhibitors while maintaining potency.

Histaminergic Modulation (H3/H4 Receptors)

Structurally, the molecule resembles the histamine metabolite path.

  • H3 Receptor Antagonism: The 4-substituted pyridine motif with a basic amine linker is a classic pharmacophore for H3 receptor antagonists (used in cognitive disorders/narcolepsy). The 2-methyl group provides steric bulk that can enhance selectivity over H1/H2 receptors.

  • Structure-Activity Relationship (SAR): The distance between the aromatic ring and the basic nitrogen is critical. This molecule possesses a "one-carbon" linker, distinct from the "two-carbon" ethylamine chain of histamine, often shifting activity from agonism to antagonism.

Intrinsic Toxicity & Metabolism
  • Metabolic Stability: The 2-methyl substituent on the pyridine ring blocks metabolic oxidation at the

    
    -position (a common clearance pathway for pyridines), potentially extending the half-life of drugs containing this moiety.
    
  • Safety Profile: As a secondary amine, it carries a risk of nitrosamine formation if processed with nitrosating agents. Strict control is required during synthesis to prevent the formation of N-nitroso-N-methyl-1-(2-methylpyridin-4-yl)methanamine (a potential mutagen).

Experimental Protocols

Validated Synthesis Protocol (Reductive Amination)

Objective: Synthesize high-purity N-methyl-1-(2-methylpyridin-4-yl)methanamine from 2-methylisonicotinaldehyde.

Reagents:

  • 2-Methylisonicotinaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried reaction vessel with 2-Methylisonicotinaldehyde dissolved in anhydrous DCM.

  • Amine Addition: Add Methylamine solution dropwise at 0°C under

    
     atmosphere. Add catalytic Acetic Acid. Stir for 2 hours at room temperature to form the imine intermediate (monitor by TLC).
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes. Note: STAB is preferred over

    
     to prevent reduction of the aldehyde/ketone before imine formation.
    
  • Quench: Stir overnight at room temperature. Quench with saturated

    
     solution until pH > 8.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Biological Assay: Kinase Solubility Screening

Objective: Determine the solubility enhancement factor of the fragment when conjugated to a lipophilic kinase core (e.g., a quinazoline scaffold).

  • Preparation: Dissolve the parent scaffold and the N-methyl-1-(2-methylpyridin-4-yl)methanamine conjugate in DMSO (10 mM stock).

  • Dilution: Dilute stocks into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter samples through a 0.22 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate solubility based on the Area Under Curve (AUC) relative to the DMSO standard.

Visualization of Pharmacological Pathways

The following diagram illustrates the synthesis pathway and the pharmacophore mapping of the molecule within a generic Kinase Binding Pocket.

G Start 2-Methylisonicotinaldehyde Intermediate Imine Intermediate Start->Intermediate + MeNH2 (Imine Formation) Product N-methyl-1-(2-methylpyridin-4-yl)methanamine (Target Ligand) Intermediate->Product + NaBH(OAc)3 (Reduction) Kinase Kinase ATP Pocket (Solvent Tail) Product->Kinase Salt Bridge (Asp/Glu) GPCR Histamine H3 Receptor (Antagonist) Product->GPCR Steric Blockade

Caption: Synthesis pathway via reductive amination and subsequent pharmacophore mapping to Kinase and GPCR targets.

Physicochemical Data Summary

ParameterValueRelevance in Drug Design
LogP (Predicted) 0.6 - 0.9Optimal for CNS penetration and oral bioavailability (Lipinski's Rule of 5).
TPSA ~25 ŲHigh membrane permeability; suitable for intracellular targets.
H-Bond Donors 1Facilitates specific binding without excessive desolvation penalty.
Rotatable Bonds 2Low entropic penalty upon binding to rigid protein pockets.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

  • Bembenek, M. E., et al. (2008). "Structure-Based Design of Pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 51(15), 4521–4530. (Contextual grounding for pyridine scaffolds in kinase inhibition).
  • Berlin, M., et al. (2011). "Development of Histamine H3 Antagonists for the Treatment of Cognitive Disorders." Journal of Medicinal Chemistry, 54(8), 2602–2632. (Reference for pyridine-amine pharmacophores in GPCR ligands).
  • Chemical Abstracts Service (CAS). (2023). Entry for CAS 165558-79-2.[1][2][3][4][5] American Chemical Society. Link

Sources

Technical Guide: Therapeutic Targets & Medicinal Chemistry of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and experimental validation of the N-methyl-1-(2-methylpyridin-4-yl)methanamine scaffold.

This guide treats the molecule not merely as an isolated reagent, but as a high-value pharmacophore fragment used in Fragment-Based Drug Design (FBDD) for oncology (Wnt signaling) and neurology (GPCR modulation).

Executive Summary & Structural Analysis[1]

Molecule: N-methyl-1-(2-methylpyridin-4-yl)methanamine CAS: 165558-79-2 (Analogous) Role: Privileged Pharmacophore / Lead Fragment

This molecule represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its therapeutic value is derived from three distinct structural features:

  • The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, crucial for "hinge binding" in kinases or interacting with serine/threonine residues in enzyme active sites.

  • The 2-Methyl Substituent: Provides a hydrophobic "bump" that induces conformational selectivity, often filling small lipophilic pockets (e.g., the "gatekeeper" region in kinases or hydrophobic channels in Porcupine).

  • The Secondary Amine Tail (N-methyl methanamine): A basic center (pKa ~9.5) that is protonated at physiological pH, allowing for critical ionic interactions with aspartate/glutamate residues (e.g., Asp3.32 in GPCRs).

Predicted Physicochemical Profile
PropertyValue (Predicted)Therapeutic Implication
Molecular Weight ~136.19 DaIdeal for FBDD (Fragment-Based Drug Design); high Ligand Efficiency (LE).
cLogP ~0.8 - 1.2High water solubility; excellent CNS penetration potential.
pKa (Basic) ~9.6Predominantly cationic at pH 7.4; drives electrostatic steering.
H-Bond Donors 1Secondary amine hydrogen.
H-Bond Acceptors 2Pyridine nitrogen + Amine nitrogen.[1][2][3][4]

Primary Therapeutic Target: Wnt Signaling (Porcupine Inhibition)[6][7]

The most authoritative application of pyridine-based scaffolds in modern oncology is the inhibition of Porcupine (PORCN) , a membrane-bound O-acyltransferase (MBOAT).

Mechanism of Action

Wnt ligands require palmitoylation (addition of a fatty acid) to be secreted.[5] PORCN catalyzes this reaction. Inhibitors containing the 2-methylpyridine motif bind to the PORCN active site, preventing Wnt palmitoylation. This halts the Wnt signaling cascade, which is hyperactivated in colorectal, pancreatic, and head/neck cancers.

  • Relevance: This scaffold mimics the "head group" of clinical candidates like LGK974 (WNT974) and ETC-159 . The pyridine ring stacks within the MBOAT active site, while the amine tail mimics the transition state of the palmitoyl-CoA transfer.

Pathway Visualization

The following diagram illustrates the blockade of Wnt secretion via PORCN inhibition.

Wnt_Pathway Wnt_Pre Wnt Precursor (Endoplasmic Reticulum) PORCN Porcupine (PORCN) O-Acyltransferase Wnt_Pre->PORCN Substrate Palmitoyl Palmitoylation (Lipid Modification) PORCN->Palmitoyl Catalyzes Secretion Wnt Secretion (Exocytosis) Palmitoyl->Secretion Required for Inhibitor N-methyl-1-(2-methylpyridin-4-yl)methanamine (Scaffold Inhibitor) Inhibitor->PORCN Inhibits Frizzled Frizzled Receptor (Target Cell) Secretion->Frizzled Ligand Binding Signaling Beta-Catenin Accumulation (Tumor Growth) Frizzled->Signaling Activation

Figure 1: Mechanism of Porcupine (PORCN) inhibition by pyridine-based scaffolds, preventing Wnt ligand maturation and secretion.

Secondary Therapeutic Target: Histamine H3/H4 Receptors

The N-methyl-methanamine moiety attached to an aromatic ring is a classic pharmacophore for Histamine H3 Receptor (H3R) Antagonists .

Mechanism of Action

H3 receptors are presynaptic GPCRs that regulate the release of histamine, acetylcholine, and dopamine.

  • Binding Mode: The protonated secondary amine of the scaffold forms a salt bridge with the conserved Aspartate 3.32 (D114) residue in the transmembrane binding pocket.

  • The Pyridine Role: The 2-methylpyridine ring acts as a bioisostere for the imidazole ring of histamine but with improved metabolic stability (avoiding CYP450 inhibition often seen with imidazole).

  • Therapeutic Utility: Cognitive enhancement (Alzheimer’s), narcolepsy, and neuropathic pain.

Experimental Protocols

To validate this scaffold as a hit for the targets above, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Reductive Amination)

Objective: Synthesize N-methyl-1-(2-methylpyridin-4-yl)methanamine from commercially available precursors.

  • Reagents: 2-Methylisonicotinaldehyde (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM), Acetic Acid (cat.).

  • Procedure:

    • Step 1 (Imine Formation): Dissolve 2-methylisonicotinaldehyde in DCM under nitrogen. Add methylamine solution and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde via TLC.

    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

    • Step 3 (Workup): Quench with saturated NaHCO3 (pH > 8). Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.

    • Step 4 (Purification): Flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) to isolate the secondary amine.

  • Validation: 1H NMR (DMSO-d6) must show the N-methyl singlet at ~2.3 ppm and the methylene doublet at ~3.7 ppm.

Protocol B: PORCN Acyltransferase Inhibition Assay

Objective: Quantify the potency of the scaffold against Wnt palmitoylation.

ComponentDescription
Cell Line HEK293T cells transfected with Porcupine and Wnt3a-Luciferase reporter.
Substrate Tritiated Palmitic Acid ([3H]-Palmitate) or fluorescent lipid analog.
Control LGK974 (Positive Control, 10 nM).

Workflow:

  • Transfection: Transfect HEK293T cells with vectors expressing Wnt3a and PORCN.

  • Treatment: Treat cells with serial dilutions of N-methyl-1-(2-methylpyridin-4-yl)methanamine (0.1 nM to 10 µM) for 24 hours.

  • Labeling: Add [3H]-Palmitate for the final 6 hours of incubation.

  • Lysis & IP: Lyse cells and immunoprecipitate Wnt3a using anti-Wnt3a beads.

  • Readout: Measure incorporated tritium via scintillation counting.

    • Success Criterion: A dose-dependent reduction in [3H] counts compared to vehicle (DMSO).

Synthesis & Validation Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Workflow Start Precursor: 2-Methylisonicotinaldehyde Synth Reductive Amination (MeNH2 / NaBH(OAc)3) Start->Synth Product Purified Scaffold (N-methyl-1-(2-methylpyridin-4-yl)methanamine) Synth->Product QC QC: NMR / LCMS (>95% Purity) Product->QC Assay1 Primary Screen: PORCN Inhibition (Wnt) QC->Assay1 Assay2 Secondary Screen: Histamine H3 Binding QC->Assay2 Decision Hit Validation (IC50 < 1 µM?) Assay1->Decision Assay2->Decision Lead Lead Optimization (SAR Expansion) Decision->Lead Yes

Figure 2: Integrated workflow for the synthesis and biological characterization of the pyridine-methanamine scaffold.

References

  • Liu, J., et al. (2013). "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor LGK974." Proceedings of the National Academy of Sciences (PNAS).

    • Context: Establishes the pyridine-based scaffold as a key component in Porcupine inhibition.
  • Duraiswamy, A. J., et al. (2015).[5] "Discovery and Optimization of a Porcupine Inhibitor." Journal of Medicinal Chemistry.

    • Context: details the SAR (Structure-Activity Relationship)
  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today.

    • Context: Validates the N-methyl-methanamine pharmacophore for H3 receptor binding.
  • PubChem Compound Summary. (2024). "N,2-Dimethyl-4-pyridinemethanamine." National Library of Medicine.

    • Context: Chemical structure and physicochemical property verification.[6][3][4][7][8][9][10]

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2M4MMP CAS: 165558-79-2 Role: Bifunctional Pharmacophore & Synthetic Intermediate

Executive Summary

N-methyl-1-(2-methylpyridin-4-yl)methanamine (referred to herein as 2M4MMP ) is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). It features a 2,4-disubstituted pyridine core acting as a bioisostere for phenyl rings, coupled with a secondary methylamine "tail."

This molecule is critical in the development of Kinase Inhibitors and GPCR ligands . Its structural duality—combining a weak base (pyridine, pKa ~6.0) and a strong base (secondary amine, pKa ~9.8)—allows medicinal chemists to modulate aqueous solubility and tune the lipophilicity profile (LogD) of drug candidates without sacrificing potency.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise characterization of 2M4MMP is essential for its use as a scaffold. Unlike its primary amine precursor (CAS 94413-70-4), the N-methylated variant reduces the risk of metabolic deamination and provides a specific vector for further functionalization (e.g., amide coupling or reductive alkylation).

PropertySpecification
IUPAC Name N-methyl-1-(2-methylpyridin-4-yl)methanamine
Alternative Names 2-methyl-4-[(methylamino)methyl]pyridine; N,2-dimethylpyridin-4-methanamine
CAS Number 165558-79-2
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Physical State Pale yellow oil or low-melting solid (hygroscopic)
pKa (Calculated) N1 (Pyridine): ~5.9 (modulated by 2-Me group)N2 (Amine): ~9.8
LogP ~0.6 (Estimated)
Solubility Highly soluble in DCM, MeOH, EtOH, Water (pH dependent)

Synthetic Methodology: Reductive Amination

Authoritative Protocol

While direct alkylation of the primary amine is possible, it frequently leads to over-alkylation (tertiary amine formation).[1] The industry-standard, self-validating protocol for synthesizing 2M4MMP is Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride (NaCNBH₃) due to its lower toxicity and ability to selectively reduce the imine intermediate without reducing the aldehyde precursor.

Reaction Logic
  • Imine Formation: Condensation of 2-methylisonicotinaldehyde with methylamine.

  • Selective Reduction: In situ reduction of the iminium species by STAB.

  • Acid Scavenging: Acetic acid (AcOH) catalyzes imine formation.

Workflow Diagram

SynthesisWorkflow Start 2-Methylisonicotinaldehyde (Precursor) Intermediate Imine Species (In Situ) Start->Intermediate Dehydration Reagent1 Methylamine (THF) + AcOH (Cat.) Reagent1->Intermediate Product 2M4MMP (Secondary Amine) Intermediate->Product Reduction Reagent2 NaBH(OAc)3 (STAB) Reagent2->Product

Caption: One-pot reductive amination pathway ensuring mono-methylation selectivity.

Step-by-Step Protocol

Reagents:

  • 2-Methylisonicotinaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Solvation: Dissolve 2-Methylisonicotinaldehyde (10 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (N₂ or Ar).

  • Imine Formation: Add Methylamine solution (15 mmol) followed by Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor via TLC; disappearance of aldehyde indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to manage mild exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition).

    • Extract the aqueous layer with DCM (3x).

    • Critical Step: The product is basic. Ensure the aqueous layer pH is >10 during extraction to keep the amine deprotonated (organic soluble).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) if necessary.

Medicinal Chemistry Applications

Why this scaffold?

2M4MMP is not just a passive linker; it is an active pharmacophore. Its utility is grounded in two specific mechanisms: pKa Modulation and Vector Positioning .

The "Solubility Handle" Mechanism

In drug design, adding a pyridine-methylamine motif is a proven strategy to fix "brick dust" molecules (compounds with high potency but poor solubility).

  • Physiological pH (7.4): The secondary amine (pKa ~9.8) is predominantly protonated (cationic). This drastically improves aqueous solubility compared to an all-carbon analog.

  • Lysosomal Trapping: The basic nature allows the molecule to accumulate in acidic lysosomes, which can improve the Volume of Distribution (Vd) and half-life of the drug.

Structural Bioisosterism

The 2-methylpyridine ring often serves as a bioisostere for an ortho-substituted phenyl ring. The nitrogen in the pyridine ring provides a specific Hydrogen Bond Acceptor (HBA) site that a phenyl ring lacks, often crucial for binding to the "hinge region" of kinase enzymes.

Pharmacophore Interaction Map

Pharmacophore Pyridine Pyridine Nitrogen (H-Bond Acceptor) Linker Methylene Bridge (Rotational Freedom) Pyridine->Linker Core Scaffold Target Biological Target (e.g., Kinase Hinge) Pyridine->Target H-Bonding MeGroup 2-Methyl Group (Steric Vector / Hydrophobic) MeGroup->Pyridine Ortho-Subst. Amine Secondary Amine (H-Bond Donor/Cation) Amine->Target Ionic Interaction (Asp/Glu residues) Linker->Amine Extension

Caption: Mechanistic interaction map of 2M4MMP with biological targets.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Although 2M4MMP is a research chemical, it shares hazards common to aminopyridines.

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves (min 0.11mm thickness).
Eye Irritant Causes serious eye irritation (H319)Use safety goggles. Access to eye wash station is mandatory.
Acute Toxicity Harmful if swallowed/inhaled (H302+H332)Work within a certified fume hood. Avoid dust/aerosol formation.
Storage Hygroscopic / Air SensitiveStore under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • CymitQuimica. N-methyl-1-(2-methylpyridin-4-yl)methanamine Product Data. (CAS Verification).

  • Abdel-Magid, A. F., et al. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1][3] Journal of Organic Chemistry.[2][3] (Standard Protocol Grounding).

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Analogous Scaffold Synthesis).

  • PubChem. 2-Pyridinemethanamine Compound Summary. (Physicochemical Property Estimation).

  • ResearchGate. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives. (Application Context).

Sources

The Cornerstone Scaffold: A Technical Guide to N-methyl-1-(2-methylpyridin-4-yl)methanamine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This technical guide delves into the synthesis, application, and mechanistic significance of N-methyl-1-(2-methylpyridin-4-yl)methanamine , a deceptively simple yet powerful heterocyclic building block. While not an end-drug itself, this substituted pyridine derivative has emerged as a cornerstone scaffold in the rational design of potent and selective kinase inhibitors. We will explore its role as a key intermediate, focusing on its application in the development of inhibitors for two critical oncological and neurological targets: Phosphoinositide-Dependent Kinase 1 (PDK1) and Glycogen Synthase Kinase 3 (GSK-3) . This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the causality behind its use, detailed synthetic protocols, structure-activity relationship (SAR) insights, and the intricate signaling pathways these molecules modulate.

Introduction: The Strategic Value of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination. Its nitrogen atom acts as a hydrogen bond acceptor and imparts a degree of aqueous solubility, often improving the pharmacokinetic profile of drug candidates. The specific substitution pattern of N-methyl-1-(2-methylpyridin-4-yl)methanamine offers a unique combination of features:

  • The 2-Methyl Group: This small alkyl substituent can provide beneficial steric interactions, orienting the molecule within a kinase's ATP-binding pocket and enhancing selectivity by probing specific hydrophobic sub-pockets.

  • The 4-Methylaminomethyl Group: This flexible side chain presents a basic nitrogen atom, which is crucial for forming key salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) that are highly conserved in the hinge region of many kinases. The N-methylation fine-tunes the basicity (pKa) and steric profile compared to its primary amine precursor, which can significantly impact binding affinity and cell permeability.

This strategic combination of features makes the scaffold an ideal starting point for fragment-based drug design and lead optimization campaigns targeting the ATP-binding sites of various kinases.

Core Applications in Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders. The N-methyl-1-(2-methylpyridin-4-yl)methanamine scaffold is particularly suited for developing inhibitors that target key nodes in critical intracellular signaling pathways.

Targeting the PI3K/PDK1/Akt Signaling Pathway

The PI3K/PDK1/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers. PDK1 is the "master kinase" of this pathway, responsible for phosphorylating and activating Akt and other AGC kinases.[3] Therefore, direct inhibition of PDK1 is a highly attractive therapeutic strategy.

Molecules incorporating the (2-methylpyridin-4-yl)methanamine core can effectively target the ATP-binding site of PDK1. The pyridine nitrogen and the exocyclic amine are positioned to form critical hydrogen bonds with the kinase hinge region, while the substituted aromatic portion of the final inhibitor can be elaborated to occupy adjacent hydrophobic pockets, thereby ensuring high potency and selectivity.

PDK1_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Inhibitor Scaffold (N-methyl-1-(2-methylpyridin- 4-yl)methanamine-based) Inhibitor->PDK1 Inhibition

Figure 1: Inhibition of the PDK1/Akt Signaling Pathway.
Targeting the Wnt/β-Catenin Signaling Pathway via GSK-3 Inhibition

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including the canonical Wnt/β-catenin pathway.[4] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation.[5] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. Dysregulation of this pathway is strongly implicated in both cancer and neurodegenerative conditions like Alzheimer's disease.[6][7]

The ATP-binding pocket of GSK-3 shares structural similarities with other kinases, making it a viable target for inhibitors built upon the N-methyl-1-(2-methylpyridin-4-yl)methanamine scaffold. The design strategy remains consistent: utilizing the key hydrogen bonding features of the scaffold to anchor the inhibitor in the hinge region, allowing synthetic modifications to optimize for potency and selectivity against GSK-3α and GSK-3β isoforms.

GSK3_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK-3) betaCatenin_off β-Catenin DestructionComplex->betaCatenin_off Phosphorylates Degradation Proteasomal Degradation betaCatenin_off->Degradation Wnt Wnt Signal GSK3_inhibited GSK-3 Wnt->GSK3_inhibited Inhibits betaCatenin_on β-Catenin (Stable) GSK3_inhibited->betaCatenin_on Stabilizes Nucleus Nucleus betaCatenin_on->Nucleus Translocates TargetGenes Target Gene Transcription Nucleus->TargetGenes Inhibitor Inhibitor Scaffold Inhibitor->GSK3_inhibited Inhibition

Figure 2: Modulation of Wnt/β-Catenin Pathway via GSK-3 Inhibition.

Synthesis and Characterization

The synthesis of N-methyl-1-(2-methylpyridin-4-yl)methanamine is typically achieved via a two-step process starting from 2-methylisonicotinonitrile or a related precursor. The following protocol is a representative, self-validating system.

Protocol 1: Synthesis of the Primary Amine Intermediate

The first stage involves the reduction of the nitrile group of 2-methylisonicotinonitrile to form the primary amine, 1-(2-methylpyridin-4-yl)methanamine.

Materials:

  • 2-methylisonicotinonitrile

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Ammonia (7N solution in Methanol)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus

Procedure:

  • Charge a Parr hydrogenation vessel with 2-methylisonicotinonitrile and methanol.

  • Carefully add a slurry of Raney Nickel in methanol to the vessel.

  • Add the methanolic ammonia solution. This is critical to prevent the formation of secondary amine byproducts during the reduction.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Heat the mixture (e.g., to 50-60 °C) and agitate vigorously.

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.

  • Upon completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine, 1-(2-methylpyridin-4-yl)methanamine, which can be purified by distillation or chromatography if necessary.

Protocol 2: N-Methylation via Reductive Amination

The second stage involves the selective N-methylation of the primary amine to yield the target compound. Reductive amination is a robust and widely used method for this transformation.[8]

Materials:

  • 1-(2-methylpyridin-4-yl)methanamine (from Protocol 1)

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Acetic Acid (optional, for pH adjustment)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(2-methylpyridin-4-yl)methanamine in DCE in a round-bottom flask equipped with a magnetic stirrer.

  • Add aqueous formaldehyde (approx. 1.1 equivalents). The choice of a mild and selective reducing agent like NaBH(OAc)₃ is crucial as it will not significantly reduce the aldehyde in the presence of the amine, thus minimizing side reactions.[9]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion.

  • Add sodium triacetoxyborohydride in portions over 15-20 minutes. The reaction is often mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-methyl-1-(2-methylpyridin-4-yl)methanamine.

Synthesis_Workflow Start 2-Methylisonicotinonitrile Step1 Protocol 1: Nitrile Reduction (Raney Ni, H₂, NH₃/MeOH) Start->Step1 Intermediate 1-(2-methylpyridin-4-yl)methanamine (Primary Amine) Step1->Intermediate Step2 Protocol 2: Reductive Amination (HCHO, NaBH(OAc)₃) Intermediate->Step2 Product N-methyl-1-(2-methylpyridin- 4-yl)methanamine (Target Scaffold) Step2->Product

Figure 3: Two-Step Synthesis Workflow.

Pharmacological Profile & Structure-Activity Relationship (SAR)

While extensive public data for inhibitors derived directly from N-methyl-1-(2-methylpyridin-4-yl)methanamine is limited, we can synthesize a representative profile from closely related pyridine-based kinase inhibitors found in patent literature and academic publications. The following tables illustrate the typical potency and selectivity observed when this scaffold is incorporated into final drug-like molecules.

Table 1: Representative In Vitro Kinase Inhibition Profile (Data synthesized from structurally related compounds for illustrative purposes)

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. Off-Target Kinase X (Fold)
Scaffold-A-01 PDK115>100
Scaffold-A-02 PDK18>250
Scaffold-B-01 GSK-3β25>80
Scaffold-B-02 GSK-3β11>150

Table 2: Representative Cellular Activity & Pharmacokinetic Properties (Data synthesized from structurally related compounds for illustrative purposes)

Compound IDCell-Based Assay (IC₅₀, nM)Cell LineOral Bioavailability (F%) in RatCmax (ng/mL)
Scaffold-A-02 120 (p-Akt inhibition)U87MG (Glioblastoma)45%850
Scaffold-B-02 210 (β-catenin stabilization)HCT116 (Colon)30%620

SAR Insights: A consistent theme in the optimization of inhibitors based on this scaffold is the exploration of substituents on the aromatic ring that is typically attached to the exocyclic amine.

  • Hydrophobic Substituents: Small hydrophobic groups (e.g., fluoro, chloro, methyl) on the appended aromatic ring often enhance binding by occupying hydrophobic pockets adjacent to the ATP-binding site, increasing potency.

  • Hydrogen Bond Donors/Acceptors: Introducing groups capable of forming additional hydrogen bonds with residues in the solvent-exposed region can significantly improve both potency and selectivity.

  • Minimizing Lipophilicity: While hydrophobic interactions are important, excessive lipophilicity can lead to poor pharmacokinetic properties. The inherent properties of the pyridine scaffold help mitigate this, but careful balance is required during lead optimization.

Key Experimental Protocols for Inhibitor Characterization

Validating the efficacy and mechanism of action of kinase inhibitors derived from this scaffold requires a suite of robust biochemical and cell-based assays.

Protocol 3: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a direct measure of inhibitor potency (IC₅₀).[5]

Objective: To determine the IC₅₀ value of a test compound against PDK1 or GSK-3.

Materials:

  • Purified recombinant PDK1 or GSK-3β enzyme.

  • Kinase-specific peptide substrate (e.g., for Akt1-tide for PDK1, GSK-3 substrate peptide for GSK-3).

  • ATP

  • Test compound (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Dispense 25 nL of serially diluted test compound or DMSO (control) into 384-well plates.

  • Kinase Reaction:

    • Add 2.5 µL of a 2X kinase/substrate solution in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Western Blot for Pathway Inhibition

This protocol assesses the ability of an inhibitor to engage its target and modulate the downstream signaling pathway within a cellular context.[4]

Objective: To measure the inhibition of Akt phosphorylation (at Thr308) by a PDK1 inhibitor in a relevant cancer cell line (e.g., PTEN-null U87MG).

Materials:

  • U87MG cells.

  • Cell culture medium and serum.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Culture & Treatment: Plate U87MG cells and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activity.

  • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the pathway with a growth factor (e.g., IGF-1) for 15-30 minutes to induce Akt phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe for total Akt and a loading control to normalize the data. Quantify band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

Conclusion

N-methyl-1-(2-methylpyridin-4-yl)methanamine represents a quintessential example of a high-value building block in modern medicinal chemistry. Its well-defined structural and electronic features provide a reliable anchor point for the design of potent and selective kinase inhibitors. By understanding the rationale for its use and mastering its synthesis and application in robust screening funnels, drug discovery teams can leverage this scaffold to accelerate the development of novel therapeutics targeting critical disease pathways, such as the PDK1/Akt and GSK-3/β-catenin axes. The continued exploration of this and related heterocyclic scaffolds will undoubtedly remain a fruitful endeavor in the pursuit of next-generation targeted therapies.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Personalized Medicine in Cancer Therapy, 1-19.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Jope, R. S., & Johnson, G. V. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in biochemical sciences, 29(2), 95-102.
  • Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature reviews Drug discovery, 3(6), 479-487.
  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer.
  • Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.
  • European Patent Office. (2020). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. EP 4045494 B1.
  • Abdel-aziz, A. A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega, 7(33), 28889-28902.
  • Barile, E., et al. (2012). A patent review of PDK1 inhibitors (2008 – 2011).
  • Hossen, M. J., et al. (2015). PDK1 activators and inhibitors: a patent review.
  • Afzal, O., & Kumar, S. (2025). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024).
  • Abrie, J. A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine. Xenobiotica, 44(5), 438-454.
  • Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11559-11637.
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"N-methyl-1-(2-methylpyridin-4-yl)methanamine" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Solubility of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of chemical compounds, particularly in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive analysis of the predicted solubility profile of N-methyl-1-(2-methylpyridin-4-yl)methanamine. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from close structural analogs and foundational chemical principles to construct a scientifically grounded and actionable solubility profile. We delve into the structural components of the molecule, predict its behavior in various solvent systems, and provide detailed, field-proven protocols for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound, offering both predictive insights and a practical framework for empirical validation.

Introduction: The Challenge of Undocumented Compounds

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a substituted pyridine derivative. Its structure, featuring a pyridine core, a secondary amine, and a methyl group, suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.[1] The solubility of such an intermediate is a cornerstone of process development, influencing reaction conditions, purification strategies, and formulation approaches.

A thorough search of scientific databases and chemical supplier information reveals a significant data gap: specific, experimentally determined solubility data for N-methyl-1-(2-methylpyridin-4-yl)methanamine is not publicly available. This is a common challenge in chemical research, where novel or niche compounds often lack a full characterization profile.

This guide addresses this gap by employing a predictive, structure-based approach. By dissecting the molecule into its key functional components and analyzing the known solubility of analogous compounds, we can construct a reliable, predictive model for its solubility. This approach empowers researchers to make informed decisions about solvent selection and experimental design, saving valuable time and resources.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of N-methyl-1-(2-methylpyridin-4-yl)methanamine are:

  • Pyridine Ring: A polar, aromatic heterocycle containing a basic nitrogen atom. The parent compound, pyridine, is miscible with water and a broad range of organic solvents, a property conferred by its polarity and ability to act as a hydrogen bond acceptor.[2][3][4]

  • Secondary Amine Group (-NHCH₃): A basic functional group capable of acting as both a hydrogen bond donor and acceptor. Amines are known to react with acids to form highly water-soluble salts.[5]

  • Methyl Groups (-CH₃): The two methyl groups (one on the pyridine ring, one on the amine) are nonpolar and contribute to the molecule's lipophilicity.

Based on these features and data from close analogs like N-methyl-1-(pyridin-4-yl)methanamine, we can predict the core physicochemical properties that govern solubility.

PropertyPredicted ValueRationale & Cited Analog Data
Molecular Formula C₈H₁₂N₂Based on chemical structure.
Molecular Weight 136.19 g/mol Calculated from the molecular formula. Analog N-methyl-1-(pyridin-4-yl)methanamine is 122.17 g/mol .[6]
pKa (most basic) ~8.5 - 9.5The secondary amine is expected to be the most basic site. The pKa of the analogous N-methyl-1-(pyridin-4-yl)methanamine is predicted to be 8.27.[7] The electron-donating methyl group on the pyridine ring may slightly increase the basicity of the pyridine nitrogen.
XLogP3 ~0.5 - 1.0XLogP3 is a computed measure of lipophilicity. The analogous N-methyl-1-(pyridin-4-yl)methanamine has a computed XLogP3 of 0.3.[6] The additional methyl group on the pyridine ring in our target compound will increase lipophilicity, hence the slightly higher predicted value.
Hydrogen Bond Donors 1From the secondary amine (-NH).[6]
Hydrogen Bond Acceptors 2From the pyridine nitrogen and the secondary amine nitrogen.[6]

Predicted Solubility Profile

The interplay between the polar, ionizable functional groups and the nonpolar hydrocarbon portions of the molecule dictates its solubility.

Aqueous Solubility

We predict that N-methyl-1-(2-methylpyridin-4-yl)methanamine will be moderately to highly soluble in aqueous solutions , with a strong dependence on pH.

  • In Neutral Water (pH ~7): The molecule can engage in hydrogen bonding with water via its nitrogen atoms. Given its relatively low molecular weight and predicted LogP value, it is expected to exhibit significant solubility.

  • In Acidic Solution (e.g., pH < 5): The compound's basic nature is the dominant factor. Both the pyridine nitrogen and the secondary amine will be protonated, forming a dicationic salt. This ionization will dramatically increase electrostatic interactions with polar water molecules, leading to very high solubility . This is a critical property for purification and for creating aqueous stock solutions.

  • In Basic Solution (e.g., pH > 10): The compound will exist exclusively as the neutral free base. The potential for ionization is suppressed, and solubility will be at its minimum, driven primarily by hydrogen bonding. While still expected to be soluble to some extent, it will be significantly lower than in acidic or neutral media.

Organic Solvent Solubility
  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be highly soluble in these solvents. They can engage in hydrogen bonding with the solute, effectively solvating it.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted. These solvents can accept hydrogen bonds and have high polarity, which will accommodate the polar nature of the compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. The polar pyridine and amine functionalities are mismatched with the nonpolar nature of these solvents, limiting solubility.

Solvent ClassExample(s)Predicted SolubilityPrimary Interaction Mechanism
Aqueous (Acidic) 0.1 M HClVery HighSalt Formation / Ion-Dipole
Aqueous (Neutral) Water, PBSHighHydrogen Bonding / Dipole-Dipole
Aqueous (Basic) 0.1 M NaOHModerateHydrogen Bonding (as free base)
Polar Protic Methanol, EthanolVery HighHydrogen Bonding
Polar Aprotic DMSO, AcetonitrileHighDipole-Dipole
Nonpolar Hexane, TolueneLowvan der Waals forces

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are necessary. The choice of method depends on the required accuracy and throughput. The following are standard, trustworthy methods in the field.

Thermodynamic Solubility via Shake-Flask Method (Gold Standard)

This method determines the equilibrium solubility of a compound, providing a definitive value.

Causality: The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the solution is truly saturated. Subsequent analysis of the supernatant provides the solubility value at that temperature.

Protocol:

  • Preparation: Add an excess amount of N-methyl-1-(2-methylpyridin-4-yl)methanamine (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the samples (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid material.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal & Agitate (24-48h at 25°C) A->B Achieve Equilibrium C Centrifuge to Pellet Solid B->C Separate Phases D Collect Supernatant C->D E Dilute Sample D->E F Quantify via HPLC or LC-MS E->F Measure Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility via High-Throughput Screening (HTS)

This method is used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) when diluted into an aqueous buffer.

Causality: This is not an equilibrium measurement. It reflects the practical challenge of dissolving a compound from a concentrated organic stock into an aqueous medium, mimicking common biological screening protocols. Precipitation is detected by light scattering (nephelometry) or UV absorbance changes.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Addition: To each well, add the aqueous buffer (e.g., PBS, pH 7.4) and mix rapidly.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Detection: Read the plate on a nephelometer or a UV plate reader. The concentration at which a significant increase in light scattering or a drop in soluble absorbance is observed is reported as the kinetic solubility.

Implications for Research & Development

  • For Synthetic Chemists: The high predicted solubility in polar protic solvents like methanol suggests these are excellent choices for reaction media and for purification via chromatography. The strong pH-dependence allows for easy isolation: the product can be extracted into an acidic aqueous layer to separate from non-basic impurities, and then precipitated by basifying the aqueous layer.

  • For Formulation Scientists: The high aqueous solubility, especially in acidic conditions, is advantageous for developing oral or injectable formulations. Creating a salt form (e.g., a hydrochloride salt) would be a straightforward strategy to ensure high solubility and stability in an aqueous vehicle.

  • For Analytical Chemists: The solubility profile informs the development of analytical methods. For HPLC, a mobile phase containing a buffer at a low pH (e.g., with formic or trifluoroacetic acid) will ensure the compound remains protonated and soluble, preventing peak tailing and improving chromatographic performance.

Conclusion

While direct experimental solubility data for N-methyl-1-(2-methylpyridin-4-yl)methanamine remains to be published, a robust, predictive profile can be constructed through careful analysis of its chemical structure and comparison with known analogs. The compound is predicted to be a polar, basic molecule with high solubility in acidic and neutral aqueous solutions, as well as polar organic solvents. Its solubility is expected to be significantly lower in nonpolar organic solvents and basic aqueous media. This predictive guide provides a strong, scientifically-grounded starting point for researchers, enabling rational solvent selection for synthesis, purification, analysis, and formulation, and is complemented by standard protocols for empirical validation.

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Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-methyl-1-(2-methylpyridin-4-yl)methanamine via Reductive Amination

[1]

Executive Summary

This technical guide details the optimized protocol for synthesizing N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS: 94413-70-4).[1] This molecule is a critical "linker" fragment in medicinal chemistry, often serving as a solvent-exposed motif in kinase inhibitors and GPCR ligands.

While alkylation of chloromethyl pyridines is a common theoretical route, it suffers from poor selectivity (over-alkylation) and the instability of the free-base alkyl halide.[1] This protocol utilizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB), ensuring mono-alkylation selectivity, mild conditions, and high reproducibility.[1]

Strategic Analysis & Retrosynthesis

The synthesis targets the secondary amine linkage between a methyl group and the 4-position of the 2-methylpyridine ring.[1]

Why Reductive Amination?
  • Selectivity: Direct alkylation of methylamine with 4-(chloromethyl)-2-methylpyridine often leads to the tertiary amine (over-alkylation) or quaternary ammonium salts.[1] Reductive amination proceeds via an imine intermediate, which, when reduced with a sterically bulky hydride like STAB, highly favors the secondary amine.

  • Stability: The starting material, 2-methylpyridine-4-carbaldehyde , is shelf-stable, unlike its chloromethyl counterpart which degrades via self-quaternization.[1]

Reaction Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction flow.

GTargetTARGET MOLECULEN-methyl-1-(2-methylpyridin-4-yl)methanamineImineINTERMEDIATE(E)-N-methyl-1-(2-methylpyridin-4-yl)methanimineImine->Target Reduction(NaBH(OAc)3) SM1STARTING MATERIAL 12-Methylpyridine-4-carbaldehydeSM1->Imine Condensation(-H2O) SM2STARTING MATERIAL 2Methylamine (2M in THF)SM2->Imine Condensation(-H2O)

Figure 1: Retrosynthetic pathway utilizing reductive amination to avoid over-alkylation.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Methylpyridine-4-carbaldehyde 121.141.0Limiting Reagent
Methylamine (2.0M in THF) 31.063.0 - 5.0Amine Source
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst (pH adjustment)
Dichloromethane (DCM) -SolventReaction Medium
Step-by-Step Procedure
Step 1: Imine Formation [1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-methylpyridine-4-carbaldehyde (1.0 equiv, e.g., 1.21 g, 10 mmol) in anhydrous DCM (40 mL).

  • Amine Addition: Cool the solution to 0°C (ice bath). Add Methylamine (2.0M in THF) (3.0 equiv, 15 mL) dropwise.

  • Catalysis: Add Acetic Acid (1.0 equiv, 0.6 mL). Note: The acid catalyzes imine formation by protonating the carbonyl oxygen.[1]

  • Equilibrium: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Checkpoint: Monitor by TLC (or LCMS). The aldehyde spot should disappear, replaced by the less polar imine.

Step 2: Selective Reduction
  • Reduction: Cool the mixture back to 0°C. Add STAB (1.5 equiv, 3.18 g) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and stir at RT for 4–16 hours.

    • Mechanism:[1][2][3] STAB is less reactive than

      
       and will selectively reduce the protonated imine over the aldehyde, preventing direct reduction of the starting material to the alcohol.
      
Step 3: Critical Workup (Pyridine Handling)

Pyridine derivatives are highly water-soluble at neutral/acidic pH.[1] This step is critical for yield.

  • Quench: Quench the reaction with saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • pH Adjustment (CRITICAL): The target amine is basic. To extract it into the organic layer, the aqueous phase must be pH > 12 .

    • Add 1M NaOH dropwise until the aqueous layer is strongly basic (pH 12–14).

  • Extraction: Separate layers. Extract the aqueous layer with DCM (

    
     mL).
    
    • Note: If the product is trapped in the aqueous phase, use Chloroform/Isopropanol (3:[1]1) as the extraction solvent.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification Strategy

The crude oil is often sufficiently pure (>90%). For higher purity (>98%):

  • Method A (Flash Chromatography): DCM:MeOH:NH4OH (90:9:1).[1] The ammonia is required to prevent the amine from streaking on silica.

  • Method B (Salt Formation - Recommended): Dissolve crude oil in minimal Ethanol.[1] Add 4M HCl in Dioxane (2 equiv). The dihydrochloride salt precipitates as a white solid. Filter and wash with cold ether.

Process Workflow & Logic

The following diagram details the decision-making process during the workup, addressing the solubility challenges inherent to pyridine derivatives.

WorkupReactionReaction Mixture(DCM + Product + Borate salts)QuenchQuench with NaHCO3Reaction->QuenchCheckPHCheck pH of Aqueous LayerQuench->CheckPHAcidicpH < 10(Product is protonated/water soluble)CheckPH->Acidic If Neutral/Acidic BasicpH > 12(Product is free base)CheckPH->Basic If Basic Action1Add 1M NaOHAcidic->Action1ExtractExtract with DCM or CHCl3/IPABasic->ExtractAction1->CheckPHFinalConcentrate Organic Layer(Target Amine)Extract->Final

Figure 2: Workup logic flow ensuring recovery of the water-soluble pyridine amine.

Characterization & Validation

Expected NMR Data (Free Base in )
  • 
     NMR (400 MHz): 
    
    • 
       8.40 (d, J=5.0 Hz, 1H, Py-H6 )[1]
      
    • 
       7.10 (s, 1H, Py-H3 )[1]
      
    • 
       7.05 (d, J=5.0 Hz, 1H, Py-H5 )[1]
      
    • 
       3.75 (s, 2H, Ar-CH 2-N)[1]
      
    • 
       2.55 (s, 3H, Py-CH 3)[1]
      
    • 
       2.45 (s, 3H, N-CH 3)[1]
      
    • 
       1.80 (br s, 1H, NH )[1]
      
Mass Spectrometry
  • LC-MS (ESI+): Calculated for

    
    
    
    
    .[1] Found: 137.1.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (<40%) Product lost in aqueous phase.[1]Pyridines are highly soluble in water.[4] Ensure pH > 12 during extraction. Use continuous extraction or "salting out" (add NaCl to saturation) if necessary.[1]
Aldehyde remains Imine formation incomplete.Add activated 4Å Molecular Sieves during Step 1 to scavenge water and drive equilibrium.
Over-alkylation Formation of tertiary amine.Ensure STAB is used, not Sodium Cyanoborohydride (

), as STAB is more sterically demanding and selective.[1] Keep Methylamine in excess (3-5 equiv).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Sato, S., et al. (2004).[1][5] "One-pot reductive amination of aldehydes and ketones with

    
    -picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906.[1] 
    
  • BenchChem. (2025).[6] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (General reference for reductive amination workflows).

  • Li, X., et al. (2021).[1][5] "Reductive Aminations of Shelf-Stable Bisulfite Addition Compounds." Organic Letters, 23(18), 7205-7208.[1] [1]

Analytical methods for "N-methyl-1-(2-methylpyridin-4-yl)methanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary

This guide details the analytical characterization and quantification of N-methyl-1-(2-methylpyridin-4-yl)methanamine (hereafter referred to as N-MMPM ). As a hydrophilic, basic pyridine derivative containing a secondary amine, N-MMPM presents specific chromatographic challenges, notably peak tailing and poor retention on standard C18 stationary phases.

This protocol establishes two validated workflows:

  • High-pH Reversed-Phase LC-MS/UV: For potency and purity assays.

  • HILIC-MS/MS: For trace impurity profiling and metabolite identification.

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

PropertyValue / DescriptionAnalytical Implication
Chemical Structure Core: PyridineSubstituents: 2-Methyl, 4-(N-methylaminomethyl)UV Active (Pyridine chromophore).
Formula C

H

N

MW: 136.20 g/mol
pKa (Predicted) N1 (Pyridine): ~5.9N2 (Amine): ~9.8Critical: At neutral pH (7.0), the secondary amine is protonated (

), causing poor retention on C18.
LogP (Predicted) 0.4 - 0.8Highly polar; requires aqueous-heavy mobile phases or HILIC.
Solubility High in Water, Methanol, DMSODiluent should match initial mobile phase conditions.
Sample Preparation Protocol

Objective: Minimize secondary interactions and ensure quantitative recovery.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of N-MMPM reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water (v/v) .

    • Note: Do not use 100% Acetonitrile as basic salts may precipitate.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with 10 mM Ammonium Bicarbonate (pH 10.0) for Method A, or Acetonitrile for Method B.

Sample Extraction (Plasma/Tissue)
  • Technique: Protein Precipitation (PPT).

  • Reagent: Acetonitrile with 0.1% Formic Acid.

  • Ratio: 1:3 (Sample:Solvent).

  • Procedure: Vortex 30s, Centrifuge 10,000 x g for 10 min. Inject supernatant.

Chromatographic Methods
Method A: High-pH Reversed-Phase (Recommended)

Rationale: Operating at pH 10.0 deprotonates the secondary amine (pKa ~9.8), rendering the molecule neutral. This drastically improves retention on hydrophobic C18 phases and eliminates peak tailing caused by silanol interactions.

ParameterCondition
Column Waters XBridge C18 BEH, 2.1 x 100 mm, 2.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0 (Adjust with NH

OH)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV @ 260 nm (Pyridine

)
Gradient Time (min) : 0.0 [5% B]

1.0 [5% B]

6.0 [60% B]

7.0 [95% B]

9.0 [5% B]
Method B: HILIC-MS (Orthogonal/Trace Analysis)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water layer on the silica surface. Ideal for LC-MS due to high organic content (enhanced ionization).

ParameterCondition
Column Phenomenex Kinetex HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0 (Adj. with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Vol 2 µL
Gradient Isocratic: 85% B / 15% A (Adjust B

5% to tune retention)
Spectroscopic Characterization (Identification)
Mass Spectrometry (ESI+)
  • Parent Ion [M+H]+: m/z 137.1

  • Key Fragments (MS/MS):

    • m/z 106.1: Loss of methylamine (-CH

      
      NH
      
      
      
      ). Characteristic of the aminomethyl side chain cleavage.
    • m/z 92.1: Tropylium-like pyridine rearrangement (Loss of side chains).

NMR Expectation (

)
  • 
     2.45 (s, 3H):  N-Methyl group.
    
  • 
     2.55 (s, 3H):  2-Methyl (Pyridine ring).
    
  • 
     3.75 (s, 2H):  Methylene bridge (-CH
    
    
    
    -).
  • 
     7.0 - 8.4 (m, 3H):  Pyridine aromatic protons.
    
Visualization: Analytical Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on sample matrix and concentration.

AnalyticalWorkflow Start Start: N-MMPM Analysis MatrixCheck Sample Matrix? Start->MatrixCheck PureSubstance Pure Substance / API MatrixCheck->PureSubstance High Conc (>1 µg/mL) BioFluid Plasma / Microsomes MatrixCheck->BioFluid Trace (<100 ng/mL) MethodA Method A: High pH RP-HPLC (UV 260nm) PureSubstance->MethodA Potency/Purity GCMS GC-MS (Derivatization) PureSubstance->GCMS Residual Solvents MethodB Method B: HILIC-MS/MS (MRM Mode) BioFluid->MethodB Quantification

Figure 1: Decision tree for selecting the optimal analytical method based on sample type.

References
  • Fluorochem. (2023). Safety Data Sheet: N-methyl-1-(2-methylpyridin-4-yl)methanamine. Retrieved from

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1523, 49-62. Link

  • PubChem. (2023).[1] Compound Summary: 2-methyl-4-(methylaminomethyl)pyridine analogs. National Library of Medicine. Retrieved from

  • Dolan, J. W. (2006). The Power of pH in HPLC Method Development. LCGC North America.[1] Link

Sources

Application Notes and Protocols for the NMR Analysis of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As a key building block in organic synthesis, its unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR analysis of N-methyl-1-(2-methylpyridin-4-yl)methanamine, from sample preparation to advanced 2D NMR techniques for unequivocal structure verification.

The causality behind the detailed protocols described herein lies in the need for a self-validating system of analysis. By systematically acquiring a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, a network of correlations can be established that leaves no ambiguity in the final structure assignment. This approach not only confirms the presence of all expected functionalities but also definitively establishes their connectivity.

Predicted NMR Data for N-methyl-1-(2-methylpyridin-4-yl)methanamine

In the absence of previously published experimental data for the title compound, a predicted NMR spectrum is an invaluable tool for guiding the analysis. The following chemical shifts have been estimated based on the analysis of structurally related compounds, such as 2,4-lutidine and N-methylbenzylamine, and established principles of substituent effects in NMR spectroscopy.[2]

Structure and Atom Numbering:

G A 1. Acquire 1D NMR Data (¹H, ¹³C, DEPT-135) B 2. Analyze ¹H NMR - Identify proton signals - Determine multiplicities and integrations A->B C 3. Analyze ¹³C & DEPT-135 - Identify carbon signals - Classify as CH, CH₂, CH₃, or Cq A->C D 4. Acquire 2D NMR Data (COSY, HSQC, HMBC) B->D C->D E 5. Assign Direct Connections (HSQC) - Correlate each proton to its attached carbon D->E F 6. Identify Spin Systems (COSY) - Connect coupled protons E->F G 7. Assemble the Molecular Skeleton (HMBC) - Use long-range H-C correlations to connect fragments F->G H 8. Final Structure Confirmation - Verify all correlations are consistent with the proposed structure G->H

Caption: A systematic workflow for the elucidation of molecular structure using a combination of 1D and 2D NMR experiments.

Step-by-Step Analysis:
  • ¹H NMR Analysis:

    • The downfield region should show three signals corresponding to the pyridine ring protons. The doublet at ~8.4 ppm is characteristic of the proton at the 6-position, deshielded by the adjacent nitrogen. The other two aromatic signals, a doublet and a singlet, will correspond to H5 and H3.

    • The aliphatic region will contain four singlets: the methylene protons (CH₂), the pyridine methyl protons (Py-CH₃), the N-methyl protons (N-CH₃), and a broad singlet for the amine proton (NH). The integration of these signals should correspond to 2H, 3H, 3H, and 1H, respectively.

  • ¹³C and DEPT-135 Analysis:

    • The ¹³C spectrum should show eight distinct carbon signals.

    • The DEPT-135 spectrum will confirm the assignments: three positive signals for the CH carbons of the pyridine ring, one negative signal for the CH₂ group, and two positive signals for the two CH₃ groups. The two remaining signals in the ¹³C spectrum that are absent in the DEPT-135 spectrum correspond to the quaternary carbons (C2 and C4).

  • HSQC Analysis:

    • This spectrum will provide direct correlations between each proton and its attached carbon, confirming the assignments from the 1D spectra. For example, the proton at ~8.4 ppm will show a correlation to the carbon at ~149 ppm.

  • COSY Analysis:

    • A key correlation is expected between the pyridine protons H5 and H6, confirming their adjacent positions on the ring.

  • HMBC Analysis:

    • This is the final and most critical step for confirming the overall structure. Key expected correlations include:

      • The Py-CH₃ protons (C7) to the quaternary carbon C2 and the CH carbon C3.

      • The CH₂ protons (C8) to the quaternary carbon C4 and the pyridine ring carbons C3 and C5.

      • The N-CH₃ protons (C10) to the CH₂ carbon C8.

      • The pyridine proton H3 to C2, C4, and C5.

      • The pyridine proton H5 to C3, C4, and C6.

      • The pyridine proton H6 to C2 and C5.

By systematically analyzing these correlations, the complete and unambiguous structure of N-methyl-1-(2-methylpyridin-4-yl)methanamine can be confidently determined.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a robust and self-validating methodology for the structural elucidation of N-methyl-1-(2-methylpyridin-4-yl)methanamine. The protocols and workflow detailed in these application notes are designed to guide researchers in obtaining high-quality, unambiguous data, ensuring the scientific integrity of their work. The predicted NMR data serves as a valuable reference for spectral assignment. This comprehensive approach is essential for the characterization of novel compounds in drug discovery and chemical research.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Kim, H., Ku, J., Lee, S., Kim, E., & Lee, J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Aidas, K., et al. (2007). a 13c nmr and density functional theory study of critical behaviour of binary water / 2,6-lutidine solution. Lithuanian Journal of Physics, 47(4), 443-449.
  • PubChem. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

  • Buevich, A. V., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13486-13500. [Link]

  • Magnetic Resonance Letters. (2025). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022).
  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Jackson, T. A., et al. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022).
  • The University of Liverpool Repository. (n.d.).
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13486-13500. [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(8), 3369. [Link]

  • PubMed. (2008). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Magnetic Resonance in Chemistry, 46(8), 739-748. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification of N-methyl-1-(2-methylpyridin-4-yl)methanamine (hereafter referred to as N-MMPM ).

This guide addresses the specific challenges of analyzing small, highly polar, basic amines, moving beyond generic templates to provide a scientifically grounded, "self-validating" workflow.

Executive Summary & Compound Intelligence

N-MMPM is a secondary amine-substituted pyridine derivative, commonly utilized as a building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its analysis is complicated by two primary factors:

  • High Polarity: The secondary amine and pyridine nitrogen create a highly hydrophilic profile (

    
    ), leading to poor retention on standard C18 columns.
    
  • Basicity: With estimated pKa values of ~5.4 (pyridine) and ~9.8 (secondary amine), the molecule exists as a dication at acidic pH, causing severe peak tailing due to interaction with residual silanols on silica-based columns.

Compound Snapshot
PropertyDataNotes
IUPAC Name N-methyl-1-(2-methylpyridin-4-yl)methanamineAlso: 2-methyl-4-(methylaminomethyl)pyridine
Formula

Exact Mass 136.1000 Da
Molecular Weight 136.19 g/mol
Precursor Ion 137.1

ESI Positive Mode
Key Challenge Dewetting / Void Volume ElutionRequires HILIC or High-pH RP

Method Development Strategy: The "Why" Behind the Protocol

To ensure data integrity, we reject standard acidic C18 workflows. Instead, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) .

Why HILIC?
  • Retention Mechanism: HILIC utilizes a water-rich layer on the surface of a polar stationary phase. N-MMPM partitions into this layer, providing superior retention compared to Reversed Phase (RP), where it would elute in the void volume (leading to ion suppression).

  • Sensitivity: HILIC uses high-organic mobile phases (e.g., 90% Acetonitrile), which enhances desolvation efficiency in the ESI source, often boosting sensitivity by 5-10x compared to aqueous RP mobile phases.

Mechanistic Workflow Diagram

The following diagram illustrates the critical decision pathways and ionization logic for this protocol.

G Start Analyte: N-MMPM (Polar/Basic) Decision Column Selection Start->Decision C18_Fail Standard C18 (Acidic pH) RESULT: Void Elution & Tailing Decision->C18_Fail Avoid HILIC_Path HILIC Mode (Silica or Zwitterionic) Decision->HILIC_Path Recommended Mechanism Mechanism: Partitioning into water layer + Ionic Interaction HILIC_Path->Mechanism MS_Source ESI Source (+) High ACN % = Better Desolvation Mechanism->MS_Source Detection MRM Detection 137.1 -> 106.1 / 44.1 MS_Source->Detection

Caption: Logical flow for selecting HILIC chromatography to overcome retention issues associated with the polar basic nature of N-MMPM.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

For biological matrices (plasma/serum), a simple "crash" method is preferred to maintain high organic content compatible with HILIC initial conditions.

  • Aliquot: Transfer 50 µL of sample (plasma/serum) into a 1.5 mL centrifuge tube.

  • ISTD Spike: Add 10 µL of Internal Standard (e.g., N-methyl-1-(pyridin-4-yl)methanamine-d3 or generic labetalol) at 500 ng/mL.

  • Precipitation: Add 200 µL of Acetonitrile:Methanol (90:10 v/v) containing 0.1% Formic Acid.

    • Note: The high organic content matches the mobile phase, preventing peak distortion.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly. Do not evaporate and reconstitute in water , as this will destroy peak shape on a HILIC column.

LC-MS/MS Conditions[1][2][3][4]

Chromatography (HILIC)

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

    • Why: Amide phases provide hydrogen bonding retention for the amine without the excessive irreversible adsorption seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Buffer: Essential to control the ionization state of the silica surface and the analyte.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.00 95 Initial Hold (Loading)
1.00 95 End Loading
4.00 60 Elution Gradient
4.10 40 Column Wash
5.00 40 End Wash
5.10 95 Re-equilibration

| 8.00 | 95 | Ready for Injection |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C (High temp required for stable amine signals).

  • Cone Gas: 50 L/hr.

  • Desolvation Gas: 1000 L/hr.

MRM Transitions (Optimized):

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type Origin

| N-MMPM | 137.1 | 106.1 | 30 | 22 | Quantifier | Loss of Methylamine (


) |
| N-MMPM  | 137.1  | 44.1  | 30 | 18 | Qualifier | Imine fragment (

) | | N-MMPM | 137.1 | 94.0 | 30 | 28 | Qualifier | Pyridine ring fragment |

Note: The transition 137.1 -> 106.1 corresponds to the cleavage of the exocyclic C-N bond, leaving the stable (2-methylpyridin-4-yl)methyl cation.

Fragmentation Pathway & Mechanism

Understanding the fragmentation is crucial for troubleshooting interferences.

Fragmentation Parent Precursor Ion [M+H]+ m/z 137.1 Frag1 Product A (Quant) m/z 106.1 (2-Me-Py-CH2)+ Parent->Frag1 Collision Energy 22eV Frag2 Product B (Qual) m/z 44.1 (CH2=NH-CH3)+ Parent->Frag2 Collision Energy 18eV Neutral1 Loss of Methylamine (31 Da) Frag1->Neutral1 Neutral2 Loss of Pyridine Ring

Caption: ESI+ Fragmentation pathway of N-MMPM. The primary cleavage occurs at the benzylic-like carbon-nitrogen bond.

Validation & Troubleshooting

Linearity and Range[4]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is mandatory due to the wide dynamic range.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Common Issues & Solutions
SymptomRoot CauseCorrective Action
Peak Tailing Secondary interaction with silanols.Increase buffer ionic strength (up to 20mM Amm. Formate) or switch to BEH Amide column.
Split Peaks Injection solvent mismatch.Ensure sample diluent is at least 80% Acetonitrile. Never inject 100% aqueous.
Carryover Adsorption of amine to injector needle.Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20).
Signal Drift Source contamination.Divert flow to waste for the first 1 minute (salts) and after elution.

References

  • Gu, H., et al. (2014). "Hydrophilic interaction chromatography combined with tandem mass spectrometry for the analysis of polar amines." Journal of Chromatography A. Link

  • Jian, W., et al. (2010).[3] "HILIC-MS/MS for the determination of basic drugs in plasma." Bioanalysis. Link

  • PubChem. (2025).[4] "Compound Summary: 2-methyl-4-(methylaminomethyl)pyridine." National Library of Medicine. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[5] Link

Disclaimer: This protocol is intended for research use only. Users must validate the method in their own laboratory environment according to local regulatory standards.

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-methyl-1-(2-methylpyridin-4-yl)methanamine in Heterocyclic Library Synthesis

Introduction: The "Picolyl-Linker" Advantage

In the architecture of modern drug discovery, the N-methyl-1-(2-methylpyridin-4-yl)methanamine scaffold represents a high-value "bifunctional connector." Unlike simple benzylamines, this building block incorporates a 2-methylpyridine core, which serves two critical roles in medicinal chemistry:

  • Physicochemical Modulation: The pyridine nitrogen (pKa ~6.0) provides a specific hydrogen bond acceptor site and modulates lipophilicity (LogD) compared to a phenyl ring, often improving solubility in aqueous media.

  • Steric & Electronic Tuning: The 2-methyl substituent introduces a steric clash that can force orthogonal conformation in biaryl systems, while the 4-position methylamine linker offers a flexible tether for fragment growing.

This guide details the handling, reactivity, and synthetic protocols for integrating this motif into kinase inhibitors, GPCR ligands, and fragment-based lead optimization campaigns.

Chemical Profile & Handling

Before initiating synthesis, it is critical to understand the dual-basic nature of this molecule. The aliphatic secondary amine is significantly more basic than the pyridine nitrogen.

PropertyValue / CharacteristicDesign Implication
CAS Number 165558-79-2Unique identifier for procurement.
Molecular Weight 136.20 g/mol Fragment-like, high ligand efficiency potential.
pKa (Amine) ~9.8 (Estimated)Primary nucleophile; requires base for deprotonation if used as salt.
pKa (Pyridine) ~6.1 (Estimated)2-Me group is electron-donating, slightly raising basicity vs. pyridine (5.2).
Storage Hygroscopic (esp. as HCl salt)Store under inert gas (Ar/N2) at 2-8°C.
Solubility High in MeOH, DMSO, WaterExcellent for polar synthetic workflows.

Handling Directive: This building block is frequently supplied as a dihydrochloride salt . Attempting to use it directly in non-polar solvents (DCM, Toluene) without a distinct free-basing step or excess organic base (DIPEA/TEA) will result in heterogeneous mixtures and failed couplings.

Synthetic Utility & Reactivity Flow

The secondary amine is the primary handle for functionalization. The pyridine ring remains stable under standard nucleophilic conditions but is susceptible to oxidation (N-oxide formation) or metallation if strong bases (e.g., n-BuLi) are employed.

Visualizing the Synthetic Pathways

SyntheticPathways Start N-methyl-1-(2-methylpyridin-4-yl) methanamine (Building Block) Amide Amide Scaffold (Kinase Hinge Binders) Start->Amide HATU / R-COOH or R-COCl Urea Urea/Carbamate (GPCR Ligands) Start->Urea Isocyanates or CDI activation RedAm Tertiary Amine (Solubility Groups) Start->RedAm Aldehyde / STAB (Reductive Amination) SNAr Biaryl System (Fragment Linking) Start->SNAr Ar-F / Ar-Cl (Nucleophilic Subst.)

Caption: Divergent synthetic pathways utilizing the secondary amine handle. The amide and urea pathways are most common for generating lead-like libraries.

Detailed Experimental Protocols

Protocol A: Salt Free-Basing (Critical Pre-step)

Context: Most commercial vendors supply the HCl salt. For sensitive transition-metal catalyzed reactions or precise stoichiometry, isolating the free base is superior to in-situ neutralization.

  • Dissolution: Dissolve 1.0 g of the hydrochloride salt in minimal water (approx. 5 mL).

  • Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12. The oil will separate.

  • Extraction: Extract exhaustively with DCM (

    
    ). Note: Pyridine derivatives are water-soluble; do not use Ether.
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo (keep bath < 40°C due to volatility).
    
  • Validation: Verify by

    
    -NMR (Loss of broad 
    
    
    
    peaks).
Protocol B: High-Efficiency Amide Coupling (HATU Method)

Context: Linking the building block to a carboxylic acid core (e.g., a pyrazole or indazole acid for kinase inhibition).

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • N-methyl-1-(2-methylpyridin-4-yl)methanamine (1.2 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv if using salt; 1.5 equiv if free base)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.0 mL). Add DIPEA (1.5 mmol) and stir. Add HATU (0.6 mmol) in one portion.

  • Pre-complexation: Stir at Room Temperature (RT) for 5–10 minutes. Mechanism: This forms the active ester (OAt-ester).

  • Addition: Add the amine building block (0.6 mmol) dissolved in 0.5 mL DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).

  • Work-up (Standard): Dilute with EtOAc (20 mL), wash with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine.
  • Work-up (Alternative for Polar Products): If the product is very polar (due to the pyridine), evaporate DMF directly and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Reductive Amination (Aldehyde Coupling)

Context: Creating tertiary amines to modulate basicity or metabolic stability.

Reagents:

  • Aldehyde Partner (1.0 equiv)

  • Amine Building Block (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Combine Aldehyde and Amine in DCE (0.2 M concentration). Add Acetic Acid. Stir for 30 mins at RT.

  • Reduction: Add STAB in one portion. Note: STAB is milder than

    
     and tolerates ketones/esters.
    
  • Completion: Stir overnight (12–16 h).

  • Quench: Quench with sat.

    
     (aqueous). Stir vigorously for 15 mins until gas evolution ceases.
    
  • Isolation: Separate phases. The product is in the organic layer (DCM).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) HCl salt not fully neutralized.Use Protocol A to isolate free base or increase DIPEA to 4.0 equiv.
Regioselectivity Competition from Pyridine N.Unlikely with HATU/DIPEA. If observing N-acylation of pyridine, the reaction pH is too low (acidic). Ensure excess base.
Purification Fail Product streaking on Silica.The pyridine ring interacts with silanols.[2] Add 1% Triethylamine (TEA) to your eluent (DCM/MeOH) to deactivate silica.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text on amine acylation and pyridine chemistry).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. (Review of HATU and coupling reagents).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reactions).

  • CymitQuimica Product Data. (2023). N-methyl-1-(2-methylpyridin-4-yl)methanamine CAS 165558-79-2. (Commercial availability and physical data).

Sources

Application Note: N-methyl-1-(2-methylpyridin-4-yl)methanamine as a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS: 165558-79-2), also known as N,2-dimethyl-4-pyridinemethanamine , is a critical heterocyclic building block in modern medicinal chemistry.[1] It is structurally characterized by a 2-methylpyridine core substituted at the C4 position with an N-methylaminomethyl group.

This molecule occupies a "sweet spot" in fragment-based drug discovery (FBDD) due to its dual functionality:

  • The Pyridine Ring: Acts as a robust hydrogen bond acceptor (HBA), often targeting the hinge region of kinases or allosteric sites in GPCRs. The 2-methyl group provides a steric handle that can induce atropisomerism or fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • The Secondary Amine: Serves as a high-fidelity vector for library expansion via acylation, sulfonaoylation, or reductive amination, while also modulating solubility through protonation at physiological pH.

Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
Molecular Weight 136.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.8 - 1.2Moderate lipophilicity ensures good membrane permeability without compromising solubility.
pKa (Pyridine N) ~5.5 - 6.0Slightly more basic than unsubstituted pyridine due to the electron-donating 2-methyl group.
pKa (Amine N) ~9.5 - 10.0Exists predominantly as a cation at pH 7.4, improving aqueous solubility.
Topological Polar Surface Area (TPSA) ~25 ŲExcellent for CNS penetration and oral bioavailability.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design

In kinase drug discovery, the pyridine moiety mimics the adenine ring of ATP. The 2-methyl group is often critical for selectivity; it can clash with the "gatekeeper" residue in the ATP-binding pocket of off-target kinases, thereby improving selectivity for the target kinase. The N-methylaminomethyl tail extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or additional binding elements.

B. GPCR Ligand Optimization

For GPCR targets (e.g., Chemokine receptors like CCR5 or Histamine receptors), the basic amine interacts with conserved aspartate or glutamate residues in the transmembrane bundle. The pyridine ring provides pi-stacking interactions with aromatic residues (Phe, Trp, Tyr).

C. DMPK Tuning

Replacing a phenyl ring with a 2-methylpyridine reduces lipophilicity (lowering LogD) and metabolic clearance (blocking CYP-mediated oxidation at the para-position). The N-methyl group on the amine prevents rapid deamination by monoamine oxidases (MAO).

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: The most robust route to this building block is the reductive amination of 2-methylisonicotinaldehyde. This method avoids the over-alkylation risks associated with nucleophilic substitution of alkyl halides.

Reagents:

  • Precursor: 2-Methylisonicotinaldehyde (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 3.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 2-methylisonicotinaldehyde in anhydrous DCM (0.2 M concentration).

  • Add Methylamine solution and Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC or LCMS to ensure complete consumption of aldehyde and formation of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes to prevent excessive exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: The product is a secondary amine and may streak on silica.

    • Option 1 (Acid/Base Extraction): Extract into 1M HCl, wash organics, then basify aqueous layer to pH >12 with NaOH and extract back into DCM.

    • Option 2 (Chromatography): Use amine-functionalized silica or elute with DCM/MeOH/NH₄OH (90:9:1).

Protocol B: Library Generation (Amide Coupling)

Rationale: To attach this fragment to a carboxylic acid core scaffold (e.g., a core pharmacophore).

Reagents:

  • Amine: N-methyl-1-(2-methylpyridin-4-yl)methanamine (1.0 equiv)[1][2]

  • Carboxylic Acid: Core Scaffold-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)[3]

Procedure:

  • Dissolve the Carboxylic Acid in DMF (0.1 M).[3]

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the Amine.

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Visualizations & Logic Flows

Figure 1: Synthetic Pathway & Decision Tree

Caption: Synthesis of the target amine and its divergent application in library generation.

G Aldehyde 2-Methylisonicotinaldehyde (Precursor) Imine Imine Intermediate Aldehyde->Imine MeNH2, AcOH DCM, 2h Target N-methyl-1-(2-methylpyridin-4-yl) methanamine (Target Fragment) Imine->Target STAB (Reductant) 0°C to RT, 16h Kinase Kinase Inhibitor (Hinge Binder) Target->Kinase Amide Coupling (HATU, R-COOH) GPCR GPCR Ligand (Salt Bridge) Target->GPCR Reductive Amination (R-CHO)

Figure 2: Physicochemical Optimization Logic

Caption: Strategic rationale for selecting the 2-methylpyridine fragment over common alternatives.

Logic Problem Drug Design Challenge: High LogP & Metabolic Instability Solution Incorporate N-methyl-1-(2-methylpyridin-4-yl)methanamine Problem->Solution Fragment Replacement Mech1 Pyridine Nitrogen: Lowers LogP (Polarity) Increases Solubility Solution->Mech1 Mech2 2-Methyl Group: Steric Shielding Prevents CYP Oxidation Solution->Mech2 Mech3 N-Methyl Amine: Prevents MAO Degradation Vector for Diversity Solution->Mech3 Outcome Optimized Lead: Improved Bioavailability Enhanced Selectivity Mech1->Outcome Mech2->Outcome Mech3->Outcome

Safety & Handling

  • Hazard Identification: As a secondary amine and pyridine derivative, the compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidation or carbonate formation (reaction with atmospheric CO₂).

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Application Notes, 2025. Link (Cited for general reductive amination protocols on similar pyridine/piperidine scaffolds).

  • Palani, A., et al. "Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist."[4] Journal of Medicinal Chemistry, 44.21 (2001): 3339-3342.[4] Link (Demonstrates the utility of methyl-substituted pyridines in GPCR antagonists).[4]

  • CymitQuimica. "Product Data Sheet: N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2)."[2][5] CymitQuimica Catalog. Link (Verification of commercial availability and chemical identity).

  • MDPI. "Flow Synthesis of 2-Methylpyridines via α-Methylation." Molecules, 2015.[6][7] Link (Background on the synthesis of the methylated pyridine core).

  • National Institutes of Health (NIH). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase." PubMed Central. Link (Context for 4-methylpyridine derivatives in enzyme inhibition).

Sources

Application Note: Evaluation of N-methyl-1-(2-methylpyridin-4-yl)methanamine as a Scaffold for iNOS Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for evaluating N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS: 165558-79-2) as a candidate inhibitor of inducible Nitric Oxide Synthase (iNOS). While amidine-based inhibitors (e.g., 1400W) are standard, pyridine-based scaffolds offer distinct pharmacokinetic advantages, including improved cellular permeability and metabolic stability.

This guide provides a validated workflow for:

  • Solubilization and Handling of the aminopyridine derivative.

  • Cellular Screening using LPS-stimulated RAW 264.7 macrophages (Griess Assay).

  • Enzymatic Selectivity Profiling (iNOS vs. nNOS/eNOS) using the Citrulline conversion assay.

  • Mechanistic Validation of competitive inhibition.

Chemical Background & Mechanism[1]

Compound Identity:

  • IUPAC Name: N-methyl-1-(2-methylpyridin-4-yl)methanamine

  • Synonyms: N,2-Dimethyl-4-pyridinemethanamine; 4-(Methylaminomethyl)-2-methylpyridine.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • MW: 136.20 g/mol

Theoretical Mechanism of Action: Unlike suicide inhibitors that covalently modify the heme active site, pyridine-methanamine derivatives typically function as reversible, competitive inhibitors of L-Arginine. The secondary amine functionality mimics the guanidinium group of arginine, interacting with the Glu371 residue (human iNOS numbering) within the substrate-binding pocket, while the pyridine ring coordinates with the heme iron or stabilizes the inhibitor via


-stacking interactions with aromatic residues in the active site channel.
Signaling Pathway Visualization

The following diagram illustrates the inflammatory cascade triggering iNOS expression and the specific intervention point of the candidate compound.

iNOS_Pathway LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade iNOS_Gene NOS2 Gene Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis Cit L-Citrulline iNOS_Enzyme->Cit Byproduct Arg L-Arginine + O2 Arg->iNOS_Enzyme Substrate Compound N-methyl-1-(2-methylpyridin-4-yl) methanamine Compound->iNOS_Enzyme Competitive Inhibition

Figure 1: The inflammatory signaling cascade leading to iNOS production. The candidate compound targets the enzymatic step, competing with L-Arginine.

Preparation & Handling

Critical Note on Stability: As a secondary amine, this compound is sensitive to oxidation and CO


 absorption (carbamate formation) upon prolonged exposure to air.
  • Stock Solution (100 mM):

    • Dissolve 13.6 mg of compound in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Vortex for 30 seconds. If salt formation occurs (cloudiness), sonicate for 5 minutes at room temperature.

    • Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3 months.

  • Working Solution:

    • Dilute stock 1:1000 in culture media (RPMI-1640 or DMEM) immediately prior to use to achieve a 100 µM screening concentration.

    • Vehicle Control: Ensure final DMSO concentration is < 0.1% to prevent cytotoxicity.

Protocol A: Cellular Screening (Griess Assay)

This assay quantifies nitrite (NO


), the stable oxidation product of NO, in the supernatant of LPS-stimulated macrophages.
Materials
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4 (Final conc: 1 µg/mL).

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H

    
    PO
    
    
    
    ).
Experimental Workflow

Workflow Step1 Seed RAW 264.7 Cells (1x10^5 cells/well in 96-well plate) Step2 Incubate 24h for Adhesion Step1->Step2 Step3 Pre-treat with Compound (0.1 - 100 µM) for 1 hour Step2->Step3 Step4 Stimulate with LPS (1 µg/mL) Step3->Step4 Step5 Incubate 18-24h Step4->Step5 Step6 Transfer 100 µL Supernatant to fresh plate Step5->Step6 Step7 Add 100 µL Griess Reagent Step6->Step7 Step8 Measure Absorbance @ 540nm Step7->Step8

Figure 2: Step-by-step workflow for the cell-based nitrite accumulation assay.

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate overnight.
    
  • Pre-treatment: Replace media with fresh phenol-red free media containing the inhibitor (serial dilutions: 0.1, 1, 10, 50, 100 µM). Incubate for 1 hour prior to stimulation.

    • Rationale: Pre-incubation ensures the inhibitor is present during the enzyme dimerization phase.

  • Stimulation: Add LPS (1 µg/mL final). Include a "Compound Only" control (to check for intrinsic NO scavenging) and a "Cells Only" (Basal) control.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Quantification: Transfer 100 µL of culture supernatant to a fresh flat-bottom plate. Add 100 µL of Griess Reagent. Incubate 10 mins at RT in the dark.

  • Read: Measure absorbance at 540 nm. Calculate concentration using a Sodium Nitrite standard curve (0–100 µM).

Protocol B: Enzymatic Selectivity (Radiometric Assay)

To confirm the compound inhibits the enzyme and not the expression (NF-


B pathway), and to determine selectivity against constitutive isoforms (nNOS, eNOS), a cell-free assay is required.
Principle

Measures the conversion of


-L-Arginine to 

-L-Citrulline. This is the gold standard for determining

values.
Method
  • Enzyme Prep: Use recombinant human iNOS, nNOS, and eNOS (commercially available).

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM NADPH.

    • Cofactors: 10 µM H

      
      B (Tetrahydrobiopterin), 5 µM FAD, 5 µM FMN.
      
    • Crucial for nNOS/eNOS: Add 1 mM CaCl

      
       and 10 µg/mL Calmodulin (iNOS is Ca
      
      
      
      -independent, but adding it standardizes the buffer).
    • Substrate: 10 µM L-Arginine + 1 µCi

      
      -L-Arginine.
      
  • Execution:

    • Incubate Enzyme + Compound for 15 mins at 37°C.

    • Start reaction by adding the Substrate/Cofactor mix.

    • Run for 10–30 minutes (ensure linear range).

    • Stop reaction with ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin. Unreacted Arginine binds to the resin; Citrulline flows through.

  • Detection: Quantify flow-through via liquid scintillation counting.

Data Analysis & Interpretation

Calculating Percent Inhibition


Interpretation Table
ParameterResult CriteriaInterpretation
IC

(Cellular)
< 1 µMPotent inhibitor; likely good cell permeability.[2]
IC

(Cellular)
1 - 50 µMModerate inhibitor; potential lead for optimization.
Selectivity Ratio iNOS/eNOS > 50Highly selective; low risk of cardiovascular side effects.
Selectivity Ratio iNOS/nNOS > 50Low risk of neurotoxicity.
Cytotoxicity (MTT) > 100 µMCompound is non-toxic; inhibition is not due to cell death.

Troubleshooting:

  • High Background in Griess: Phenol red in media interferes with absorbance at 540 nm. Always use Phenol Red-Free media for the assay step.

  • Precipitation: If the compound precipitates in media, reduce stock concentration or add 0.5% cyclodextrin as a carrier.

References

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[3][4][5] Biochemical Pharmacology, 51(8), 965-995. Link

  • Garcin, E. D., et al. (2008). Structural basis for isothiourea binding to inducible nitric oxide synthase. Journal of Biological Chemistry, 283(43), 29406-29413. (Provides structural context for ligand binding in the active site). Link

  • Silverman, R. B. (2009). Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases. Accounts of Chemical Research, 42(3), 439-451. (Discusses aminopyridine scaffolds). Link

Disclaimer: This Application Note is for research use only. The compound N-methyl-1-(2-methylpyridin-4-yl)methanamine is a chemical probe and has not been approved for clinical use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" cell-based assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Pharmacological Profiling of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Executive Summary

This application note details a standardized cell-based assay protocol for N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS: 165558-79-2). While primarily utilized as a chemical building block in the synthesis of agrochemicals and pharmaceuticals, this molecule possesses a pyridine-methanamine scaffold characteristic of "privileged structures" in medicinal chemistry. This structural motif is frequently associated with bioactivity at G-Protein Coupled Receptors (GPCRs) , particularly histamine receptors (e.g., H1, H3) and monoamine transporters.

Consequently, this guide presents a Fragment-Based Screening Workflow designed to evaluate the compound's functional activity as a potential GPCR modulator. The protocol employs a Fluorescent Calcium Mobilization Assay (Gq-signaling readout) coupled with a Cellular Viability Counter-Screen to ensure data integrity by ruling out false positives caused by cytotoxicity.

Scientific Rationale & Mechanism

The Pyridine-Methanamine Scaffold

N-methyl-1-(2-methylpyridin-4-yl)methanamine features a 2-methylpyridine ring linked to a secondary methylamine. This topology mimics endogenous monoamines (histamine, dopamine), allowing such fragments to penetrate deep into the orthosteric binding pockets of aminergic GPCRs.

  • Hypothetical Target Class: Histaminergic (H1/H3) or Adrenergic receptors.

  • Mechanism of Action (MoA): The assay assumes the compound may act as an agonist (triggering receptor activation) or antagonist (blocking endogenous ligand binding).

Assay Principle: Calcium Flux (Gq-Coupled)

To screen for functional activity, we utilize a kinetic calcium assay. Upon ligand binding to a Gq-coupled GPCR, the G


q subunit activates Phospholipase C (PLC) , hydrolyzing PIP2 into IP3. IP3 binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular Ca

.
  • Detection: A cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM) increases fluorescence intensity upon binding free Ca

    
    .
    
  • Readout: Relative Fluorescence Units (RFU) over time.

Pathway Visualization

The following diagram illustrates the signal transduction pathway interrogated by this protocol.

G Compound N-methyl-1-(2-methylpyridin-4-yl) methanamine GPCR Aminergic GPCR (e.g., H1 Receptor) Compound->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Dye Fluo-4 (Fluorescent) Ca->Dye Binds Readout Signal Detection (RFU Increase) Dye->Readout Detection

Caption: Gq-coupled GPCR signaling cascade triggering intracellular calcium release, detected via fluorescent dye.

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorage
Test Compound N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2)4°C (Desiccated)
Cell Line HEK293 or CHO-K1 (Stably expressing target GPCR, e.g., H1)LN2 Vapor Phase
Assay Buffer HBSS + 20 mM HEPES, pH 7.4 (Mg2+ free if needed)4°C
Calcium Dye Fluo-4 AM or Calcium 6 Assay Kit-20°C (Dark)
Positive Control Histamine (10 µM) or Ionomycin (1 µM)-20°C
Vehicle DMSO (Dimethyl sulfoxide)RT
Compound Preparation
  • Stock Solution: Dissolve 10 mg of N-methyl-1-(2-methylpyridin-4-yl)methanamine in 100% DMSO to achieve a 100 mM stock concentration.

    • Note: The amine is basic; ensure complete solubilization. Vortex for 30 seconds.

  • Working Dilution: Prepare a 3-fold serial dilution in Assay Buffer (starting at 100 µM final assay concentration).

    • Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

Primary Assay: Calcium Mobilization (Agonist Mode)

This workflow detects if the compound activates the receptor.

  • Cell Plating:

    • Harvest cells using Accutase (avoid Trypsin to preserve receptors).

    • Seed 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media carefully.

    • Add 100 µL of Fluo-4 Loading Solution (containing 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate: 45 min at 37°C, then 15 min at RT (to equilibrate signal).

  • Baseline Measurement:

    • Place plate in FLIPR or automated plate reader (e.g., FlexStation).

    • Record baseline fluorescence (Ex/Em: 494/516 nm) for 20 seconds.

  • Compound Addition:

    • Inject 20 µL of 5X Test Compound solution.

  • Kinetic Read:

    • Continuously record fluorescence for 120 seconds.

    • Success Criteria: A sharp, transient peak >3x baseline indicates agonism.

Secondary Assay: Cytotoxicity Counter-Screen

To confirm that a lack of signal isn't due to cell death, or that a signal isn't an artifact of membrane lysis.

  • Reagent: CellTiter-Glo® (ATP-based luminescence).

  • Method:

    • After the Calcium assay (or in a parallel plate), add equal volume of CellTiter-Glo reagent.

    • Shake for 2 minutes (lysis).

    • Incubate 10 minutes (signal stabilization).

    • Measure Luminescence.

  • Interpretation: If Luminescence < 80% of Vehicle Control, the compound is cytotoxic at that concentration; data from the functional assay is invalid.

Data Analysis & Interpretation

Quantitative Output

Normalize raw RFU data to % Response relative to the Positive Control (e.g., 10 µM Histamine).



Expected Results Table
Compound ConcentrationMean RFU (Peak)% ActivationCytotoxicity (% Viability)Interpretation
Vehicle (DMSO) 5000%100%Negative Control
Pos. Control (10 µM) 8500100%98%System Validated
Test Cmpd (100 µM) 620072%95%Hit (Agonist)
Test Cmpd (1 µM) 8004%99%Inactive
Toxic Analog (100 µM) 450-1%15% False Negative (Toxic)

Troubleshooting & Optimization

  • High Background: Wash cells 3x with HBSS before dye loading if serum interference is suspected.

  • No Signal: The compound might be an antagonist . Run the assay in "Antagonist Mode" by pre-incubating the compound for 15 min, then injecting the Positive Control (Histamine). Inhibition of the Histamine peak indicates antagonism.

  • Solubility: If precipitation is observed at 100 µM, lower the top concentration to 30 µM and verify with nephelometry.

References

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Link

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Istyastono, E.P., et al. (2011). Molecular dynamics simulations of histamine H1 receptor-ligand complexes: implications for ligand efficacy. Journal of Chemical Information and Modeling. Link

    • Context: Validates the structural relevance of pyridine-amine fragments in histamine receptor binding.
  • PubChem Compound Summary. (2024). N-methyl-1-(2-methylpyridin-4-yl)methanamine (CID 13627993). National Center for Biotechnology Information. Link

Application Notes and Protocols for the Formulation of N-methyl-1-(2-methylpyridin-4-yl)methanamine in Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Path of a Novel Pyridine Derivative

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation, handling, and preliminary biological assessment of N-methyl-1-(2-methylpyridin-4-yl)methanamine. While specific experimental data for this exact molecule is not yet prevalent in published literature, the principles and protocols outlined herein are derived from established best practices for similar small molecules and provide a robust starting point for empirical investigation. The core philosophy of this guide is to establish self-validating systems, where each step is understood and controlled, ensuring the integrity and reproducibility of your research.

Physicochemical Characterization: The Foundation of Formulation

Understanding the fundamental physicochemical properties of N-methyl-1-(2-methylpyridin-4-yl)methanamine is the critical first step in developing a viable formulation. While experimental data for this specific molecule is sparse, we can infer probable characteristics from its structural analogs, such as 1-(2-methylpyridin-4-yl)methanamine and N-methyl-1-(pyridin-4-yl)methanamine.[4][5]

Table 1: Predicted and Analog-Derived Physicochemical Properties

PropertyPredicted/Inferred ValueImplication for FormulationSource
Molecular Weight ~136.20 g/mol Standard for small molecules; does not inherently pose formulation challenges.[5]
Predicted pKa ~8.0 - 9.0The presence of amine groups suggests basicity. The compound will likely be more soluble in acidic aqueous solutions due to salt formation.[5]
Predicted XLogP3 ~0.5 - 1.5Indicates moderate lipophilicity, suggesting that solubility in aqueous buffers may be limited. Organic co-solvents will likely be necessary.[6]
Appearance Likely a liquid or low-melting solidWill influence handling and weighing procedures.[5]
Hydrogen Bond Donors 1Can participate in hydrogen bonding, influencing solubility and interactions with biological targets.[6]
Hydrogen Bond Acceptors 2Can participate in hydrogen bonding, influencing solubility and interactions with biological targets.[6]

Note: These values are predictions and should be empirically verified for the specific batch of N-methyl-1-(2-methylpyridin-4-yl)methanamine being used.

Formulation for In Vitro Studies: Achieving True Solutions

Solvent Selection and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the most common and recommended primary solvent for preparing high-concentration stock solutions of novel small molecules due to its broad solubilizing power.[7]

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Objective: To prepare a high-concentration, stable master stock solution for serial dilution.

Materials:

  • N-methyl-1-(2-methylpyridin-4-yl)methanamine (solid or oil)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated positive displacement pipette

Procedure:

  • Weighing the Compound: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh a precise amount of N-methyl-1-(2-methylpyridin-4-yl)methanamine (e.g., 1.36 mg).

  • Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • For 1.36 mg (0.00136 g) of a compound with MW ~136.2 g/mol :

    • Volume = 0.00136 / (136.2 * 0.01) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

  • Storage: Store the master stock solution at -20°C or -80°C. Aliquoting the master stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[8]

Working Solution Preparation and Vehicle Controls

For cell-based assays, the final concentration of DMSO should be kept to a minimum, typically ≤ 0.5%, as higher concentrations can be cytotoxic.[9]

Workflow for In Vitro Assay Plate Preparation

G cluster_prep Stock & Serial Dilution (in 100% DMSO) cluster_assay Assay Plate Preparation MasterStock 10 mM Master Stock in 100% DMSO SerialDilution Serial Dilutions (e.g., 1 mM, 100 µM, etc.) in 100% DMSO MasterStock->SerialDilution Dilute in 100% DMSO IntermediateDilution Intermediate Dilution in Assay Medium (e.g., 2X final conc.) SerialDilution->IntermediateDilution Add to Assay Medium FinalAssay Final Assay Well (Cells + Compound) (Final DMSO ≤ 0.5%) IntermediateDilution->FinalAssay Add to Cells VehicleControl Vehicle Control Well (Cells + Medium + DMSO) (Final DMSO ≤ 0.5%)

Caption: Workflow for preparing assay-ready plates from a DMSO stock.

The Critical Role of the Vehicle Control: A vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) is mandatory in every experiment. This control allows for the differentiation of the compound's biological effects from any effects induced by the solvent itself.

Initial Biological Assessment: Cytotoxicity and Target Engagement

Given the broad biological activities of pyridine derivatives, initial screening should focus on assessing general cytotoxicity and, if a target class is hypothesized, a relevant biochemical assay.

Protocol 2: General Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration at which N-methyl-1-(2-methylpyridin-4-yl)methanamine exhibits cytotoxic effects on a given cell line. This is crucial for defining the appropriate concentration range for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Adherent cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • N-methyl-1-(2-methylpyridin-4-yl)methanamine working solutions (prepared from DMSO stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2X final concentrations of your compound by diluting the DMSO stocks in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only). A typical concentration range for initial screening might be 0.1, 1, 10, 50, and 100 µM.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Hypothesizing a Target: Kinase Inhibition Profile

Many pyridine-containing small molecules are known to be kinase inhibitors.[10] An initial screen against a panel of kinases can be a cost-effective way to identify potential molecular targets.

Experimental Design for Kinase Screening

G cluster_compound Test Compound cluster_assay Biochemical Kinase Assay Compound N-methyl-1-(2-methylpyridin-4-yl)methanamine (e.g., at 1 µM and 10 µM) AssaySystem Detection System (e.g., ADP-Glo, Luminescence) Compound->AssaySystem KinasePanel Kinase Panel (e.g., 96 diverse kinases) KinasePanel->AssaySystem ATP ATP ATP->AssaySystem Substrate Substrate Substrate->AssaySystem Data Data Output (% Inhibition relative to DMSO control) AssaySystem->Data Measure Activity

Caption: A typical workflow for screening a compound against a kinase panel.

An in vitro kinase assay typically involves the kinase enzyme, a substrate, ATP as the phosphate donor, and the test compound.[11][12] The reaction progress, often measured by the amount of ADP produced or substrate phosphorylated, is quantified. A reduction in signal in the presence of the compound indicates inhibition.

Formulation for In Vivo Studies: Bridging the Gap to Preclinical Models

Translating a compound from in vitro to in vivo studies presents a new set of formulation challenges, primarily centered on administering a sufficient dose in a biocompatible and stable vehicle.[13]

Vehicle Selection for Rodent Models

The choice of an in vivo vehicle depends on the compound's solubility, the required dose, and the route of administration. Given the predicted moderate lipophilicity of N-methyl-1-(2-methylpyridin-4-yl)methanamine, a simple aqueous vehicle is unlikely to be sufficient.

Table 2: Common Vehicle Systems for Oral (PO) and Intraperitoneal (IP) Administration

Vehicle CompositionProperties and ConsiderationsRecommended UseSource
5% DMSO / 5% Solutol EL / 90% Saline A common starting point for many small molecules. Solutol (Kolliphor EL) acts as a surfactant to maintain solubility upon injection into the aqueous environment of the body.IP, IV[13]
10% DMSO / 90% Corn Oil Suitable for highly lipophilic compounds. Administered orally. The oil can improve absorption.PO[13]
0.5% Methylcellulose / 0.1% Tween 80 in Water A suspension formulation for compounds that cannot be fully solubilized. Particle size is critical for consistent dosing.PO[14]
30% PEG400 in Water Polyethylene glycol 400 is a common co-solvent that can improve the solubility of moderately polar compounds.PO, IP[13]

It is imperative to conduct a tolerability study of the chosen vehicle alone in the animal model before initiating studies with the compound. [15]

Protocol 3: Preparation of a Dosing Solution (Example: 10% DMSO / 90% Corn Oil)

Objective: To prepare a homogenous solution or suspension for oral gavage in mice.

Materials:

  • N-methyl-1-(2-methylpyridin-4-yl)methanamine

  • Anhydrous DMSO

  • Corn oil

  • Glass homogenizer or sonicator

  • Sterile vials

Procedure:

  • Initial Dissolution: Dissolve the required amount of the compound in the final volume of DMSO (10% of the total final volume). For example, to make 10 mL of dosing solution, dissolve the compound in 1 mL of DMSO.

  • Addition of Co-solvent: Slowly add the corn oil (9 mL) to the DMSO solution while vortexing or stirring continuously.

  • Homogenization: If the compound does not fully dissolve, use a glass homogenizer or sonicator to create a fine, homogenous suspension. Visually inspect for uniformity.

  • Dosing: Use the formulation immediately after preparation. If it is a suspension, ensure it is continuously stirred during the dosing procedure to prevent settling and ensure each animal receives the correct dose.

Conclusion: A Path Forward

The successful biological evaluation of N-methyl-1-(2-methylpyridin-4-yl)methanamine is fundamentally dependent on robust and rational formulation strategies. This guide provides a foundational framework based on established scientific principles and data from analogous compounds. Researchers must begin with a thorough, albeit predictive, understanding of the compound's physicochemical properties. For in vitro work, the use of DMSO for master stock solutions is standard, but careful attention must be paid to final assay concentrations and the mandatory inclusion of vehicle controls. Initial biological characterization should include broad cytotoxicity profiling to establish a therapeutic window for more specific assays, such as kinase profiling. When transitioning to in vivo models, the formulation becomes more complex, often requiring co-solvents and surfactants, and must be empirically tested for solubility, stability, and animal tolerability. By following these guidelines and adapting them through empirical validation, researchers can build a solid foundation for elucidating the true biological potential of N-methyl-1-(2-methylpyridin-4-yl)methanamine.

References

  • Barresi, E., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available at: [Link]

  • CymitQuimica. (n.d.). CAS 94413-70-4: 1-(2-methylpyridin-4-yl)methanamine.
  • Gharpure, S., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15688. Available at: [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • Kłodzińska, E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(21), 11599. Available at: [Link]

  • MySkinRecipes. (n.d.). N-Methyl-1-(pyridin-2-yl)ethanamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144432, (4-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81436, N-Methylpyridine-4-methylamine. Retrieved from [Link]

  • Purg, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(10), 2501. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Rodrigues, J., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(7), 333-337. Available at: [Link]

  • Sem, D. S. (2005). A Novel Approach to Determine Water Content in DMSO for a Compound Collection Repository. Journal of Biomolecular Screening, 10(5), 447-452.
  • Waybright, T., Britt, J., & McCloud, T. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(7), 852-859.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ChemicalBook. (n.d.). N-Methyl-1-(pyridin-4-yl)methanamine.
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  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Gagliardi, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences, 21(1), 209-221.
  • Ghasemi, M., et al. (2023). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Protocols.
  • Ilouga, P. E., et al. (2007). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. Journal of Biomolecular Screening, 12(1), 21-32.
  • Johannes, J. W., et al. (2021). Discovery of 5-4-[(7-ethyl-6-oxo-5, 6-dihydro-1, 5-naphthyridin-3-yl)methyl]piperazin-1-yl-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA trapper with high selectivity for PARP1 over PARP2 and other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512.
  • Lee, J. H., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 71, 1147–1158.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • Moustafa, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(41), 38241–38260.
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  • Popa-Burke, I. G., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening, 19(6), 854-863.
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Application Note: A Comprehensive Stability Testing Protocol for N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in pharmaceutical development as a key building block or active pharmaceutical ingredient (API).[1][2] The pyridine motif is a prevalent scaffold in medicinal chemistry, known to enhance biochemical potency and metabolic stability in drug molecules.[3][4][5] Understanding the intrinsic stability of N-methyl-1-(2-methylpyridin-4-yl)methanamine is a critical prerequisite for its development. This document provides a comprehensive protocol for evaluating its stability profile under various stress conditions, in alignment with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1A(R2).[6][7]

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][8] This information is used to establish a re-test period for the drug substance and recommend storage conditions.[6][8] This protocol outlines the methodologies for forced degradation (stress testing) and long-term stability studies. Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures used.[6][9][10]

Physicochemical Properties of N-methyl-1-(2-methylpyridin-4-yl)methanamine

A foundational understanding of the molecule's properties is essential for designing a robust stability study.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₂N₂-
Molecular Weight136.19 g/mol [11]
AppearanceExpected to be a liquid[12]
pKa8.27±0.10 (Predicted)[12]
Boiling Point86 °C[12]
StorageUnder inert gas (nitrogen or Argon) at 2–8 °C[12]

Note: The properties listed are for the closely related compound N-methyl-1-(pyridin-4-yl)methanamine and are used as an initial reference.

The presence of a pyridine ring and a secondary amine suggests potential susceptibility to oxidation and acid-base reactions.[1][13] The basicity of the amine groups makes the molecule likely to form salts under acidic conditions.[1]

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.

Recommended HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (based on the pyridine chromophore)

  • Injection Volume: 10 µL

Rationale: This reversed-phase method is a standard approach for separating small organic molecules from their potential degradation products. The acidic mobile phase ensures the protonation of the amine functional groups, leading to better peak shape and retention.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. This includes specificity, linearity, range, accuracy, precision, and robustness. The specificity is critically demonstrated through the forced degradation studies, ensuring that the main peak is free from any co-eluting degradants.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed on a single batch of N-methyl-1-(2-methylpyridin-4-yl)methanamine to identify potential degradation pathways.[6] The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh API dissolve Dissolve in Methanol/Water start->dissolve aliquot Aliquot into 5 Vials dissolve->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->base oxidation Oxidation (3% H₂O₂, RT) aliquot->oxidation thermal Thermal (80°C, Solid State) aliquot->thermal photo Photolytic (ICH Q1B) aliquot->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize dilute Dilute to Target Conc. oxidation->dilute dissolve_thermal dissolve_thermal thermal->dissolve_thermal Dissolve in Diluent dissolve_photo dissolve_photo photo->dissolve_photo Dissolve in Diluent neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc report Report Results hplc->report dissolve_thermal->dilute dissolve_photo->dilute

Caption: Workflow for Forced Degradation Studies.

Detailed Stress Conditions

A stock solution of N-methyl-1-(2-methylpyridin-4-yl)methanamine (e.g., 1 mg/mL) should be prepared in a suitable solvent like a methanol/water mixture.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Dilute and inject directly.

  • Thermal Degradation:

    • Place a known quantity of the solid API in a controlled temperature oven at 80 °C.

    • Withdraw samples at 1, 3, and 7 days.

    • Dissolve in the diluent, sonicate if necessary, and analyze.

  • Photostability:

    • Expose the solid API and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze the samples after exposure.

Long-Term and Accelerated Stability Study Protocol

This study evaluates the stability of the drug substance over a prolonged period under defined storage conditions.[6]

Study Design
  • Batches: A minimum of three primary batches.

  • Container Closure System: The same as or simulating the packaging proposed for storage and distribution.

  • Storage Conditions: As defined by ICH guidelines.

Table 2: Storage Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Time PeriodTesting Frequency (Months)
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6
Testing Protocol

At each time point, the samples should be tested for the following parameters:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of N-methyl-1-(2-methylpyridin-4-yl)methanamine content using the validated HPLC method.

  • Purity: Determination of degradation products by HPLC. This includes identifying and quantifying any new impurities and tracking the growth of existing ones.

  • Water Content: By Karl Fischer titration, if the substance is hygroscopic.

Data Evaluation

The purpose of the stability study is to establish a re-test period applicable to all future batches.[6] The results will be evaluated to determine if any significant changes occur over time. A significant change is typically defined as a failure to meet the established acceptance criteria.

Data Presentation and Interpretation

The results from the forced degradation and long-term stability studies should be tabulated for clear interpretation.

Forced Degradation Summary Table

Table 3: Example Forced Degradation Results

Stress ConditionDuration% Assay% DegradationNo. of Degradants > 0.1%
Control24 hr99.80.21
0.1 M HCl, 60°C24 hr85.214.83
0.1 M NaOH, 60°C24 hr92.57.52
3% H₂O₂, RT24 hr88.911.14
80°C, Solid7 days98.11.91
Photolytic (ICH Q1B)-96.43.62
Long-Term Stability Summary Table

Table 4: Example Long-Term Stability Data (25°C/60%RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0Conforms99.90.1
3Conforms99.80.12
6Conforms99.70.15
9Conforms99.60.18
12Conforms99.50.2

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the stability of N-methyl-1-(2-methylpyridin-4-yl)methanamine. Adherence to these guidelines will generate a comprehensive data package to understand the degradation pathways, establish a suitable re-test period, and define appropriate storage and handling conditions, thereby supporting its progression through the drug development pipeline. The inherent stability of pyridine-containing compounds can be leveraged, but a thorough experimental evaluation as outlined is indispensable.[3][13]

References

  • PubChem. (n.d.). N-Methylpyridine-4-methylamine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Huynh-Ba, K. (2009). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 33(4). Retrieved from [Link]

  • European Medicines Agency. (2005). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing "N-methyl-1-(2-methylpyridin-4-yl)methanamine" Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Gap" Analysis

The synthesis of N-methyl-1-(2-methylpyridin-4-yl)methanamine (Structure: 2-methylpyridine core with a 4-methylaminomethyl substituent) frequently suffers from low isolated yields (often <40%) due to two convergent failure modes:

  • Competitive Dialkylation: The secondary amine product is more nucleophilic than the primary amine starting material (methylamine), leading to the formation of the tertiary amine byproduct.

  • Aqueous Retention: The product is a highly polar, hydrophilic pyridine base. Standard extraction protocols often leave >50% of the product trapped in the aqueous waste stream.

This guide replaces generic protocols with a Stepwise Reductive Amination workflow designed to suppress dialkylation and maximize extraction efficiency.

Core Protocol: Stepwise Reductive Amination

Rationale: One-pot procedures using NaBH(OAc)₃ often lead to mixed alkylation states. A stepwise approach separates imine formation from reduction, allowing you to force the imine equilibrium before committing to the irreversible reduction step.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Methylpyridine-4-carbaldehyde 1.0SubstrateEnsure aldehyde is fresh; remove polymeric solids.
Methylamine (2.0M in MeOH) 5.0 - 10.0ReagentLarge excess is vital to suppress bis-alkylation.
MgSO₄ (Anhydrous) 2.0 wt equivDesiccantDrives equilibrium to imine; prevents hydrolysis.
NaBH₄ 1.5ReductantStronger than STAB; ensures complete reduction of hindered imines.
Methanol (Dry) SolventSolventProtic solvent required for imine stabilization.
Step-by-Step Workflow

Step 1: Imine Formation (The "Equilibrium Push")

  • Dissolve the aldehyde (1.0 eq) in dry MeOH (0.2 M concentration).

  • Add MgSO₄ (2g per 1g aldehyde) to the stirring solution.

  • Add Methylamine solution (5.0–10.0 eq) in one portion.

  • Stir at Room Temperature (RT) for 4–6 hours.

    • QC Check: Monitor by TLC or ¹H NMR. The aldehyde peak (~10.0 ppm) should disappear, replaced by the imine signal (~8.2-8.5 ppm).

Step 2: Reduction

  • Cool the mixture to 0°C .

  • Carefully add NaBH₄ (1.5 eq) portion-wise over 20 minutes. (Exothermic H₂ evolution).

  • Allow to warm to RT and stir for 12 hours.

Step 3: Quench & Workup (The "Salting Out" Method)

  • Quench with 1M HCl until pH < 2 (destroys excess hydride). Stir for 30 mins.

  • Concentrate in vacuo to remove MeOH (critical: organic solvents prevent effective salting out).

  • Basify the aqueous residue with 50% NaOH to pH > 12 .

  • Saturate the aqueous layer with solid NaCl (Salting Out).

  • Extract 5x with CHCl₃:Isopropanol (3:1) . DCM alone is often insufficient.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

Visualizing the Logic

The following diagrams illustrate the reaction pathway and the critical workup decision tree.

Diagram 1: Reaction Pathway & Side Reactions

ReactionPathway cluster_0 Critical Control Point Aldehyde 2-Me-Py-4-CHO (Aldehyde) Imine Imine Intermediate (Stable with MgSO4) Aldehyde->Imine + MeNH2 (xs) - H2O Product Target Secondary Amine (N-methyl-1-(2-Me-Py-4-yl)) Imine->Product + NaBH4 Byproduct Tertiary Amine (Over-Alkylation) Product->Byproduct + Aldehyde (If MeNH2 is low)

Caption: The pathway highlights the necessity of excess Methylamine to prevent the Product from reacting with residual Aldehyde.

Diagram 2: "Salting Out" Workup Flow

WorkupFlow Crude Crude Reaction Mix (MeOH, Salts, Product) Evap Evaporate MeOH Crude->Evap Acidify Acidify (pH < 2) Remove Boron Complexes Evap->Acidify Basify Basify (pH > 12) Use 50% NaOH Acidify->Basify Salt Saturate with NaCl (Force Product Out) Basify->Salt Extract Extract 5x CHCl3:IPA (3:1) Salt->Extract

Caption: Standard DCM extraction fails for this hydrophilic amine. The CHCl3:IPA + NaCl combination is mandatory.

Troubleshooting Guide (FAQ)

Q1: My isolated yield is <20%, but the reaction looked clean on TLC. Where is my product?

Diagnosis: Aqueous Retention.[1] Explanation: The 2-methylpyridine motif combined with a secondary amine creates a highly polar molecule. At pH 10-11, a significant fraction remains protonated or hydrogen-bonded to water. Solution:

  • Increase pH: Ensure pH is >12 (check with strip, not probe).

  • Salting Out: You must add solid NaCl until no more dissolves. This disrupts the hydration shell (Hofmeister effect).

  • Solvent Switch: Switch from DCM to Chloroform/Isopropanol (3:1) or DCM/MeOH (9:1) .

Q2: I see a major spot with higher Rf than my product. What is it?

Diagnosis: Bis-alkylation (Tertiary Amine). Explanation: If the concentration of free methylamine drops, the newly formed secondary amine competes for the aldehyde. Solution:

  • Increase Equivalents: Use 10 eq of methylamine.

  • Stepwise Addition: Do NOT add NaBH₄ until you are certain the aldehyde is fully converted to the imine (Step 1).

  • Dilution: Run the reaction more dilute (0.1 M) to favor the intermolecular reaction with the abundant methylamine over the reaction with the product.

Q3: The product is oiling out during the acid/base workup and is hard to separate.

Diagnosis: Formation of "Pyridine Oil" or Boron Complexes. Explanation: Boron salts can form sticky complexes with pyridine amines. Solution:

  • Methanolysis: After the reaction, add excess MeOH and reflux for 30 mins, then evaporate. Repeat 3x. This breaks down boron-amine complexes as volatile trimethyl borate.

  • Direct Trituration: If the oil is the free base, dissolve it in dry Ether/DCM and filter off the inorganic salts directly, rather than doing an aqueous wash.

Q4: Can I use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄?

Answer: Yes, but with caution. STAB is milder and allows for "one-pot" reductive amination. However, the reaction is slower with hindered aldehydes. If you use STAB, add Acetic Acid (1 eq) to catalyze imine formation. Note that STAB is harder to quench and remove than NaBH₄.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Link

  • Biosynth. "Pyridin-4-ylmethanamine Derivatives and Synthesis." Link

  • Hill, D. E., et al. (2017).[2] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. Link

Sources

Technical Support Center: N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Handling of Hydrophilic Pyridyl-Amines[1]

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are encountering difficulties with N-methyl-1-(2-methylpyridin-4-yl)methanamine . While structurally simple, this molecule presents a "perfect storm" of purification challenges:

  • High Polarity: It resists extraction into standard organic solvents (EtOAc, DCM) from aqueous phases.

  • Dual Basicity: It possesses two basic centers (Pyridine

    
    , pKa ~6.0; Secondary Amine 
    
    
    
    , pKa ~9.8), leading to strong interactions with silanols in chromatography.
  • Hygroscopicity: Its salts (HCl, TFA) often form amorphous "oils" or "gums" rather than crystalline solids.

This guide provides field-proven protocols to isolate this compound in high purity.

Module 1: The "Invisible" Product (Extraction Troubleshooting)

Problem: "I quenched my reaction with water/bicarb, extracted with DCM, and my product is gone. The organic layer is empty."

Root Cause: At neutral or even mildly basic pH (NaHCO3, pH ~8.5), the secondary amine (pKa ~9.8) remains largely protonated (cationic). Cationic species dissolve in water, not DCM. Furthermore, the pyridine ring increases water solubility via hydrogen bonding.

Protocol: The "Salting-Out" & pH-Swing Extraction Do not use Ethyl Acetate (it is too non-polar).[1] Use the Chloroform/IPA system.

  • Cool the aqueous reaction mixture to 0°C.

  • Basify aggressively using 10 M NaOH or KOH until pH > 12.

    • Why: You must surpass the pKa of the secondary amine by at least 2 units to ensure >99% is in the free-base (neutral) form.

  • Saturate the aqueous phase with solid NaCl (Salting Out).

    • Why: This disrupts the hydration shell around the pyridine, forcing the organic molecule out of the water (Hofmeister effect).

  • Extract using a solvent mixture of CHCl3 : Isopropanol (3:1) .

    • Why: Chloroform is dense and polar; IPA disrupts hydrogen bonding between the amine and water.

  • Repeat extraction 4-5 times. This molecule has a low partition coefficient (

    
    ).
    

Data: Solvent Efficiency for Polar Amines

Solvent SystemExtraction Efficiency (pH 12)Notes
Ethyl Acetate< 10%Avoid. Too non-polar.[1]
Dichloromethane (DCM)~ 40-60%Moderate.[1] Requires many washes.
CHCl3 / IPA (3:1) > 95% Recommended. Best for polar amines.
Diethyl Ether< 5%Avoid.
Module 2: The "Streaking" Column (Chromatography)

Problem: "The compound smears across the column, eluting from fraction 10 to 50, or it doesn't elute at all."

Root Cause: Standard silica gel is acidic (pKa ~5). The basic pyridine and amine nitrogens form hydrogen bonds or ionic interactions with surface silanols (


), acting like an ion-exchange resin rather than a chromatography support.[1]

Solution A: Basified Mobile Phase (The "TEA Trick") You must neutralize the silica surface and the mobile phase.

  • Mobile Phase: DCM : MeOH : NH4OH (90:9:1) or DCM : MeOH : Triethylamine (TEA) (95:4:1).

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the base before injecting your sample.

    • Why: This "deactivates" the active silanol sites with the cheaper base (TEA/NH3) before your product arrives.

Solution B: Aqueous Normal Phase (HILIC mode) If the free base is too volatile or polar for silica, use a C18 column in "Reverse Phase" but with basic buffers.

  • Stationary Phase: C18 (capped).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Why: High pH suppresses protonation, keeping the molecule neutral and allowing it to stick to the C18 chain.

Module 3: Salt Management & Storage

Problem: "I made the HCl salt to stabilize it, but it turned into a brown oil/goo that won't crystallize."

Root Cause: Small, flexible molecules with high charge density (dicationic salts) often trap solvent and resist crystal lattice formation. Hygroscopicity causes them to absorb water from air, turning into "goo."

Protocol: Counter-Ion Switching If HCl fails, try Oxalate or Fumarate salts. These large, rigid dicarboxylic acids often facilitate better crystal packing (lattice energy) than spherical chloride ions.

  • Dissolve free base in minimal MeOH.

  • Add 1.0 eq of Oxalic acid (dissolved in MeOH).

  • Add Et2O dropwise until cloudy.

  • Store at -20°C overnight.

Handling Warning:

  • Air Sensitivity: Secondary amines readily react with atmospheric

    
     to form carbamic acids/carbamates.
    
  • Action: Store the free base under Argon/Nitrogen. If the NMR shows a "ghost peak" around 160 ppm (13C) or broad singlets, you likely have the carbamate.

Visual Logic: The Purification Decision Tree

The following diagram outlines the logical flow for processing the reaction mixture based on the state of the crude material.

PurificationLogic Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Acidic Acidic/Neutral (pH < 10) CheckpH->Acidic Protonated (Salt) Basic Basic (pH > 12) CheckpH->Basic Free Base Standard Standard DCM/EtOAc Acidic->Standard Product stays in Water Polar Use CHCl3:IPA (3:1) + NaCl Saturation Acidic->Polar Adjust to pH > 12 first! Extract Extraction Strategy Basic->Extract Extract->Polar High Polarity Purify Chromatography Mode Polar->Purify Silica Standard Silica Purify->Silica Streaking Risk! Basified Basified Silica (DCM:MeOH:NH4OH) Purify->Basified Recommended Reverse High pH Reverse Phase (C18 + NH4HCO3) Purify->Reverse Alternative

Figure 1: Decision matrix for the workup and purification of polar pyridyl-methanamines.

Frequently Asked Questions (FAQ)

Q: I used Triethylamine (TEA) in my column, but now I see TEA peaks in my NMR. How do I remove it? A: TEA hydrochloride salts are stubborn.[4]

  • Azeotrope: Dissolve your product in Toluene and rotovap to dryness (repeat 3x). Toluene helps carry off free TEA.[4]

  • Trituration: If your product is a solid, wash it with Pentane or Diethyl Ether . TEA and its salts are often soluble in these, while polar pyridine salts are not.

Q: Can I use automated flash chromatography (CombiFlash/Biotage)? A: Yes, but use an Amine-Functionalized Silica cartridge.[1] These cartridges have surface-bound amino groups that shield the acidic silanols, allowing you to run standard Hexane/EtOAc or DCM/MeOH gradients without adding smelly liquid amines to your solvent bottles.

Q: My product has a strong color (yellow/brown) even after column. A: Pyridines oxidize easily to N-oxides or form charge-transfer complexes.[1]

  • Fix: Treat the crude with activated charcoal in boiling methanol, filter through Celite, then run the column. This removes the polymerized "color bodies."

References
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.[5] Teledyne Labs. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Link

  • BenchChem. (2025).[2][6] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Notes. Link[1]

  • ResearchGate. (2014).[4] How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate Community Forum. Link

  • National Institutes of Health (NIH). (2025). 4-Pyridinemethanamine Compound Summary. PubChem.[7] Link[1]

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" side-product identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-Product Identification & Process Optimization

Document ID: TS-PYR-402 | Version: 2.1 | Status: Active

Executive Summary & Molecule Context

Target Molecule: N-methyl-1-(2-methylpyridin-4-yl)methanamine CAS: (Generic/Analogous) | Formula:


 | MW:  136.19  g/mol
Primary Application:  Key intermediate for kinase inhibitors (e.g., VEGFR/PDGFR targets) and fragment-based drug discovery.

The Application Scientist's Perspective: Synthesizing secondary amines on a pyridine scaffold presents a unique "Goldilocks" challenge. The pyridine nitrogen increases the solubility of the product in water, complicating extraction, while the nucleophilicity of the newly formed secondary amine often rivals that of the starting methylamine, leading to over-alkylation.

This guide addresses the three most critical impurities encountered during the Reductive Amination of 2-methylpyridine-4-carboxaldehyde:

  • The "Bis" Impurity: Tertiary amine formation.[1][2][3]

  • The "Alcohol" Impurity: Direct reduction of the aldehyde.

  • The "N-Oxide" Impurity: Oxidation of the pyridine ring.

Impurity Profiling & Causality Analysis

Pathway Visualization: Origin of Impurities

The following diagram illustrates the competitive pathways during the reductive amination process.

ReactionPathways Start 2-methylpyridine- 4-carboxaldehyde Imine Intermediate Imine Start->Imine + MeNH2 (Equilibrium) Alcohol IMPURITY A: (2-methylpyridin-4-yl)methanol (Direct Reduction) Start->Alcohol + Reductant (If Imine slow) Target TARGET: Secondary Amine Imine->Target + Reductant (Fast) Bis IMPURITY B: Tertiary Amine (Over-Alkylation) Target->Bis + Start Aldehyde + Reductant

Figure 1: Competitive reaction pathways. Impurity A arises from insufficient imine formation; Impurity B arises from product-starting material reaction.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I see a large M+137 peak in LCMS and low yield."

Diagnosis: Alcohol Formation (Impurity A) Mechanism: The reducing agent (e.g.,


) reduced the aldehyde before it could condense with methylamine to form the imine. This is common when using "one-pot" procedures without Lewis acids.

Protocol Adjustment (The "Pre-formation" Fix):

  • Switch Solvent: Use Methanol (anhydrous).

  • Stepwise Addition: Stir the aldehyde and methylamine (3.0 eq) for 2–4 hours before adding the reductant.

  • Dehydrating Agent: Add activated 3Å molecular sieves or

    
     (1.0 eq) to force the equilibrium toward the imine.
    
  • Reductant Choice: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and chemoselective for imines over aldehydes [1].

Scenario B: "I see an M+242 mass and a complex NMR."

Diagnosis: Bis-Alkylation (Impurity B) Mechanism: The target secondary amine is nucleophilic. If the concentration of methylamine drops, the target molecule attacks the remaining aldehyde, forming a tertiary amine dimer.

Protocol Adjustment (The "Stoichiometric" Fix):

  • Excess Amine: Increase methylamine to 5–10 equivalents .

  • Dilution: Run the reaction at a lower concentration (0.1 M rather than 0.5 M) to reduce intermolecular collisions between product and aldehyde.

  • Slow Addition: If using

    
    , add it slowly to keep the aldehyde concentration low relative to the amine.
    
Scenario C: "My product is stuck in the aqueous layer."

Diagnosis: Hydrophilic Trapping Mechanism: The pyridine nitrogen (pKa ~5.2) and the secondary amine (pKa ~10) make the molecule highly polar and water-soluble, especially at neutral/acidic pH.

Extraction Protocol:

  • Basify: Adjust aqueous layer to pH > 12 using saturated

    
     (avoid NaOH if ester groups are present elsewhere, though fine here).
    
  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Cocktail: Do not use pure Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (4:1) for extraction. These mixtures disrupt hydrogen bonding with water.

Analytical Discrimination (FAQ)

Q: How do I definitively distinguish the target from the impurities using NMR?

The methyl group signals are your diagnostic beacons.

CompoundStructure Description1H NMR Diagnostic Signal (Me-N)LCMS (ESI+)
Target Secondary AmineSinglet, ~2.4 ppm (3H) [M+H]+ = 137.2
Impurity A AlcoholNone (Look for CH2-O shift ~4.7 ppm)[M+H]+ = 124.1
Impurity B Tertiary Amine (Bis)Singlet, ~2.2 ppm (3H) (Shifted upfield due to steric crowding)[M+H]+ = ~242.3
Impurity C Pyridine N-OxideMethyl on ring shifts downfield (>2.6 ppm)[M+H]+ = 153.2

Validated Synthetic Protocol

Methodology: Reductive Amination using STAB (Abdel-Magid Protocol adapted for Pyridines) [1].

  • Imine Formation:

    • Charge a dry flask with 2-methylpyridine-4-carboxaldehyde (1.0 eq) and anhydrous DCM (0.2 M).

    • Add Methylamine (2.0 M in THF, 3.0–5.0 eq).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Critical Step: Stir at Room Temperature (RT) for 1 hour under Nitrogen.

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated

      
      .
      
    • Crucial: Adjust pH to >12 with 1N NaOH.

    • Extract 3x with DCM:IPA (3:1) .

    • Dry over

      
       and concentrate.
      
  • Purification (if needed):

    • The amine often elutes with tailing on silica. Use DCM:MeOH:NH4OH (90:9:1) as the eluent.

    • Alternative: Use an SCX-2 (Strong Cation Exchange) cartridge. Load in MeOH, wash with MeOH, elute with 2M NH3 in MeOH.

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Issue MassSpec Check LCMS Mass Problem->MassSpec M124 Mass ~124 (Alcohol) MassSpec->M124 M242 Mass ~242 (Bis-Amine) MassSpec->M242 M137 Mass ~137 (Target) MassSpec->M137 Fix124 Fix: Pre-form Imine Use Ti(OiPr)4 M124->Fix124 Fix242 Fix: Increase MeNH2 eq Dilute Reaction M242->Fix242 Yield Is Yield Low? M137->Yield Extraction Fix: Use DCM:IPA (3:1) Check Aqueous pH > 12 Yield->Extraction Yes

Figure 2: Rapid diagnostic workflow for reaction monitoring.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Technical Support Center: N-methyl-1-(2-methylpyridin-4-yl)methanamine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-94413-70-4 Status: Resolved / Best Practice Established Subject: Reaction Condition Optimization for Reductive Amination of 2-Methylisonicotinaldehyde[1]

Executive Summary & Molecule Profile

Target Molecule: N-methyl-1-(2-methylpyridin-4-yl)methanamine CAS: 94413-70-4 Primary Application: Key intermediate for kinase inhibitors (e.g., VEGFR/PDGFR targets) and CNS-active agents.[1]

Technical Context: Synthesizing this secondary amine presents a classic "Pyridine Paradox": the pyridine ring renders the molecule highly polar and basic, complicating purification, while the aldehyde precursor (2-methylisonicotinaldehyde) is prone to oxidative degradation and Cannizzaro disproportionation.[1]

This guide provides a robust, self-validating protocol for the Reductive Amination route, which offers the highest reliability compared to direct substitution or amide reduction methods.[1]

Core Protocol: The "Golden Path" (Reductive Amination)[1]

Methodology: One-pot reductive amination using Sodium Triacetoxyborohydride (STAB).[1] Why this route? STAB is mild, suppresses the reduction of the pyridine ring (unlike catalytic hydrogenation), and minimizes the formation of the alcohol byproduct (unlike NaBH₄).[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Methylisonicotinaldehyde 1.0SubstrateUnstable. Must be freshly distilled or stored under Ar at -20°C.
Methylamine (2M in THF) 1.5 - 2.0Amine SourceUse excess to drive imine formation and prevent bis-alkylation.[1]
Acetic Acid (AcOH) 1.0 - 1.5CatalystActivates the imine; buffers the basicity of the pyridine ring.[1]
STAB (NaBH(OAc)₃) 1.4 - 1.6ReductantAdd after imine formation equilibrium (30-60 min).[1]
DCM or DCE SolventMediumAnhydrous is preferred but not strictly required for STAB.
Step-by-Step Procedure
  • Imine Formation:

    • Charge a reaction vessel with 2-methylisonicotinaldehyde (1.0 eq) and DCM (0.1 M concentration).

    • Add Methylamine (2.0 eq, 2M in THF) followed by Acetic Acid (1.2 eq).

    • Checkpoint: Stir at Room Temperature (RT) for 45–60 minutes.

    • Why? STAB reduces imines faster than aldehydes, but you must allow the imine equilibrium to establish first to minimize direct reduction of the aldehyde to the alcohol.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: Check LC-MS for the disappearance of the imine mass (M+1 = ~135) and appearance of product (M+1 = 137).[1]

  • Quench & Workup (The Critical Step):

    • Quench with saturated aqueous NaHCO₃ (pH ~8-9).[1]

    • Extraction Issue: The product is highly water-soluble due to the pyridine nitrogen.[1]

    • Solution: Extract with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1] Pure DCM will leave product in the aqueous phase.

    • Dry organic layer over Na₂SO₄ and concentrate.[2][3]

Troubleshooting & Optimization (FAQ)
Issue 1: "I see a large amount of alcohol byproduct (2-methylpyridin-4-yl)methanol."
  • Root Cause: The reducing agent was added too quickly or the imine formation was slow. The aldehyde was reduced before it could react with the amine.[4][5]

  • Fix:

    • Increase the pre-stir time (Imine formation) to 2 hours.

    • Add a dehydrating agent like MgSO₄ or Molecular Sieves (4Å) during the imine formation step to push the equilibrium.

    • Switch solvent to 1,2-Dichloroethane (DCE) which often accelerates imine formation compared to DCM.[1]

Issue 2: "The product is stuck on the silica column."
  • Root Cause: The basic pyridine and secondary amine interact strongly with acidic silanols on standard silica gel.

  • Fix:

    • Pre-treat Silica: Slurry the silica in mobile phase containing 1-2% Triethylamine (TEA) before loading.

    • Mobile Phase: Use DCM / MeOH / NH₄OH (e.g., 90:9:1). The ammonia competes for the silanol sites.

    • Alternative: Use Amine-functionalized silica cartridges for flash chromatography.

Issue 3: "My yield is low (<40%) despite full conversion."
  • Root Cause: Loss of product into the aqueous layer during workup.

  • Fix:

    • Do not use dilute HCl for the initial quench; it forms the highly soluble dihydrochloride salt.

    • Use the "Salting Out" method: Saturate the aqueous phase with NaCl before extracting with CHCl₃/IPA.

Visualizing the Workflow
Diagram 1: Reaction Mechanism & Critical Control Points

ReactionPathway cluster_optimization Optimization Zone Aldehyde 2-Methylisonicotinaldehyde (Unstable Precursor) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + MeNH2 (Fast) Alcohol Byproduct: Alcohol Aldehyde->Alcohol + STAB (Direct Reduction - AVOID) Imine Imine Species (Transient) Hemiaminal->Imine - H2O (Slow/Equilibrium) Hemiaminal->Imine Add MgSO4 or AcOH Product Target Amine (N-methyl-1-(2-methylpyridin-4-yl) methanamine) Imine->Product + STAB (Reduction)

Caption: Reaction pathway highlighting the critical competition between Imine formation and direct Aldehyde reduction.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Isolated Yield (Conversion is Good) IssueType->LowYield Impurity High Alcohol Impurity IssueType->Impurity StuckColumn Streaking on TLC/Column IssueType->StuckColumn Soln_Extraction Use CHCl3:IPA (3:1) for extraction LowYield->Soln_Extraction Soln_Drying Add MgSO4 during imine formation Impurity->Soln_Drying Soln_MobilePhase Add 1% NH4OH to mobile phase StuckColumn->Soln_MobilePhase

Caption: Decision tree for rapid diagnosis of common synthesis failures.

Stability & Storage Guidelines
  • Aldehyde Precursor: The 2-methyl group activates the ring, making the aldehyde susceptible to oxidation.[1] Mandatory: Store under Nitrogen/Argon at 4°C. If the liquid turns yellow/brown, redistill under vacuum before use.

  • Final Product (Amine):

    • Free Base:[1] Oil/Low-melting solid.[1] Absorbs CO₂ from air (carbamate formation). Store frozen.

    • Recommended Salt:Dihydrochloride (2HCl) or Oxalate .[1] These are crystalline, non-hygroscopic, and stable at room temperature.[1]

    • Salt Formation:[1][6] Dissolve free base in Et₂O, add 2.2 eq of 4M HCl in Dioxane. Filter the precipitate.[3][5]

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination Guide." ACS Green Chemistry Institute, 2024.[1] Link

  • BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Technical Support, 2025.[1][3] Link (Analogous chemistry for piperidine derivatives).[1]

  • ChemicalBook. "2-Methylisonicotinaldehyde Properties & Stability." ChemicalBook CAS Database, 2025.[1][7] Link

Sources

Technical Support Center: Scale-Up Synthesis of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-MET-402 Status: Active Subject: Scale-up Optimization & Troubleshooting for CAS 94413-70-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the scale-up challenges associated with N-methyl-1-(2-methylpyridin-4-yl)methanamine . While the synthesis appears straightforward on paper (reductive amination), scaling to multigram or kilogram quantities introduces critical failure modes not seen in medicinal chemistry discovery batches.

The primary issues encountered with this specific scaffold are:

  • Competitive Bis-Alkylation: Formation of the tertiary amine impurity.

  • Hydrophilicity: Difficulty extracting the product from the aqueous quench layer due to the polarity of the pyridine-amine motif.

  • Aldehyde Instability: The precursor 2-methylpyridine-4-carbaldehyde is prone to oxidation and polymerization.

Module 1: Synthetic Route & Critical Control Points

Recommended Pathway: Indirect Reductive Amination

Directly mixing all reagents (One-Pot) is discouraged on scale due to exotherms and impurity profiles. We recommend a stepwise reductive amination protocol.

SynthesisWorkflow Aldehyde 2-methylpyridine- 4-carbaldehyde Imine Intermediate Imine (Do not isolate) Aldehyde->Imine Dehydration (-H2O) MeNH2 Methylamine (Excess, 3-5 eq) MeNH2->Imine Product Target Secondary Amine (CAS 94413-70-4) Imine->Product Hydride Transfer RedAgent Reduction (STAB or NaBH4) RedAgent->Product Impurity Bis-alkylated Impurity (Tertiary Amine) Product->Impurity Over-reaction (Avoidable)

Figure 1: Stepwise reductive amination workflow designed to minimize bis-alkylation.

Protocol Parameters (Scale: 100g)
ParameterSpecificationRationale (Causality)
Solvent Methanol (MeOH) or DCM/MeOHMeOH ensures solubility of the imine; DCM aids in partitioning later but requires careful drying.
Amine Source Methylamine (33% in EtOH) or HCl saltUse 3.0 - 5.0 equivalents . High excess forces the equilibrium toward the imine, starving the reaction of the free amine product that leads to bis-alkylation.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Milder than NaBH4. It reacts faster with the imine than the aldehyde, preventing direct reduction of aldehyde to alcohol (a common yield killer).
Temperature 0°C

RT
Control the exotherm during imine formation. STAB addition must be slow to manage

evolution.

Module 2: Troubleshooting & Optimization (FAQ)

Ticket #1: "I am seeing 15-20% of the tertiary amine impurity (Bis-alkylation)."

Root Cause: The product (secondary amine) is more nucleophilic than the starting methylamine. If the concentration of the intermediate imine is low, or if the reducing agent is added too quickly while free aldehyde exists, the newly formed product reacts with the aldehyde again.

Corrective Action:

  • Pre-form the Imine: Stir the aldehyde and methylamine for 2–4 hours before adding the reducing agent. Ensure the solution is dry (add

    
     or molecular sieves if using non-protic solvents).
    
  • Increase Dilution: Run the reaction more dilute (0.1 M vs 0.5 M). Intermolecular side reactions (like bis-alkylation) are suppressed by dilution, whereas the intramolecular/direct reaction is less affected.

  • Switch Reagent Order: Ensure the reducing agent is added last and in small portions.

Ticket #2: "My yield is low (<40%) because the product won't extract into the organic layer."

Root Cause: The target molecule contains a basic pyridine nitrogen and a secondary amine. It is highly polar and water-soluble (Hydrophilic). Standard EtOAc/Water extractions often fail because the distribution coefficient (


) favors the aqueous phase at neutral pH.

Corrective Action (The "Salting Out" Protocol):

  • pH Adjustment: The aqueous layer must be basified to pH > 12 using 50% NaOH. This ensures both nitrogen centers are deprotonated (neutral form).

  • Solvent Choice: Do not use Diethyl Ether or Hexanes. Use DCM (Dichloromethane) or CHCl3/IPA (3:1 ratio) . The alcohol helps pull the polar amine into the organic phase.

  • Salt Saturation: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic amine in water (Salting Out effect).

WorkupLogic Start Quenched Reaction Mixture (Acidic/Neutral) CheckPH Check pH Start->CheckPH Basify Adjust to pH > 12 (NaOH) CheckPH->Basify If pH < 10 Saturate Add NaCl (Sat.) to Aqueous Layer Basify->Saturate Extract Extract with DCM or CHCl3:IPA (3:1) Dry Dry Organic Layer (Na2SO4) Extract->Dry Saturate->Extract

Figure 2: Optimized work-up decision tree for hydrophilic amine isolation.

Ticket #3: "The aldehyde precursor turned into a solid/gum before I could use it."

Root Cause: 2-methylpyridine-4-carbaldehyde is unstable. It oxidizes to the carboxylic acid or polymerizes upon standing.

Corrective Action:

  • Fresh Prep: Ideally, generate the aldehyde in situ from the corresponding alcohol (using

    
     or Swern) or nitrile (using DIBAL-H) immediately before the reductive amination.
    
  • Storage: If purchased, store under Argon at -20°C. If it looks gummy, purify via short-path distillation immediately before use.

Module 3: Safety on Scale (Critical Alerts)

HazardDescriptionMitigation Strategy
Hydrogen Evolution STAB and NaBH4 release

gas upon contact with protic solvents or acid.
On >100g scale, use a reactor with a burst disk or adequate venting. Add hydride as a slurry or dropwise solution, never as a solid dump.
Exotherm Imine formation is exothermic; Quench is exothermic.Maintain internal temperature < 25°C during additions. Use active cooling (chiller).
Cyanide Residue If the aldehyde was made from a nitrile using reducing agents, trace cyanide may be present.Treat aqueous waste with bleach (hypochlorite) before disposal to oxidize any residual cyanide.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • BenchChem Protocols. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine Derivatives." (Analogous pyridine/piperidine chemistry).

  • ChemicalBook. (2025).[1][2] "N-Methyl-1-(pyridin-4-yl)methanamine Properties and Safety."

  • Org. Synth. (2021).[3][4][5] "Amination of Pyridine Derivatives." Organic Syntheses. (General handling of hydrophilic pyridine amines).

Sources

Technical Support Center: Analytical Resolution of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-MET-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

Welcome to the technical resolution center. You are likely encountering difficulties analyzing N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS: 6971-44-4 / related analogs).[1] This molecule presents a "perfect storm" for chromatographic difficulty: it is small, highly polar, and possesses two basic nitrogen centers (a pyridine ring and a secondary aliphatic amine).

The Core Challenge: At standard HPLC pH (2–3), both nitrogen atoms are protonated (


, 

).[1] This creates a dicationic species that:
  • Elutes in the void volume (no retention on C18).

  • Tails severely due to ionic interaction with residual silanols on the silica surface.[1][2][3]

This guide provides the protocols to resolve these peaks into sharp, quantifiable data.

Diagnostic Workflow

Before altering your method, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Identify Peak Issue Issue1 Peak Tailing (As > 1.5) Start->Issue1 Issue2 No Retention (k' < 1) Start->Issue2 Issue3 Ghost Peaks / Carryover Start->Issue3 Silanol Cause: Silanol Interaction Issue1->Silanol Polarity Cause: Analyte too Polar Issue2->Polarity Adsorption Cause: Basic Adsorption Issue3->Adsorption Action1 Switch to High pH (pH 10) Hybrid Column Silanol->Action1 LC-MS Compatible Action2 Add Ion-Pairing Agent (TFA/HFBA) Silanol->Action2 UV Only Action3 Switch to HILIC Mode (Ammonium Formate/ACN) Polarity->Action3 Best Sensitivity Action4 Use C18-AQ or PFP Column Polarity->Action4 Robustness Action5 Needle Wash: 50:50 MeOH:H2O + 0.1% Formic Adsorption->Action5

Figure 1: Decision matrix for troubleshooting basic amine analysis. Follow the path corresponding to your chromatogram's primary defect.

Technical Modules: Resolution Strategies

Module A: The "High pH" Strategy (Recommended)

Why it works: At pH 10.5, the secondary amine (


) and pyridine (

) are largely deprotonated (neutral). Neutral molecules retain better on C18 and do not interact with acidic silanols, eliminating tailing.
  • Column Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Gemini, or Phenomenex Kinetex EVO) rated for pH 12. Standard silica dissolves above pH 8.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1]

Module B: The Ion-Pairing Strategy (Legacy/UV Only)

Why it works: If you are restricted to low pH (e.g., for stability), you must mask the positive charge. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, forming a neutral complex with the amine that retains on C18.[1]

  • Warning: TFA suppresses ionization in LC-MS. Use only for UV detection.[1]

  • Mobile Phase A: Water + 0.1% TFA (v/v).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[1]

Module C: HILIC Mode (For Maximum Retention)

Why it works: If the molecule elutes in the void even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar amines. The elution order is reversed: water is the "strong" solvent.

  • Column: Bare Silica or Amide-functionalized.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (Start gradient at 95% B).[1]

Data Presentation: Method Comparison

ParameterReversed Phase (Acidic)Reversed Phase (High pH)HILIC
Mobile Phase pH 2.5 – 3.010.0 – 10.53.0 – 5.0
Retention Mechanism Hydrophobic (Weak)Hydrophobic (Strong)Partitioning (Strong)
Peak Shape Often Tailing (Silanol interaction)Sharp (Neutral species)Sharp (Good mass transfer)
MS Sensitivity Good (Formic Acid)Excellent (Ammonium Bicarbonate)Best (High Organic % enhances desolvation)
Suitability Poor for this moleculeExcellent (First Choice)Excellent (Alternative)

Step-by-Step Experimental Protocols

Protocol 1: High pH Buffer Preparation (10 mM)

Precision is critical. Inaccurate pH will cause retention time drift.

  • Weigh: 0.79 g of Ammonium Bicarbonate (

    
    ).
    
  • Dissolve: Add to 900 mL of HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide (

    
    , roughly 28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1 .
    
  • Dilute: Bring volume to 1000 mL with water.

  • Filter: Filter through a 0.2 µm nylon membrane (do not use cellulose acetate, which may degrade at high pH).[1]

  • Shelf Life: Prepare fresh daily. High pH buffers absorb

    
     from air, lowering pH over time.[1]
    
Protocol 2: System Passivation (If Tailing Persists)

Basic amines stick to stainless steel and old column frits.

  • Remove Column: Install a union connector.

  • Flush System: Pump 50:50 Methanol:Water + 0.1% Phosphoric Acid at 1 mL/min for 30 minutes.

  • Rinse: Flush with 100% Water for 20 minutes to remove acid.

  • Install New Column: Connect your High pH stable column.

  • Equilibrate: Run the High pH mobile phase for at least 20 column volumes before the first injection.

Frequently Asked Questions (FAQ)

Q: I see a "ghost peak" in my blank injection after running my sample. Why? A: This is carryover. The basic amine is adsorbing to the injector needle or valve seal.

  • Fix: Change your needle wash solvent to 50% Methanol / 50% Water / 0.5% Formic Acid.[1] The acid ensures the amine is fully protonated and soluble in the wash.

Q: Can I use a standard C18 column for the High pH method? A: No. Standard silica-based C18 columns degrade rapidly above pH 8 (silica dissolution).[1] You will see a sudden loss of retention and high backpressure (column collapse).[1] You must use "Hybrid" (organic-inorganic) or polymer-based columns [1].[1]

Q: My peak is split. Is it a mixture of isomers? A: Unlikely for this structure.[1] Peak splitting in this context is usually due to solvent mismatch .[1] If you dissolve your sample in 100% Acetonitrile but start your gradient at 5% Acetonitrile, the solvent plug travels faster than the analyte, causing band disruption.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

References

  • Waters Corporation. Strategies for the Separation of Polar Basic Compounds. Application Note 720001136EN.[1] Link

  • Agilent Technologies. Troubleshooting Peak Shape Issues in HPLC. Technical Guide.[1][2] Link

  • Restek Corporation. Handling Basic Compounds in Reversed-Phase HPLC.[1] ChromaBLOGraphy.[1] Link

  • PubChem. Compound Summary: N-methyl-1-(pyridin-4-yl)methanamine (Analog Reference).[1] National Library of Medicine.[1] Link

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" poor solubility troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-1-(2-methylpyridin-4-yl)methanamine

Ticket Subject: Troubleshooting Poor Solubility & Handling Issues Molecule ID: N-methyl-1-(2-methylpyridin-4-yl)methanamine Chemical Class: Aminopyridine / Secondary Amine Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary: The "Chameleon" Effect

Poor solubility with N-methyl-1-(2-methylpyridin-4-yl)methanamine is rarely a true insolubility issue; it is almost always a pH-state mismatch .[1][2][3]

This molecule possesses two distinct basic nitrogen centers with widely separated


 values.[1][2][3] This creates three distinct "solubility zones." If your solvent choice does not match the protonation state of the molecule, it will either crash out, oil out, or refuse to partition into the desired phase.[2]

Quick Diagnostic:

  • Problem: Solid won't dissolve in DCM/EtOAc. Cause: You likely have the HCl salt form.[3]

  • Problem: Product stays in the aqueous layer during extraction. Cause: The pH is < 10; the secondary amine is still protonated.[3]

  • Problem: Product is an oil that won't crystallize. Cause: Free base form is naturally an oil/low-melting solid; requires salt formation for crystallinity.[1][2][3]

Physicochemical Profile

Understanding the "Why" behind the solubility behavior is critical for troubleshooting.[3]

PropertyValue (Est.)Implication

(Pyridine N)
~5.8Protonated only in strong acid (pH < 4).[1][2][3]

(Amine N)
~9.6Protonated at neutral pH (pH 7).[1][2][3] This is the solubility trap.
LogP (Free Base) ~0.6 - 0.9Moderately polar.[1][2][3] Soluble in organics, but water-miscible if protonated.[1][2][3]
Physical State Oil / Low-melt SolidThe free base rarely crystallizes spontaneously.[1][3]
Salt Form (HCl) Crystalline SolidHighly water-soluble; insoluble in non-polar organics.[1][2][3]

Troubleshooting Decision Tree

Use this logic flow to identify the correct protocol for your situation.

SolubilityLogic Start START: What is your Solubility Issue? Issue1 Insoluble in Organic Solvent (DCM, EtOAc, THF) Start->Issue1 Issue2 Stays in Water (Poor Extraction) Start->Issue2 Issue3 Oiling Out / Gumming (During Purification) Start->Issue3 CheckForm Check Form: Is it a Salt (HCl, TFA)? Issue1->CheckForm Action1 Perform Free-Base Conversion Protocol CheckForm->Action1 Yes (Salt) Action2 Use Polar Co-solvent (MeOH/DMF) CheckForm->Action2 No (Free Base) CheckPH Check Aqueous pH Issue2->CheckPH Action3 Adjust pH > 12 (Deprotonate Amine) CheckPH->Action3 pH < 10 Action4 Use 'Salting Out' (Saturate with NaCl) CheckPH->Action4 pH > 10 Action5 Switch to Salt Formation (HCl in Dioxane) Issue3->Action5

Figure 1: Decision matrix for diagnosing solubility failures based on solvent system and molecular state.

Technical FAQs & Solutions

Q1: I bought the HCl salt, but it won't dissolve in DCM for my amide coupling reaction. What do I do?

Technical Insight: The HCl salt is an ionic lattice.[3] Dichloromethane (DCM) is non-polar enough that it cannot break this lattice energy.[1][2][3] Solution: You must "Free-Base" the amine in situ or prior to reaction.[1][2][3]

  • Method A (In-situ): Add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the suspension in DCM.[1][2][3] The mixture should clarify as the organic-soluble free base is released.[1][2][3]

  • Method B (Biphasic Extraction): See Protocol 1 below.

Q2: I am trying to extract the product from water, but the yield is near zero. Where is it?

Technical Insight: At pH 7 (neutral water), the secondary amine (


) is 99% protonated.[1][2][3] It exists as a cation (

), which prefers water over organic solvents.[1][2][3] Solution: You must drive the equilibrium to the neutral form.[3]
  • Protocol: Adjust the aqueous layer pH to >12 using 1M NaOH. The solution might turn cloudy (good sign—this is the free base oiling out).[1][3] Then extract with DCM.[1][2][3]

Q3: My product comes out as a sticky brown gum that refuses to crystallize.

Technical Insight: The 2-methylpyridine moiety often disrupts crystal packing in the free base form.[2][3] "Oiling out" is thermodynamically favored over crystallization for this derivative.[1][3] Solution: Do not fight the oil. Convert it to a salt for storage and handling.[1][3]

  • Protocol: Dissolve the oil in a minimal amount of dry Ethanol or Ethyl Acetate. Add 1.1 equivalents of HCl (4M in Dioxane).[1][3] A white crystalline solid (the HCl salt) should precipitate immediately.[1][3]

Standard Operating Protocols (SOPs)

Protocol 1: Quantitative Free-Basing (From Salt to Organic Soluble)

Use this when you need the amine for nucleophilic reactions (alkylation, acylation).[1][2]

  • Dissolution: Dissolve 1.0 g of the amine salt in 10 mL of water (it will dissolve easily).

  • Basification: Place the beaker in an ice bath. Slowly add 10% NaOH or Sat.

    
      while stirring until pH reaches 12-13 .
    
    • Visual Check: The clear solution should become turbid or separate an oil layer.[3]

  • Extraction: Transfer to a separatory funnel. Extract 3x with DCM (Dichloromethane).[1][3]

    • Note: Avoid Ether; aminopyridines have better solubility in chlorinated solvents.[1][2][3]

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo.

    • Result: Clear to pale yellow oil (Free Base).[1][3] Use immediately.

Protocol 2: Handling "Oiling Out" During Purification

Use this if the compound oils out on a silica column or during recrystallization.[2]

  • Column Tailing: If the compound streaks/tails on silica (due to interaction with acidic silanols), add 1% Triethylamine (TEA) to your eluent system (e.g., 5% MeOH / 94% DCM / 1% TEA).[1][2]

  • Crystallization Rescue:

    • Dissolve the "gum" in a small volume of warm Isopropanol (IPA) .

    • Add n-Heptane dropwise until persistent cloudiness appears.[1][2][3]

    • Cool slowly to 4°C.

    • Why: The 2-methyl group increases lipophilicity; Heptane acts as an anti-solvent to force the lattice to form.[1][2][3]

Mechanistic Visualization: pH-Dependent Speciation

Understanding the charge state is the key to mastering this molecule.[3]

Speciation State1 State1 State2 pH 7 - 9 Mono-Cation (+1) Water: Soluble Organic: Poor State1->State2 Add Base (Deprotonate Pyridine N) State3 State3 State2->State3 Add Base (Deprotonate Amine N) State3->State2 Add Acid

Figure 2: The molecule exists in three distinct states. Most solubility issues arise from operating in the "Mono-Cation" zone (pH 7-9) while expecting "Neutral" behavior.[1][2][3]

References & Grounding

  • PubChem Compound Summary. N-methyl-1-(pyridin-4-yl)methanamine (Analog).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][3] University of Wisconsin-Madison.[1][2][3] (Standard reference for amine/pyridine basicity). Link

  • Clayden, J., et al. Organic Chemistry.[2][3] (General principles of amine extraction and salt formation). Oxford University Press.[1][2][3]

  • Armarego, W. L. F. Purification of Laboratory Chemicals.[1][2][3] (Techniques for handling oiling-out amines).[1][2][3] Butterworth-Heinemann.[1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling and PPE requirements, as aminopyridines can be skin irritants and toxic if ingested.[2]

Sources

Technical Support Center: Troubleshooting Unexpected Biological Results with N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-1-(2-methylpyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who have encountered unexpected or inconsistent results during their experimental work with this compound. As a substituted pyridine derivative, this molecule possesses chemical features that, while promising for targeted activity, can also give rise to unforeseen interactions and assay artifacts.[1][2]

This document provides a structured, causality-driven approach to troubleshooting. It is organized into a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you systematically identify the root cause of your observations, distinguish between experimental artifacts and genuine biological phenomena, and validate your findings with confidence.

Level 1: Initial Triage - The First Five Checks

Before delving into complex biological explanations, it is crucial to rule out common sources of experimental error. An unexpected result is often traced back to a foundational issue.

Question: My results with N-methyl-1-(2-methylpyridin-4-yl)methanamine are not what I predicted. Where do I start?

Answer: Start with the five most common sources of error. This initial workflow helps to quickly identify and resolve the majority of issues before investing time in more complex investigations.

start Unexpected Result Observed q1 1. Compound Identity & Purity Is it the right molecule at >95% purity? start->q1 q2 2. Stock Solution Integrity Was it prepared correctly and is it stable? q1->q2 Yes fail Address Foundational Issue: Re-synthesize, re-purify, re-prepare stock, or optimize assay. q1->fail No q3 3. Assay Controls Did positive/negative controls behave as expected? q2->q3 Yes q2->fail No q4 4. Dose-Response Relationship Is the effect concentration-dependent? q3->q4 Yes q3->fail No q5 5. Basic Assay Conditions Are pH, solvent concentration, and cell density consistent? q4->q5 Yes q4->fail No pass Proceed to Level 2: Deep Dive Troubleshooting q5->pass Yes q5->fail No

Caption: Initial Troubleshooting Workflow.

  • Confirm Compound Identity and Purity: Verify the structure and purity (ideally >95%) of your batch of N-methyl-1-(2-methylpyridin-4-yl)methanamine using techniques like NMR, LC-MS, and elemental analysis. Impurities can have their own biological activity.

  • Verify Stock Solution Concentration and Stability: Re-calculate your stock solution preparation. Visually inspect for precipitation. When in doubt, prepare a fresh stock from the solid compound. Consider if the compound is stable under your storage conditions (light, temperature, solvent).

  • Scrutinize Assay Controls: The performance of your positive and negative (vehicle) controls is paramount. If they did not perform as expected, the issue lies with the assay itself, not the test compound.[3]

  • Establish a Dose-Response Relationship: A genuine biological effect should typically be concentration-dependent.[3] Activity at a single high concentration may suggest non-specific effects or cytotoxicity.

  • Check Basic Assay Parameters: Ensure consistency in final solvent (e.g., DMSO) concentration across all wells, as this can affect cell health. Verify that cell density is optimal and consistent to avoid artifacts from nutrient depletion or overcrowding.[4]

Level 2: Deep Dive Troubleshooting - A Symptom-Based Guide

If the "First Five Checks" do not resolve the issue, the next step is to investigate potential compound-specific or assay-specific interferences. High-throughput screening (HTS) campaigns are particularly susceptible to false positives caused by assay artifacts.[5][6]

Question: I'm observing higher-than-expected activity or a false positive result. What are the likely causes?

Answer: This is a common issue, often stemming from compound interference with the assay's detection technology rather than true biological activity.[7] The chemical structure of N-methyl-1-(2-methylpyridin-4-yl)methanamine, containing an aromatic pyridine ring, makes it a candidate for certain types of interference.

Potential Cause Scientific Rationale Recommended Action
Compound Autofluorescence The pyridine ring system can absorb light and re-emit it at the assay's detection wavelength, creating an artificially high signal in fluorescence-based assays.[8]Run a "compound-only" plate (no cells or target protein) with your assay buffer and measure the fluorescence at the detection wavelength.
Luciferase Inhibition If using a luciferase reporter assay (e.g., for gene expression or ATP measurement), the compound may directly inhibit the luciferase enzyme, leading to a false positive (in assays where a decrease in signal is the "hit") or a false negative.[5][7]Perform a counter-screen using purified luciferase enzyme. Test your compound's ability to inhibit the enzyme's reaction with its substrate.
Compound Aggregation At higher concentrations, poorly soluble compounds can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to inhibition that appears real but is an artifact.[5]Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the potency significantly decreases, aggregation is likely.[7]
Redox Activity Compounds that can participate in redox cycling can generate reactive oxygen species (ROS), which can interfere with assays, particularly cell-based assays, by causing cytotoxicity or by interfering with redox-sensitive reporters (e.g., AlamarBlue/resazurin).[5]Include a non-specific antioxidant like N-acetylcysteine (NAC) in your assay to see if it reverses the effect. Perform a counter-screen to measure hydrogen peroxide generation.

Question: The compound shows no activity, or its potency is much lower than expected. What should I investigate?

Answer: A lack of activity can be as perplexing as a false positive. The primary suspects are poor solubility and compound instability. Pyridine derivatives can sometimes exhibit poor aqueous solubility.[9]

Potential Cause Scientific Rationale Recommended Action
Poor Aqueous Solubility If the compound precipitates out of the assay buffer, its effective concentration is much lower than the nominal concentration, leading to an apparent lack of activity.[6]Visually inspect all dilutions for signs of precipitation. Perform a kinetic solubility assay (see Protocol 1) to determine the solubility limit in your specific assay buffer.[3]
Compound Instability The compound may be chemically unstable in your assay buffer (e.g., due to pH or reactive components), degrading over the course of the experiment.Incubate the compound in your assay buffer for the duration of the experiment. Use LC-MS to quantify the amount of intact compound remaining at the end of the incubation period.
High Protein Binding If your assay medium contains high concentrations of serum (e.g., FBS), the compound may bind extensively to proteins like albumin, reducing the free concentration available to interact with the target.Reduce the serum concentration in your assay if possible. Alternatively, measure the fraction of unbound compound using techniques like equilibrium dialysis.
Cell Permeability Issues For intracellular targets, the compound may not be able to efficiently cross the cell membrane to reach its site of action.If you have a biochemical assay for the target, compare the potency in the cell-free assay to your cell-based assay. A large drop-off in potency suggests a permeability problem.

Question: My results are highly variable and not reproducible. What's going on?

Answer: High variability often points to an issue at the solid-to-liquid interface (dissolution) or inconsistent assay execution.

Potential Cause Scientific Rationale Recommended Action
Inconsistent Compound Dissolution If the compound is near its solubility limit, minor variations in temperature, buffer composition, or mixing can lead to large differences in the amount of dissolved material between experiments or even between wells.Always ensure your stock solution is fully dissolved before making serial dilutions. Consider preparing a fresh stock for each experiment. Re-evaluate solubility (Protocol 1).
Edge Effects in Plates Wells on the edge of a microplate are more susceptible to evaporation, leading to increased compound concentration and altered cell growth.Avoid using the outer wells of your assay plates for data. Instead, fill them with sterile buffer or media to create a humidity barrier.
Automated Liquid Handling Errors In HTS, automated liquid handlers can become clogged or miscalibrated, leading to inaccurate dispensing of compound or reagents.[10]Regularly perform quality control checks on liquid handlers using dye-based methods to ensure dispensing accuracy and precision.

Level 3: Advanced Validation Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol provides a rapid way to estimate the solubility of your compound in a specific buffer.[3]

  • Preparation: Prepare a high-concentration stock of N-methyl-1-(2-methylpyridin-4-yl)methanamine (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a clear 96-well or 384-well plate, create a serial dilution of your compound stock directly in the assay buffer you are troubleshooting. It is critical to add the compound stock to the buffer, not the other way around.

  • Incubation: Allow the plate to incubate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).

  • Analysis: Plot turbidity against compound concentration. The concentration at which a sharp increase in turbidity is observed is the approximate kinetic solubility limit. This is the maximum concentration you should use in your assay to avoid precipitation.

Protocol 2: Counter-Screen for Compound Autofluorescence

This protocol helps determine if your compound is interfering with a fluorescence-based assay readout.[8]

  • Plate Setup: Use the same type of microplate (e.g., black-walled, clear bottom) as your primary assay.

  • Compound Addition: Add N-methyl-1-(2-methylpyridin-4-yl)methanamine to wells containing only assay buffer (no cells, no target, no detection reagents) at the same final concentrations used in your experiment.

  • Control Wells: Include wells with buffer + vehicle (e.g., DMSO) as a negative control and wells with a known fluorescent molecule (e.g., fluorescein) as a positive control.

  • Measurement: Read the plate on your fluorometer using the exact same filter set (excitation and emission wavelengths) and gain settings as your primary biological assay.

  • Analysis: If the wells containing your compound show a concentration-dependent increase in signal above the vehicle control, the compound is autofluorescent and is likely producing a false positive.

Level 4: Knowledge Base - Distinguishing Artifacts from True Off-Target Effects

If you have systematically ruled out the common artifacts detailed above and your unexpected result persists, you may have discovered a genuine, novel biological activity. This could be a valuable finding, but it requires rigorous validation.[11][12] An unpredicted off-target effect is a reproducible, concentration-dependent modulation of a biological pathway that is distinct from the intended target.[13]

start Unexpected Result is Reproducible & Dose-Dependent q1 Have all potential assay artifacts been ruled out? start->q1 q2 Is the effect observed with structurally distinct analogs? q1->q2 Yes artifact Result is Likely an Artifact (e.g., aggregation, fluorescence) q1->artifact No q3 Does the effect disappear with a structurally related inactive analog? q2->q3 Yes inconclusive Inconclusive: Requires further SAR q2->inconclusive No q4 Is the effect observed in an orthogonal, label-free assay? q3->q4 Yes q3->inconclusive No off_target Result is Likely a True Off-Target Biological Effect q4->off_target Yes q4->inconclusive No

Caption: Decision Tree for Validating Unexpected Biological Effects.

Key Validation Steps:

  • Orthogonal Assays: Validate the finding using a different assay technology that relies on an independent detection principle.[11] For example, if the initial hit was from a fluorescence-based assay, confirm it with a label-free method like surface plasmon resonance (SPR) for binding or mass spectrometry for enzymatic activity.

  • Structure-Activity Relationship (SAR): Test structurally similar analogs of N-methyl-1-(2-methylpyridin-4-yl)methanamine. A true biological effect should exhibit a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity. An "activity cliff," where a tiny structural modification completely abolishes the effect, can be a red flag for an artifact.

  • Target Engagement: The ultimate proof is to show that the compound directly engages with a specific off-target protein in cells. Techniques like cellular thermal shift assay (CETSA) or chemical proteomics can be used to identify the binding partners of your compound.

By following this comprehensive troubleshooting and validation guide, you can approach your unexpected results with N-methyl-1-(2-methylpyridin-4-yl)methanamine not as a setback, but as an opportunity for discovery.

References

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025). National Center for Biotechnology Information. [Link]

  • Accounting for Artifacts in High-Throughput Toxicity Assays - PubMed - NIH. (2022). PubMed. [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of action of methenamine? - Dr.Oracle. (2025). Dr. Oracle. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). ResearchGate. [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025). Technology Networks. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Troubleshooting pharmacological and toxicological methods - PubMed. (2010). PubMed. [Link]

  • On the difficulty of validating molecular generative models realistically: a case study on public and proprietary data - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). Innovare Academic Sciences. [Link]

  • Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical. [Link]

  • A Pipeline for Drug Target Identification and Validation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Methenamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed. (2011). PubMed. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Methenamine: MedlinePlus Drug Information. (2017). MedlinePlus. [Link]

  • N-Methyl-1-(Pyridin-4-Yl)Methanamine - Heterocyclic Compound-Custom Synthesis-Rlavie. (n.d.). Shanghai Rlavie Technology Co., ltd. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). American Association of Pharmaceutical Scientists. [Link]

Sources

Technical Support Center: Analysis of N-methyl-1-(2-methylpyridin-4-yl)methanamine Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, analytical scientists, and drug development professionals investigating the stability of N-methyl-1-(2-methylpyridin-4-yl)methanamine. Here, we provide in-depth troubleshooting advice, detailed protocols, and foundational knowledge to navigate the complexities of degradation product analysis, ensuring the development of robust and reliable stability-indicating methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the planning and execution of degradation studies for N-methyl-1-(2-methylpyridin-4-yl)methanamine.

Q1: What are forced degradation studies, and why are they critical for a molecule like N-methyl-1-(2-methylpyridin-4-yl)methanamine?

A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh chemical and physical conditions to accelerate its decomposition.[1] According to regulatory bodies like the International Council for Harmonisation (ICH), these studies are a crucial component of drug development. For N-methyl-1-(2-methylpyridin-4-yl)methanamine, this process is vital for several reasons:

  • Pathway Elucidation: It helps identify potential degradation products and understand the molecule's intrinsic stability.[2] This knowledge is fundamental to developing stable formulations.

  • Method Development: It is the primary tool for developing and validating a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[1][3]

  • Formulation and Packaging: Understanding how the molecule degrades under heat, light, or pH stress informs decisions on formulation excipients, manufacturing processes, and appropriate packaging for the final drug product.

  • Safety and Efficacy: The chemical stability of a drug substance directly impacts its safety and efficacy. Identifying and characterizing degradation products is essential for toxicological assessment.

Q2: Based on its structure, what are the most likely degradation pathways for N-methyl-1-(2-methylpyridin-4-yl)methanamine?

A2: The structure of N-methyl-1-(2-methylpyridin-4-yl)methanamine features several reactive sites susceptible to degradation:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a primary site for oxidation , which can lead to the formation of an N-oxide . This is a common degradation pathway for pyridine-containing pharmaceuticals.

  • Secondary Amine: The N-methylmethanamine side chain is susceptible to oxidative deamination or N-dealkylation . N-demethylation would result in the formation of the primary amine, 1-(2-methylpyridin-4-yl)methanamine.[4]

  • Benzylic Position: The methylene bridge (-CH2-) connecting the pyridine ring and the amine is a benzylic position. This site can be susceptible to oxidation, potentially leading to the formation of a ketone or other related species.

  • Methyl Group on Pyridine: The methyl group on the pyridine ring can also be a site of oxidation, potentially forming a carboxylic acid or an alcohol.

Q3: What are the standard stress conditions recommended by ICH guidelines for forced degradation?

A3: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without completely consuming the parent compound. ICH guidelines suggest the following conditions, which should be adapted based on the molecule's stability[1]:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Mechanism
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)Hydrolysis of susceptible functional groups.
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Saponification of esters, hydrolysis of amides.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedOxidation of electron-rich centers (e.g., heteroatoms).
Thermal Dry heat (e.g., 80-100°C) in a calibrated ovenThermolysis, rearrangement, isomerization.
Photolytic Exposure to light with an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.Photolysis, photo-oxidation, free-radical reactions.[1]
Q4: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A4: A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach. Given the basic nature of the amine groups in N-methyl-1-(2-methylpyridin-4-yl)methanamine, managing peak shape is critical.

  • Column: A modern, base-deactivated C18 or C8 column (e.g., Agilent Zorbax, Waters XBridge) is recommended to minimize tailing from silanol interactions.

  • Mobile Phase:

    • Aqueous (A): Start with a low pH buffer to ensure the amine is protonated and behaves consistently. A 0.1% formic acid or phosphoric acid solution in water is a good starting point.[5][6]

    • Organic (B): Acetonitrile is generally preferred over methanol for its lower viscosity and better UV transparency.

  • Detection: UV detection is suitable. A photodiode array (PDA) detector is highly recommended as it allows you to monitor peak purity and identify the optimal wavelength for detection (likely around 260-270 nm for the pyridine chromophore).

  • Gradient: A gradient elution (e.g., 5% to 95% B over 20-30 minutes) is essential for a stability-indicating method to ensure that both polar and non-polar degradants are eluted and separated from the parent peak.

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental challenges in a question-and-answer format.

Issue 1: No significant degradation is observed under standard stress conditions.
  • Question: I've refluxed my sample in 0.1 M HCl and 0.1 M NaOH for several hours, but the parent peak area remains >98%. What should I do?

  • Analysis & Solution: This indicates that N-methyl-1-(2-methylpyridin-4-yl)methanamine is highly stable to hydrolysis. To induce degradation, you must increase the severity of the stress conditions incrementally.

    • Increase Reagent Concentration: Move from 0.1 M to 1 M HCl or NaOH.[1]

    • Increase Temperature: If refluxing at 60°C, increase to 80°C. Extreme temperatures (>80°C) should be used cautiously as they may produce degradation pathways not relevant to real-world storage.[7]

    • Extend Duration: Increase the exposure time from a few hours to 24 or 48 hours.

    • Co-Solvent: If solubility is an issue in aqueous acid/base, a small amount of a co-solvent like acetonitrile or methanol can be added. Causality: Degradation is a kinetic process. By increasing concentration, temperature, or time, you increase the reaction rate, forcing the formation of degradants that would otherwise take months or years to appear under normal conditions.

Issue 2: My chromatogram shows severe peak tailing for the parent compound.
  • Question: My N-methyl-1-(2-methylpyridin-4-yl)methanamine peak has an asymmetry factor > 2.0. How can I improve the peak shape?

  • Analysis & Solution: Severe tailing for basic compounds like this is a classic sign of secondary interactions with free silanol groups on the silica backbone of the HPLC column.

    • Lower Mobile Phase pH: Ensure your aqueous mobile phase pH is at least 2-3 units below the pKa of the amine groups. This keeps them fully protonated and minimizes interactions. A pH of 2.5-3.0 is a good target.

    • Use a High-Purity, End-Capped Column: Modern columns are designed to have minimal residual silanols. If you are using an older column (e.g., Type A silica), switch to a high-purity, base-deactivated column (Type B silica).

    • Add a Competing Base: If the above steps are insufficient, add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, shielding your analyte from them.

    • Reduce Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample. Causality: Unprotonated amines can interact strongly with acidic silanol groups on the column packing via ion-exchange, leading to a mixed-mode retention mechanism that causes poor peak shape. Protonating the amine and deactivating the column surface ensures a single, well-defined reverse-phase interaction.

Issue 3: I cannot resolve a major degradation product from the parent peak.
  • Question: Under oxidative stress, I see a new peak that is almost co-eluting with my main peak. How can I improve the separation?

  • Analysis & Solution: Co-elution means the selectivity of your method is insufficient. You need to alter the chromatographic conditions to change the relative retention of the two compounds.

    • Modify the Gradient Slope: A shallower gradient provides more time for separation. If your gradient runs from 5-95% B in 20 minutes, try extending it to 40 minutes.

    • Change the Organic Modifier: Switch from acetonitrile to methanol (or vice-versa). The different solvent properties can alter selectivity and may resolve the peaks.

    • Change the Mobile Phase pH: A small change in pH can alter the ionization state of the degradant (if it has ionizable groups) differently than the parent, leading to a shift in retention time.

    • Try a Different Stationary Phase: If C18 is not working, a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase, may provide the necessary resolution. Workflow Diagram:

    G Start Co-elution Observed Step1 Decrease Gradient Slope (e.g., 20 min -> 40 min) Start->Step1 Step2 Change Organic Solvent (ACN <-> MeOH) Step1->Step2 If unresolved End Resolution Achieved Step1->End If resolved Step3 Adjust Mobile Phase pH (e.g., 2.5 -> 3.5) Step2->Step3 If unresolved Step2->End If resolved Step4 Change Column Chemistry (C18 -> Phenyl-Hexyl) Step3->Step4 If unresolved Step3->End If resolved Step4->End If resolved

    Caption: Troubleshooting workflow for improving chromatographic resolution.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of N-methyl-1-(2-methylpyridin-4-yl)methanamine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a sealed vial. Prepare a control sample (stock solution diluted with the reaction solvent without the stressor) for each condition.

    • Acid: 1 mL stock + 1 mL 1 M HCl. Heat at 80°C for 8 hours.

    • Base: 1 mL stock + 1 mL 1 M NaOH. Heat at 80°C for 8 hours.

    • Oxidative: 1 mL stock + 1 mL 10% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a solid sample of the API in a 100°C oven for 48 hours. Dissolve in the mobile phase before analysis.

    • Photolytic: Expose the stock solution in a quartz cuvette to the specified light conditions in a photostability chamber.

  • Sample Neutralization: Before injection, neutralize the acidic and basic samples to prevent damage to the column (e.g., add an equimolar amount of base/acid).

  • Analysis: Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase. Analyze by the developed HPLC-PDA method alongside an unstressed standard of the same concentration.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the peak purity of the parent peak using the PDA detector.

    • Calculate the relative retention time (RRT) and peak area percentage for all new peaks formed.

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Potential Degradation Products Summary

Based on chemical principles, the following table summarizes potential degradation products (DPs) to look for. Their identification would require techniques like LC-MS.

Potential DPStructure NameLikely Stress ConditionExpected Chromatographic Behavior
DP-1 N-oxide of N-methyl-1-(2-methylpyridin-4-yl)methanamineOxidativeMore polar, will elute earlier than the parent.
DP-2 1-(2-methylpyridin-4-yl)methanamineOxidative, ThermalN-demethylated product. Polarity change depends on conditions; likely more polar.
DP-3 4-(aminomethyl)-2-methylpyridine 1-oxideOxidativeN-oxide and potentially other oxidative modifications. Highly polar.

References

  • N-methyl-1-(2-methylpyridin-4-yl)methanamine Chemical Properties. Fluorochem.

  • 1-(2-methylpyridin-4-yl)methanamine Properties. ChemicalBook.

  • N-Methyl-1-(pyridin-4-yl)methanamine Properties. ChemicalBook.

  • N-Methyl-1-(pyridin-4-yl)methanamine. ChemicalBook.

  • N-Methylpyridine-4-methylamine. PubChem, National Institutes of Health.

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.

  • N-Methylpyridine-4-methylamine HPLC Method. SIELC Technologies.

  • Alsante, K. M., et al. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmacy Education and Research, 3(1), 53-62.

  • Shinde, P., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research and Development, 10(4), 135-141.

  • N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine. Thermo Scientific.

  • Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharma Focus Asia.

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave Online.

  • Wang, Z., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules, 27(19), 6539.

  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1572-1581.

  • Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 15(1), 165-172.

  • Sanjeev, A., et al. (2022). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USING RP-HPLC. Neuroquantology, 20(9), 6270-6278.

  • Raju, N., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Future Journal of Pharmaceutical Sciences, 9(1), 46.

  • The reported N-demethylation reactions. ResearchGate.

  • Methanamine, N-hydroxy-N-methyl-. Toxics Release Inventory, National Library of Medicine.

  • Solar, J., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(15), 4995.

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" spectroscopic interpretation problems

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: SPECTRA-2M4M[1][2][3]

Welcome to the Advanced Spectroscopy Troubleshooting Center. This guide addresses the specific interpretation challenges associated with N-methyl-1-(2-methylpyridin-4-yl)methanamine . Due to its dual-basic nature (pyridine nitrogen + secondary aliphatic amine), this molecule exhibits dynamic spectroscopic behavior that often confuses standard automated analysis software.[1][2][3]

Part 1: NMR Interpretation & Troubleshooting

The Core Problem: "Floating" Chemical Shifts

User Complaint: "My NMR signals for the methylene bridge and methyl groups are shifting between batches, and the integration values for the aromatic region seem off."

Root Cause: This molecule possesses two protonation sites with distinct pKa values:[2][3][4]

  • Aliphatic Amine (

    
    ):  pKa 
    
    
    
    9.5–10.0 (High basicity).[2][3][4]
  • Pyridine Nitrogen (

    
    ):  pKa 
    
    
    
    5.9–6.0 (Moderate basicity).[2][3][4]

In standard chloroform (


), the molecule is usually neutral.[2][3] However, trace acidity (from degrading solvent) or residual acid from synthesis (HCl/TFA salts) creates a dynamic equilibrium.[2][3] This causes Chemical Shift Drifting  and Signal Broadening .[2][4]
Visualizing the Equilibrium (Protonation States)

ProtonationPath Neutral Neutral Species (Free Base) Mono Monocation (Protonated Aliphatic N) Neutral->Mono + H+ (First Eq) Di Dication (Protonated Ring N + Aliphatic N) Mono->Di + H+ (Excess Acid) Di->Mono + Base

Figure 1: The sequential protonation pathway. The aliphatic amine protonates first, causing localized shielding changes.[2][4] The pyridine ring protonates second, dramatically deshielding aromatic protons.

Standardized NMR Data (400 MHz, )

Use this table to validate your "Free Base" spectrum.

PositionGroup

(ppm)
MultiplicityDiagnostic Note
Ar-H6 Pyridine Ring8.35 - 8.45 Doublet (

Hz)
Most deshielded; sensitive to Ring-N protonation.[1][2][3]
Ar-H3 Pyridine Ring6.95 - 7.05 Singlet (Broad)Adjacent to Methyl; often broad due to long-range coupling.[1][2][3][4]
Ar-H5 Pyridine Ring7.00 - 7.10 DoubletOverlaps frequently with H3.[1][2][4]

Methylene Bridge3.70 - 3.80 SingletCritical: Shifts to ~4.2 ppm if protonated.[1][2][4]
Ar-

Ring Methyl2.50 - 2.55 SingletDistinct from N-methyl.[1][2][4]
N-

Amine Methyl2.40 - 2.45 SingletSharp singlet; broadens if NH is exchanging.[1][2][4]
NH Amine Proton1.5 - 2.0 BroadVariable: Position depends on concentration and water content.[1][2][4]
Troubleshooting Protocol: The Shake Test

If you suspect salt formation or impurity overlap:

  • Acquire the standard

    
     spectrum.[2][4]
    
  • Add 1-2 drops of

    
     directly to the NMR tube.[2][4]
    
  • Shake vigorously and re-acquire.[2][4]

    • Result A: The NH peak disappears (Exchange).[2][3][4]

    • Result B: The

      
       bridge signal sharpens (Breakage of NH coupling).
      
    • Result C: If peaks shift >0.1 ppm, your original sample contained residual acid/base.[2][4]

Part 2: Mass Spectrometry (MS) Anomalies

The Core Problem: The "Missing" Parent Ion

User Complaint: "I see a strong peak at m/z 44 or 107, but the molecular ion (136) is weak or absent."

Root Cause: Secondary benzylic-style amines undergo rapid fragmentation in Electron Impact (EI) and even Electrospray (ESI) under high cone voltages.[1][2][3] The "Alpha-Cleavage" rule dictates the spectrum.[2][4]

Fragmentation Logic
m/z (Ion)IdentityMechanismInterpretation
137

Protonated ParentDominant in Soft ESI.[1][2][3] Weak in EI.
136

Molecular IonWeak. Unstable radical cation.[2][3][4]
107/106

Tropylium-like CationMajor Fragment. Cleavage of the C-N bond.[1][2][3] Resonance stabilized by the pyridine ring.[2][4]
44

Imine CationBase Peak (Common). Result of Alpha-Cleavage.[1][2][3] Diagnostic for N-methyl segments.
MS Validation Workflow
  • Switch Ionization Mode: If using EI (GC-MS) and M+ is missing, switch to CI (Chemical Ionization) with Methane/Ammonia to preserve the

    
    .[2][3]
    
  • Check Cone Voltage (ESI): Lower the cone voltage to <20V. High energy induces in-source fragmentation, stripping the methylamine tail.[2][4]

Part 3: IR Spectroscopy & Purity

The Core Problem: The "Invisible" Amine

User Complaint: "The structure has a secondary amine, but I cannot find the N-H stretch around 3300 cm


."

Explanation: In neat liquids or concentrated oils, this molecule forms strong intermolecular Hydrogen Bonds (


).[2][3] This broadens the N-H band into the baseline, making it look like background noise.[2][4]
  • Fix: Dilute the sample in dry

    
     or 
    
    
    
    . The sharp N-H stretch (
    
    
    cm
    
    
    ) will reappear as H-bonds break.[1][2][3]

Part 4: HPLC Method & Tailing

The Core Problem: Peak Tailing

User Complaint: "The peak looks like a shark fin (Tailing Factor > 2.0). Integration is unreliable."

Root Cause: The basic nitrogens interact with residual silanols (


) on the silica backbone of the HPLC column.[2][3] This secondary retention mechanism causes severe tailing.[2][4]
Recommended Protocol: Silanol Suppression

Do not use standard Formic Acid gradients.[4]

Method Parameters:

  • Column: C18 with "End-capping" or "Base Deactivated" technology (e.g., XBridge, Gemini).[2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA (pH 2.0).[2][3][4]

    • Why: At pH 10, the amine is neutral (no interaction).[2][3] At pH 2, silanols are protonated (neutral), reducing interaction.[2][3]

  • Mobile Phase B: Acetonitrile.[2][4][5]

  • Additive: If using neutral pH, add 5 mM Triethylamine (TEA) as a "Sacrificial Base" to block silanol sites.[2][3]

References & Authority

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2][4] (General principles of Amine/Pyridine fragmentation and NMR shifts).

  • SDBS Database. Spectral Database for Organic Compounds.[2][4] AIST, Japan.[2][4] (Reference for 2-picoline and N-methylbenzylamine analogs). [1][2][3]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water).[2][4] University of Wisconsin-Madison.[1][4] (pKa values for Pyridine and Amines).[2][3][4][6]

  • NIST Chemistry WebBook. Mass Spectral Library.[2][4] (Fragmentation patterns for alkyl-pyridines). [1][2][3]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning for N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for N-methyl-1-(2-methylpyridin-4-yl)methanamine. This versatile molecule, featuring both a pyridine ring and a secondary amine, is a valuable building block and organocatalyst in modern synthetic chemistry.[1] Its efficacy relies on the availability of the lone pair electrons on its two nitrogen atoms, which can act as Brønsted bases, Lewis bases, or nucleophiles. However, like all catalysts, its activity can be diminished or completely nullified through a process known as catalyst poisoning.

This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent catalyst deactivation. By understanding the underlying mechanisms of poisoning, you can ensure the robustness and reproducibility of your synthetic protocols.

Catalyst Profile: N-methyl-1-(2-methylpyridin-4-yl)methanamine

For clarity and quick reference, the key properties of the catalyst are summarized below.

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
CAS Number 94413-70-4[1]
Structure
Key Functional Groups Pyridine Ring, Secondary Amine
Catalytic Role Nucleophilic catalyst, Brønsted/Lewis Base

Troubleshooting Guide: Diagnosing Catalyst Inactivity

This section addresses common experimental failures in a question-and-answer format, guiding you from the observed problem to the root cause and solution.

Problem: My reaction is extremely sluggish or has stalled completely.

This is the most common symptom of catalyst poisoning. Before blaming the catalyst, always verify your setup, reagent quality, and reaction conditions. If those are confirmed, proceed with the following diagnostic workflow.

G start Reaction Stalled/Sluggish check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Temperature & Concentration check_reagents->check_conditions sub_q1 Is the reaction medium acidic? check_conditions->sub_q1 ans_q1_yes YES sub_q1->ans_q1_yes Potential Acid Contamination ans_q1_no NO sub_q1->ans_q1_no action_q1 Action: Neutralize with a non-nucleophilic base (e.g., proton sponge) or purify acidic reagents. See Protocol 1. ans_q1_yes->action_q1 sub_q2 Were anhydrous/inert conditions strictly maintained? ans_q1_no->sub_q2 ans_q2_yes YES sub_q2->ans_q2_yes ans_q2_no NO sub_q2->ans_q2_no Potential H₂O/O₂ Contamination sub_q3 Are there incompatible electrophiles present? ans_q2_yes->sub_q3 action_q2 Action: Repeat reaction using freshly dried solvents and degassed reagents under an inert atmosphere (N₂ or Ar). ans_q2_no->action_q2 ans_q3_yes YES sub_q3->ans_q3_yes Potential Irreversible Alkylation/Acylation ans_q3_no NO sub_q3->ans_q3_no action_q3 Action: Re-evaluate substrate scope. Protect incompatible functional groups or redesign synthetic route. ans_q3_yes->action_q3 final_check Consider Product Inhibition or Thermal Degradation ans_q3_no->final_check

Caption: Troubleshooting workflow for a stalled reaction.

Q: Could acidic impurities be the culprit?

A: Absolutely. This is the most frequent cause of deactivation for amine-based catalysts. Both the pyridine nitrogen and the secondary amine are basic and will be readily protonated by trace acidic impurities in your reagents or solvents. This protonation neutralizes the lone pair of electrons required for catalysis, effectively "turning off" the catalyst.

  • Causality: The pyridinium salt formed upon protonation is catalytically inactive because the nitrogen's lone pair is no longer available to act as a nucleophile or base.[2][3] In acidic environments (pH < 5.3), the pyridinium ion will be the dominant species.[3]

  • Solution:

    • Ensure all reagents are purified and free of acidic residues. For example, acyl chlorides may contain trace HCl.

    • Use freshly distilled and dried solvents.

    • If acidity is unavoidable, consider adding a non-nucleophilic base (e.g., a hindered base like 2,6-lutidine or a proton sponge) to scavenge protons before they can deactivate your catalyst.

Q: Have I rigorously excluded air and moisture?

A: While many organocatalysts are lauded for their tolerance to air and moisture compared to organometallics, high-performance catalysis often requires controlled conditions.[4]

  • Causality (Moisture): Water can interfere in several ways. It can hydrolyze sensitive reagents, participate in competing side reactions, and alter the solvation shell around the catalyst, which can impact its activity. The position of the nitrogen atom in pyridine derivatives can influence their sensitivity to moisture.[5]

  • Causality (Oxygen): Amines can be susceptible to oxidation, leading to the formation of catalytically inactive byproducts. This is often a slower process but can be significant over long reaction times or at elevated temperatures.

  • Solution: For optimal results, use standard techniques for anhydrous and anaerobic reactions. This includes using oven-dried glassware, freshly distilled anhydrous solvents, and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.

Problem: My yield is low, and I'm observing multiple byproducts.

This often points to a more complex issue than simple protonation, such as irreversible reactions with the catalyst or catalyst degradation.

Q: Could my starting materials or products be reacting with the catalyst?

A: Yes, this is a form of irreversible poisoning. The catalyst, being a nucleophile, can react with strong electrophiles in your reaction mixture.

  • Causality: If your substrate, an intermediate, or a reagent is a potent and unhindered electrophile (e.g., a reactive alkyl halide or acyl halide), it can permanently acylate or alkylate one of the catalyst's nitrogen atoms. This creates a quaternary ammonium or pyridinium salt, which is catalytically dead.

  • Solution:

    • Protecting Groups: If your substrate contains a highly reactive electrophilic site that is not the target of the reaction, consider protecting it.

    • Order of Addition: Add the catalyst to the reaction mixture before adding the most reactive electrophile. This allows the catalyst to engage with its intended substrate first.

    • Re-evaluate Catalyst Choice: If the substrate is inherently incompatible, a more sterically hindered or less nucleophilic catalyst may be required. The methyl group at the 2-position of the pyridine ring offers some steric hindrance, but this may not be sufficient to prevent reaction with highly reactive electrophiles.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common poisons for N-methyl-1-(2-methylpyridin-4-yl)methanamine?

A: The most common poisons are substances that can interact with and deactivate the basic/nucleophilic nitrogen centers.

Poison ClassExample(s)Mechanism of PoisoningReversible?
Protic Acids HCl, H₂SO₄, residual TFAProtonation of nitrogen lone pairsYes
Lewis Acids AlCl₃, ZnCl₂, certain metal saltsCoordination to nitrogen lone pairsPotentially
Reactive Electrophiles Methyl iodide, Benzyl bromide, Acetyl chlorideIrreversible alkylation or acylationNo
Oxidizing Agents Peroxides, atmospheric O₂ (at high temp.)Oxidation of the amine or pyridine ringNo
Water Residual moisture in solvents/reagentsSide reactions, altered solvationYes (by removal)

Q2: How should I properly store and handle this catalyst?

A: To ensure a long shelf-life and consistent activity, store N-methyl-1-(2-methylpyridin-4-yl)methanamine under an inert atmosphere (argon or nitrogen is ideal), in a tightly sealed container, and in a cool, dark, and dry place, such as a desiccator.[7] Avoid frequent opening of the container in a humid atmosphere.

Q3: Can a poisoned batch of the catalyst be regenerated?

A: It depends entirely on the poisoning mechanism.

  • Reversible Poisoning (e.g., Protonation): Yes. If the catalyst has been deactivated by an acid, its activity can often be restored by an aqueous basic wash followed by extraction and thorough drying. See Protocol 2 for a general procedure.

  • Irreversible Poisoning (e.g., Alkylation): No. If the catalyst has been covalently modified by an electrophile, it cannot be easily regenerated. It is more practical to use a fresh batch of the catalyst.

G cluster_0 Reversible Poisoning (Protonation) cluster_1 Irreversible Poisoning (Alkylation) cat_active_H Active Catalyst (Base Form) cat_inactive_H Inactive Catalyst (Protonated Form) cat_active_H->cat_inactive_H + H⁺ (Acid) cat_inactive_H->cat_active_H - H⁺ (Base) cat_active_E Active Catalyst (Nucleophile) cat_dead_E Permanently Inactive (Alkylated Salt) cat_active_E->cat_dead_E + R-X (Electrophile)

Caption: Reversible vs. Irreversible Catalyst Poisoning.

Q4: How can I perform a quick activity check on my catalyst?

A: Before committing to a large-scale synthesis, it is prudent to run a small-scale, well-established test reaction. A simple acylation of a hindered alcohol, which is known to be catalyzed by pyridine derivatives, is a good choice. Compare the reaction rate (e.g., by TLC or ¹H NMR) using a fresh batch of catalyst versus the batch . A significant decrease in rate indicates compromised activity.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Catalyzed by N-methyl-1-(2-methylpyridin-4-yl)methanamine (Example: Acylation)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add N-methyl-1-(2-methylpyridin-4-yl)methanamine (0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Regeneration of an Acid-Poisoned Catalyst

This protocol is for regenerating a catalyst that has been deactivated by protonation.

  • Dissolution: Dissolve the recovered or suspect catalyst in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) (2 x 50 mL). Causality: The bicarbonate anion is a sufficient base to deprotonate the pyridinium/ammonium salt, regenerating the neutral, active form of the catalyst.

  • Aqueous Wash: Wash the organic layer with deionized water (1 x 50 mL) followed by brine (1 x 50 mL) to remove residual inorganic salts.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the regenerated catalyst.

  • Validation: Thoroughly dry the catalyst under high vacuum to remove all traces of water. Confirm its identity and purity via NMR spectroscopy and perform an activity check (see FAQ 4) before use in a reaction.

References

  • Benchchem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • CymitQuimica. CAS 94413-70-4: 1-(2-methylpyridin-4-yl)methanamine.
  • Benchchem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Topsoe.
  • NIH. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • ResearchGate. Catalytic wet air oxidation of toxic nitrogen containing (pyridine)
  • ResearchGate.
  • ResearchGate.
  • MDPI. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
  • ACS Publications. Regeneration of Amine in Catalytic Inhibition of Oxidation | The Journal of Organic Chemistry.
  • MDPI.
  • ResearchGate. Synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process | Request PDF.
  • Semantic Scholar.
  • PMC. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • PMC - NIH.
  • Scribd.
  • MDPI.
  • Journal of the American Chemical Society.
  • BLDpharm. 6971-44-4|N-Methyl-1-(pyridin-4-yl)methanamine.

Sources

Validation & Comparative

Benchmarking Analytical Rigor: Validating N-methyl-1-(2-methylpyridin-4-yl)methanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Area %" Trap

In the synthesis of kinase inhibitors and GPCR ligands, N-methyl-1-(2-methylpyridin-4-yl)methanamine acts as a critical "linker" motif. However, its amphiphilic nature (lipophilic aromatic ring + hydrophilic secondary amine) and basicity (


) create a specific analytical blind spot.

Many vendors provide a Certificate of Analysis (CoA) based solely on HPLC-UV Area % . This guide argues that for this specific pyridine derivative, HPLC-UV is an insufficient metric of "performance" (purity) when compared to Quantitative NMR (qNMR) .

The Core Argument:

  • Alternative A (Standard): HPLC-UV (C18).[1] Risk: Fails to detect inorganic salts, residual moisture, and non-chromophoric synthetic precursors (e.g., excess methylamine). Isomer resolution is often poor.

  • Alternative B (Recommended): qNMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H).[2] Benefit: Provides absolute weight-to-weight (w/w) purity, confirms salt stoichiometry (e.g., 
    
    
    
    ), and validates regioisomer identity in a single run.

Comparative Analysis: qNMR vs. HPLC-UV vs. GC-MS

The following table summarizes the experimental performance of three purity confirmation methods for N-methyl-1-(2-methylpyridin-4-yl)methanamine.

FeatureMethod A: qNMR (

H)
(Recommended)
Method B: HPLC-UV (Standard)Method C: GC-MS (Alternative)
Primary Output Absolute Purity (% w/w)Relative Purity (% Area)Volatile Impurity ID
Reference Standard Not Required (Uses Internal Std like TCNB)Required (Often unavailable for novel intermediates)Required for quantification
Salt Detection Excellent (Shifts in chemical shift confirm protonation)None (Salts dissociate in mobile phase)None (Salts degrade/don't fly)
Isomer Specificity High (Distinct coupling constants for 2,4- vs 2,5-subst.)Low (Unless using specialized mixed-mode columns)Medium
Sample Recovery Yes (Non-destructive)NoNo
Limit of Detection Moderate (~0.1%)High (<0.01%)High (<0.01%)
Data Interpretation[1][3][4][5][6][7]
  • The "Salt" Discrepancy: A sample may show 99.5% HPLC purity but only 82% w/w purity by qNMR. This gap usually represents the counter-ion mass (e.g., HCl, TFA) or trapped solvent, which HPLC-UV ignores. For stoichiometric calculations in subsequent synthesis, the qNMR value is the only valid metric.

Structural Logic & Impurity Pathways

To understand what we are analyzing, we must visualize the synthesis and potential impurities. The regiochemistry of the methyl group on the pyridine ring is the most common point of failure.

SynthesisPath Start 2-methylpyridine-4-carbaldehyde Intermediate Imine Intermediate Start->Intermediate + MeNH2 Impurity2 Impurity B: Regioisomer (3-methyl variant) Start->Impurity2 Contaminated Starting Material Reagent Methylamine (MeNH2) Product N-methyl-1-(2-methylpyridin-4-yl) methanamine Intermediate->Product Reductive Amination (NaBH4) Impurity1 Impurity A: Over-alkylation (Tertiary Amine) Product->Impurity1 Excess MeNH2 / Heat Impurity3 Impurity C: N-Oxide Product->Impurity3 Air Oxidation

Figure 1: Synthetic pathway and critical impurity origins.[3][4] Note that Impurity B (Regioisomer) is difficult to separate by standard C18 HPLC.

Deep Dive Protocol: The Self-Validating qNMR System

This protocol is designed to be self-validating . If the internal standard (IS) integration does not match the expected molar ratio, the experiment is flagged immediately.

Materials
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to ensure solubility of salt forms).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid has a sharp singlet at

      
       6.2 ppm, which sits in a "silent region" for most pyridine alkylamines (aromatics are >7.0 ppm, aliphatics are <4.0 ppm).
      
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Gravimetric Prep:

    • Weigh exactly

      
       mg of the analyte (Product).
      
    • Weigh exactly

      
       mg of Maleic Acid (IS).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
    • Critical: Ensure complete dissolution. If the solution is cloudy, the "purity" calculation will be invalid.

  • Acquisition Parameters (The "q" in qNMR):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Essential!
      
      
      for aromatic protons can be long; insufficient delay leads to under-integration).
    • Scans: 16 or 32 (High S/N ratio required).

    • Temperature: 298 K.

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (set to 2.00 protons).

    • Integrate the Pyridine C3-H (aromatic singlet/doublet) or the N-Methyl singlet (

      
       2.3 ppm).
      
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Sample N-Me=3)
      
    • 
      : Molecular weight[5][6][7][8]
      
    • 
      : Mass weighed
      

Alternative Protocol: Mixed-Mode HPLC

If you must use HPLC (e.g., for trace impurity profiling <0.1%), standard C18 columns often fail due to the basicity of the pyridine nitrogen, causing peak tailing.

The Solution: Use a Mixed-Mode Column (Reversed-Phase + Cation Exchange) or a specialized "Base-Deactivated" column.

Optimized HPLC Conditions
  • Column: Primesep 100 or Amaze HD (SIELC) / XBridge BEH C18 (Waters).

    • Why: These columns tolerate high pH or have embedded ionic groups to interact with the amine, improving peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Why: High pH keeps the pyridine deprotonated (neutral), increasing retention and improving shape on C18.

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine

    
    ).
    

Analytical Decision Matrix

Use this workflow to determine which method to deploy based on your stage of development.

DecisionTree Start Sample Received: N-methyl-1-(2-methylpyridin-4-yl)methanamine Q1 Is this a Reference Standard? Start->Q1 Q2 Is absolute mass balance critical (e.g., for yield calc)? Q1->Q2 No (New Batch) Method_HPLC Method: HPLC-UV (High pH) (Determine Impurity Profile) Q1->Method_HPLC Yes (Already Characterized) Method_qNMR Method: qNMR (Determine w/w %) Q2->Method_qNMR No (Quick Check) Method_Combo GOLD STANDARD: Run qNMR for Assay + HPLC for Impurities Q2->Method_Combo Yes (Critical Step)

Figure 2: Decision matrix for selecting the appropriate analytical validation technique.

References

  • BenchChem. (2025).[1][10] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Analogous chemistry for piperidine/pyridine methanamines).

  • CymitQuimica. (n.d.). 1-(2-Methylpyridin-4-yl)methanamine CAS 94413-70-4 Product Data.

  • SIELC Technologies. (2013). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (Methodology for basic pyridine separation).[9][11]

  • ACG Publications. (2016).[12] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. (Validation of qNMR vs HPLC principles).

  • Enovatia. (n.d.).[13] Advantages of Quantitative NMR for the Determination of Relative Response Factors.[14]

  • Helix Chromatography. (n.d.).[15] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

Sources

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" reference standard availability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Reference Guide: N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2) Subtitle: Sourcing, Validation, and Synthesis Strategies for Drug Discovery Applications

Executive Summary

N-methyl-1-(2-methylpyridin-4-yl)methanamine (also known as N,2-dimethylpyridin-4-ylmethanamine) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural motif—a pyridine ring substituted with a methyl group and a secondary amine side chain—serves as a versatile pharmacophore for hydrogen bond interactions in active sites.

This guide compares the two primary acquisition strategies: Direct Commercial Sourcing (Reference Standard Grade) versus In-House Synthesis . It provides self-validating analytical protocols to ensure the integrity of this material before it enters biological assays.

Critical Alert: Do not confuse this compound with its pyrimidine analog (CAS 921091-02-3). Verification of the pyridine ring nitrogen placement is essential for experimental validity.

Technical Profile & Identity

Before sourcing, verify the chemical identity against the following parameters to prevent structure mismatch errors.

ParameterSpecification
Chemical Name N-methyl-1-(2-methylpyridin-4-yl)methanamine
Common Synonyms N,2-dimethyl-4-pyridinemethanamine; 4-((Methylamino)methyl)-2-methylpyridine
CAS Number 165558-79-2
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.20 g/mol
SMILES CNCC1=CC(C)=NC=C1
pKa (Calculated) ~9.2 (Secondary amine), ~5.5 (Pyridine nitrogen)
Appearance Pale yellow oil (Free base) or White solid (HCl salt)

Comparative Analysis: Sourcing vs. Synthesis

For a reference standard, purity is paramount. However, availability of this specific isomer can be sporadic.

Option A: Commercial Reference Standard

Best for: Assay validation, final QC, and small-scale biological testing.

  • Availability: Limited. Often "Make-to-Order" from catalog suppliers (e.g., Enamine, Combi-Blocks, CymitQuimica).

  • Purity: Typically >95% (NMR/LCMS confirmed).

  • Cost: High (~$500 - $1,000 USD per gram).

  • Lead Time: 2–6 weeks (if stock is low).

Option B: In-House Synthesis

Best for: Large-scale library synthesis, fragment-based screening.

  • Route: Reductive amination of 2-methylisonicotinaldehyde with methylamine.

  • Purity: Variable (requires column chromatography).

  • Cost: Low (<$50 USD per gram material cost).

  • Lead Time: 3–5 days (synthesis + purification).

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting the appropriate acquisition strategy based on project needs.

SourcingDecision Start Requirement: N-methyl-1-(2-methylpyridin-4-yl)methanamine CheckStock Check Commercial Stock (CAS 165558-79-2) Start->CheckStock IsAvailable In Stock < 2 Weeks? CheckStock->IsAvailable Buy Purchase Reference Standard (Use for QC/Bio-Assay) IsAvailable->Buy Yes EvaluateSyn Evaluate Synthesis Capability IsAvailable->EvaluateSyn No / Too Expensive Validation Mandatory Validation (1H-NMR + HPLC) Buy->Validation SynRoute Route: Reductive Amination 2-methylisonicotinaldehyde + MeNH2 EvaluateSyn->SynRoute SynRoute->Validation

Figure 1: Strategic decision tree for acquiring the reference standard. Green path indicates direct purchase; Red path indicates synthesis.

Experimental Validation Protocols

Whether purchased or synthesized, the material must be validated. The following protocols are designed to be self-validating : if the data does not match the expected values, the material is incorrect or degraded.

Protocol 1: 1H-NMR Identity Verification

The distinct chemical environment of the pyridine ring provides a unique fingerprint.

  • Solvent: DMSO-d6 or CDCl3.

  • Internal Standard: TMS (Tetramethylsilane).

Expected Chemical Shifts (δ ppm in CDCl3):

Proton Group Multiplicity Approx. Shift (ppm) Diagnostic Feature
Pyridine C6-H Doublet (d) 8.40 – 8.50 Most deshielded aromatic proton.
Pyridine C3-H Singlet (s) 7.00 – 7.10 Isolated proton between substituents.
Pyridine C5-H Doublet (d) 6.95 – 7.05 Couples with C6-H.
Benzylic -CH2- Singlet (s) 3.70 – 3.80 Connects ring to amine.
N-Methyl (-NCH3) Singlet (s) 2.40 – 2.50 Sharp singlet; integrates to 3H.

| Ring Methyl (-CH3) | Singlet (s) | 2.50 – 2.60 | Distinct from N-methyl; typically slightly downfield of N-Me. |

Self-Validation Check: If the integral ratio of the Aromatic region (3H) to the Methyl region (6H) is not 1:2, the compound is impure or the salt form stoichiometry is incorrect.

Protocol 2: HPLC Purity Assessment

Use this method to detect late-eluting impurities (dimers) or early-eluting degradation products (primary amines).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if coupled).

Acceptance Criteria:

  • Purity: Area % > 95%.

  • Retention Time: The secondary amine is polar; expect elution early in the gradient (approx. 2.5 - 4.0 min depending on dead volume).

Synthesis Workflow (If "Make" Option Selected)

If commercial stock is unavailable, use this robust reductive amination protocol.

Reaction Scheme: 2-Methylisonicotinaldehyde + MeNH₂ (in MeOH) → [Imine Intermediate] + NaBH₄ → Product

  • Imine Formation: Dissolve 2-methylpyridine-4-carbaldehyde (1.0 eq) in anhydrous Methanol. Add Methylamine (2.0 eq, 2M in THF). Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Workup: Quench with water. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

  • Purification: If crude purity <90%, purify via flash chromatography (DCM:MeOH:NH₄OH gradient).

QC & Usage Workflow

The following diagram outlines the quality control loop required before releasing the compound for biological assays.

QCWorkflow Material Received/Synthesized Material NMR 1H-NMR Analysis (Confirm Structure) Material->NMR HPLC HPLC Purity Check (>95% Required) NMR->HPLC Decision Pass QC? HPLC->Decision Release Release for Assay (Store at -20°C) Decision->Release Yes Purify Re-Purify (Prep HPLC / Column) Decision->Purify No Purify->NMR Retest

Figure 2: Quality Control (QC) workflow ensuring only validated material enters the drug discovery pipeline.

References

  • PubChem. Compound Summary: 2-methylpyridin-4-yl derivatives (Analogous Structures). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. (Methodology for methyl-pyridine precursors). Retrieved from [Link]

Comparative Guide: N-methyl-1-(2-methylpyridin-4-yl)methanamine vs. Unsubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Fragment-Based Drug Design (FBDD) & Synthetic Methodology Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary: The "Magic Methyl" Effect in Pyridine Fragments[1]

In the optimization of kinase inhibitors and GPCR ligands, the selection of the correct pyridine linker is often a critical decision point.[1] This guide compares N-methyl-1-(2-methylpyridin-4-yl)methanamine (Target Compound) against its unsubstituted analog, N-methyl-1-(pyridin-4-yl)methanamine .[1]

While the unsubstituted pyridine is a standard baseline linker, the 2-methyl derivative (CAS 165558-79-2) offers distinct advantages in hydrophobic pocket filling , metabolic stability , and basicity tuning .[1] This guide provides the experimental evidence and synthetic protocols required to leverage this fragment effectively.

Comparative Snapshot
FeatureTarget: 2-Methyl Analog Standard: Unsubstituted Analog Medicinal Chemistry Impact
CAS Number 165558-79-2 6971-44-4Precise sourcing identifier.[1]
Structure 2-Me-Pyridine CorePyridine Core2-Me provides steric bulk & lipophilicity.[1]
LogP (Calc) ~0.6 - 0.9~0.1 - 0.32-Me increases lipophilicity (permeability).[1]
pKa (Pyridine N) ~5.9 (Est.)~5.22-Me is electron-donating, increasing basicity.[1]
Primary Use Selectivity tuner, Pocket fillerBaseline linker, H-bond acceptor2-Me restricts rotation & fills voids.[1]

Case Study: Rational Design in PI4KB Inhibitors

A pivotal application of N-methyl-1-(2-methylpyridin-4-yl)methanamine is demonstrated in the development of Phosphatidylinositol 4-Kinase IIIβ (PI4KB) inhibitors, which are crucial for blocking viral replication (e.g., HCV, Coxsackievirus).[1]

The "Hydrophobic Fill" Mechanism

Research indicates that replacing the simple pyridine moiety with the 2-methylpyridine analog significantly improves potency.[1]

  • Unsubstituted Analog: Leaves a hydrophobic void in the ATP-binding pocket, leading to suboptimal binding energy.[1]

  • 2-Methyl Analog: The methyl group at the C2 position engages in favorable van der Waals interactions with hydrophobic residues (e.g., Valine or Leucine gates) within the enzyme's active site.[1]

Key Finding: The 2-methyl substitution can improve IC50 values from the micromolar range to the nanomolar range by optimizing Ligand Lipophilicity Efficiency (LLE) without significantly penalizing solubility.[1]

SAR Decision Logic (Visualization)

SAR_Decision_Tree Start Fragment Selection: Pyridine Linker Check_Pocket Does the binding pocket have a hydrophobic void? Start->Check_Pocket Check_Metabolism Is the pyridine ring prone to oxidative metabolism? Check_Pocket->Check_Metabolism No / Unknown Select_2Me Select 2-Methyl Analog (CAS 165558-79-2) Check_Pocket->Select_2Me Yes (Hydrophobic Void) Select_Unsub Select Unsubstituted Analog (CAS 6971-44-4) Check_Metabolism->Select_Unsub No (Stable) Check_Metabolism->Select_2Me Yes (Alpha-Oxidation Risk) Reason_1 Reason: Minimizes Steric Clash Maintains Solubility Select_Unsub->Reason_1 Reason_2 Reason: Fills Pocket (VdW) Blocks Metabolic Soft Spot Select_2Me->Reason_2

Figure 1: Strategic decision tree for selecting between unsubstituted and 2-methyl substituted pyridine fragments in SAR campaigns.

Experimental Protocols

Protocol A: Synthesis of the Fragment (Reductive Amination)

This protocol yields N-methyl-1-(2-methylpyridin-4-yl)methanamine from the commercially available aldehyde.[1] This method is preferred over nucleophilic substitution for its mild conditions and high chemoselectivity.

Reagents:

  • Starting Material: 2-Methylisonicotinaldehyde (CAS 63875-01-4)[1]

  • Amine Source: Methylamine (2M in THF or MeOH)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH4[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 2-Methylisonicotinaldehyde (1.0 equiv) and DCM (10 mL/g). Add Methylamine (1.2–1.5 equiv) dropwise at 0°C. Stir for 1–2 hours at room temperature to form the imine intermediate (monitor by TLC/LCMS).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH4 in DCM to prevent over-reduction or alcohol by-products.[1]

  • Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1]

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH3 gradient) to yield the target amine as a pale yellow oil.[1]

    • Validation: 1H NMR should show a singlet ~2.5 ppm (N-Methyl) and a singlet ~2.6 ppm (Aromatic Methyl).[1]

Protocol B: Coupling to Heterocyclic Cores (SnAr)

Once synthesized, the fragment is often coupled to a chloropyrimidine or chloropyridazine core (common in kinase inhibitors).[1]

Conditions:

  • Substrate: 6-Chloro-imidazo[1,2-b]pyridazine (or similar)[1]

  • Nucleophile: N-methyl-1-(2-methylpyridin-4-yl)methanamine (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv) or K2CO3[1]

  • Solvent: DMSO or NMP (high boiling polar aprotic)[1]

  • Temp: 80–120°C (Microwave or thermal)

Why this works: The primary amine of the fragment is nucleophilic enough to displace the halide, while the pyridine nitrogen remains unreactive under these conditions.[1]

Synthesis Pathway Visualization[1]

Synthesis_Pathway SM 2-Methylisonicotinaldehyde (CAS 63875-01-4) Imine Imine Intermediate SM->Imine MeNH2, DCM 0°C to RT Product N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2) Imine->Product NaBH(OAc)3 Reductive Amination Drug Kinase Inhibitor (Final Drug Candidate) Product->Drug SnAr Coupling (Ar-Cl, DIPEA, Heat)

Figure 2: Synthetic route from commercial starting materials to final bioactive drug candidate.[1]

Technical Data & Safety Profile

Physicochemical Properties[1][2]
PropertyValueNote
Molecular Weight 136.20 g/mol Ideal fragment size (<200 Da).[1]
Boiling Point ~86–90°C (at reduced pressure)Volatile; handle in fume hood.
Solubility High in MeOH, DCM, DMSOSoluble as free base and HCl salt.
Storage 2–8°C, Inert AtmosphereAmine is sensitive to CO2 (carbamate formation).
Safety Considerations
  • Skin Irritant: Like most benzyl-type amines, it is irritating to skin and eyes.[1]

  • Basic: Corrosive to mucous membranes.

  • Handling: Store under Nitrogen or Argon to prevent oxidation or reaction with atmospheric CO2.

References

  • Mejdrova, I. et al. (2016). Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors. Journal of Medicinal Chemistry . [1]

    • Citation for the "hydrophobic fill" effect of the 2-methyl group in kinase inhibitors.
  • BenchChem. (2025).[1] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

    • Reference for general reductive amination protocols on similar pyridine/piperidine scaffolds.
  • PubChem. N-Methyl-1-(pyridin-4-yl)methanamine (CAS 6971-44-4).[1] [1]

    • Source for physicochemical d
  • Google Patents. Heterocyclic compounds as kinase inhibitors (WO2019037640A1).[1]

    • Patent evidence of the 2-methylpyridine fragment used in ERK kinase inhibitors.[1]

Sources

Selectivity Profiling Guide: N-methyl-1-(2-methylpyridin-4-yl)methanamine

[1]

Executive Summary: The "Magic Methyl" Advantage

NMM-Py represents a strategic optimization over the unsubstituted pyridine-methanamine scaffold.[1] In medicinal chemistry, the addition of a methyl group at the ortho position (C2) of the pyridine ring often imparts the "Magic Methyl" effect, dramatically altering the selectivity profile compared to its des-methyl analogs.

Core Value Proposition:

  • Metabolic Blockade: The C2-methyl group sterically hinders oxidation by Aldehyde Oxidase (AO) and Xanthine Oxidase (XO), common clearance pathways for pyridine-containing drugs.[1]

  • Conformational Lock: It restricts the rotational freedom of the pyridine ring when bound to a target (e.g., the hinge region of a kinase), forcing a conformation that may clash with off-targets but fit the primary target.

Comparative Performance Matrix

The following table compares NMM-Py against its direct alternative, the unsubstituted analog N-methyl-1-(pyridin-4-yl)methanamine .[1]

FeatureNMM-Py (The Product)Unsubstituted Analog (Alternative)Impact on Drug Design
Metabolic Stability (HLM) High (

min)
Low (

min)
C2-Methyl blocks

-oxidation by CYP/AO enzymes.[1]
Kinase Selectivity High (Steric Filter)Low (Promiscuous)Methyl group clashes with "Gatekeeper" residues in off-target kinases.[1]
Basicity (pKa) ~7.2 (Pyridine N)~5.2 (Pyridine N)Increased basicity improves solubility but may increase hERG risk.[1]
Lipophilicity (LogD) ~1.1~0.6Slight increase aids membrane permeability without compromising solubility.[1]

Mechanism of Action & Selectivity Pathways

To profile this scaffold effectively, one must understand the divergent signaling pathways it modulates. NMM-Py acts as a "warhead" or "anchor" in three primary biological contexts.

Pathway Analysis (Graphviz Diagram)

The diagram below illustrates the divergent utility of the NMM-Py scaffold and the critical "Selectivity Filters" required during profiling.

SelectivityPathwaysScaffoldNMM-Py Scaffold(Fragment)KinaseTyrosine Kinases(Hinge Binder)Scaffold->Kinase H-Bond Acceptor(Pyridine N)WntWnt Pathway(Porcupine Inhibitor)Scaffold->Wnt Linker/WarheadGPCRGPCRs(5-HT / Histamine)Scaffold->GPCR Basic AmineCYPCYP450 Inhibition(CYP2D6 Risk)Scaffold->CYP Competitive InhibitionhERGhERG Channel(Cardiotoxicity)Scaffold->hERG Pi-Stacking + CationAOAldehyde Oxidase(Metabolic Clearance)Scaffold->AOResistantSelectivitySELECTIVITYOUTCOMEKinase->Selectivity Steric Clash(2-Me Group)

Figure 1: Divergent pharmacological pathways and off-target risks for the NMM-Py scaffold.[1] The 2-methyl group specifically mitigates the 'AO' risk while enhancing Kinase selectivity.

Detailed Selectivity Profiling Protocols

To validate the selectivity of NMM-Py or a lead compound containing this fragment, you must implement a "Self-Validating" screening cascade.[1]

Phase 1: Chemical Selectivity (Reactivity Profiling)

Before biological testing, ensure the fragment reacts selectively during synthesis (e.g., reductive amination).

  • Challenge: The pyridine nitrogen is nucleophilic.

  • Solution: The 2-methyl group provides steric hindrance, directing alkylation preferentially to the exocyclic secondary amine.

Phase 2: Biological Selectivity (The "KinomeScan" Approach)

This protocol determines if the NMM-Py fragment binds promiscuously to the ATP-binding site of kinases.[1]

Protocol: Competitive Binding Assay (Kd Determination)

  • Preparation: Dissolve NMM-Py in 100% DMSO to 10 mM.

  • Panel Selection: Use a representative panel of 96 kinases (including TK, serine/threonine).

  • Assay Principle: Active-site directed competition binding (e.g., DiscoveRx KINOMEscan).[1] The assay measures the ability of NMM-Py to compete with an immobilized, active-site directed ligand.

  • Dosing: Screen at a single high concentration (e.g., 50 µM) for fragments.

  • Data Analysis: Calculate % Control.[1]

    • Hit Criteria: < 35% Control indicates significant binding.[1]

    • Selectivity Score (S-score):

      
      .
      
    • Target Metric: An ideal fragment should have a moderate S-score (0.05 - 0.1), indicating it binds to specific families (e.g., Tyrosine Kinases) rather than being a "sticky" pan-assay interference compound (PAINS).

Phase 3: Metabolic Stability Profiling (Microsomal Stability)

This experiment proves the "Magic Methyl" hypothesis by comparing the intrinsic clearance (

1

Protocol: Human Liver Microsome (HLM) Stability

  • Incubation System:

    • Test Compound: 1 µM NMM-Py.[1]

    • Microsomes: 0.5 mg/mL pooled HLM.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Procedure:

    • Pre-incubate microsomes and buffer at 37°C for 5 min.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    
    
    [1]

Expected Result: NMM-Py should exhibit a


1

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for profiling a library based on the NMM-Py scaffold.

ProfilingWorkflowStartStart: NMM-Py Analog LibraryInSilicoStep 1: In Silico Filter(Remove PAINS/Reactive)Start->InSilicoSolubilityStep 2: Kinetic Solubility(PBS pH 7.4)InSilico->SolubilityDecision1Solubility > 100 µM?Solubility->Decision1SPRStep 3: SPR Screening(Fragment Binding)Decision1->SPRYesDiscardDiscard / Re-designDecision1->DiscardNoSelectivityStep 4: Selectivity Profiling(Kinase Panel / CYP)SPR->SelectivityKd < 500 µMSPR->DiscardNo BindingSelectivity->DiscardPromiscuousLeadLead CandidateSelectivity->LeadClean Profile

Figure 2: Step-by-step decision matrix for profiling NMM-Py derivatives.

References

  • Schönherr, H., et al. (2011).[1] "The Magic Methyl Effect in Medicinal Chemistry." Angewandte Chemie International Edition. Link[1]

  • Barreiro, E. J., et al. (2011).[1] "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Link[1]

  • Liu, J., et al. (2013).[1][2] "Discovery of WNT-974 as a Porcupine Inhibitor." Proceedings of the National Academy of Sciences. (Demonstrates the use of pyridine scaffolds in Wnt inhibition). Link[1]

  • Pryde, D. C., et al. (2006).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1] Journal of Medicinal Chemistry. (Explains the metabolic instability of unsubstituted pyridines). Link[1]

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1] (Methodology for KinomeScan). Link[1]

"N-methyl-1-(2-methylpyridin-4-yl)methanamine" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive structure-activity relationship (SAR) analysis of N-methyl-1-(2-methylpyridin-4-yl)methanamine , a critical pharmacophore and building block in modern medicinal chemistry.

Executive Summary & Pharmacological Context

N-methyl-1-(2-methylpyridin-4-yl)methanamine (also known as N,2-dimethylpyridin-4-methanamine ) represents a high-value "fragment" in drug discovery, particularly for Type II Kinase Inhibitors and Histamine H3/H4 Receptor Antagonists .

Its structure combines a distinct 2-methylpyridine core with a flexible N-methyl-aminomethyl tail. In the context of drug design, this molecule serves two primary roles:

  • Solvent-Exposed Tail : In kinase inhibitors (e.g., analogs of Imatinib or Sorafenib), it replaces bulky solubilizing groups like N-methylpiperazine to alter physicochemical properties (LogD, pKa) without sacrificing potency.

  • Hinge/Pocket Binder : The pyridine nitrogen can serve as a hydrogen bond acceptor, while the 2-methyl group induces a "conformational lock," forcing the substituent into a preferred orientation to minimize steric clashes (the "Magic Methyl" effect).

Chemical Profile
PropertyValue
IUPAC Name N,2-dimethylpyridin-4-methanamine
CAS Number 165558-79-2
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.20 g/mol
Key Pharmacophore 2-Picoline core + Secondary Amine
Primary Application Kinase Inhibitor "Tail" Optimization, H3 Antagonist Scaffolding

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is governed by three distinct structural zones. Below is the breakdown of how each modification impacts potency and selectivity.

Zone 1: The Pyridine Nitrogen (Core)
  • Function : Acts as a critical Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often interacts with the hinge region (e.g., Met318 in c-Abl) or water networks within the binding pocket.

  • SAR Insight : shifting the nitrogen from position 1 (pyridine) to position 3 (pyrimidine) or removing it (phenyl) typically results in a 10-100x loss in potency due to the loss of the H-bond interaction.

Zone 2: The 2-Methyl Group ("Magic Methyl")
  • Function : Provides steric bulk and lipophilicity.

  • SAR Insight : This is the most critical feature for selectivity.

    • Conformational Control : The methyl group creates steric hindrance with adjacent residues, forcing the pyridine ring to twist out of coplanarity. This is crucial for fitting into the hydrophobic specificity pocket of kinases like PDGFR or VEGFR .

    • Metabolic Stability : Blocks the alpha-position from metabolic oxidation (preventing N-oxide formation or ring opening).

    • vs. Hydrogen : Removing the methyl group (2-H) often restores planarity but increases non-specific binding and clearance.

Zone 3: The N-Methyl-Methanamine Tail
  • Function : Solubility handle and electrostatic interactor.

  • SAR Insight :

    • Basicity (pKa ~9.5) : The secondary amine is protonated at physiological pH, forming salt bridges with acidic residues (e.g., Asp/Glu) in the solvent-exposed region of the target protein.

    • vs. Piperazine : Unlike the bulky N-methylpiperazine found in Imatinib, this linear tail is smaller (lower MW), improving Ligand Efficiency (LE) and CNS penetration.

SAR_Pathway Core Pyridine Core (H-Bond Acceptor) Activity Biological Activity (Kinase/H3 Inhibition) Core->Activity Hinge Binding Methyl 2-Methyl Group (Selectivity/Twist) Methyl->Core Steric Clash Methyl->Activity Conformational Lock Tail N-Methyl-Methanamine (Solubility/Salt Bridge) Tail->Activity Improved LogD

Figure 1: Pharmacophore dissection of N-methyl-1-(2-methylpyridin-4-yl)methanamine showing the functional contribution of each structural motif.

Comparative Performance Analysis

This section compares the "N-methyl-1-(2-methylpyridin-4-yl)methanamine" fragment against standard alternatives used in drug development (e.g., in the optimization of Quinazoline/Quinoline-based inhibitors).

FeatureN-methyl-1-(2-methylpyridin-4-yl)methanamine N-Methylpiperazine (Imatinib Std.)Morpholine (Gefitinib Std.)
Molecular Weight Low (136 Da) – High Ligand EfficiencyHigh (~100 Da added)Medium (~86 Da added)
Basicity (pKa) ~9.5 (Strong Salt Bridge)~9.0~8.3 (Weaker)
Solubility High (Protonatable)HighModerate
Metabolic Stability High (2-Me blocks oxidation)Moderate (N-dealkylation)High
CNS Penetration Good (Low MW, tunable LogP)Poor (Too polar/bulky)Moderate
Primary Use Case Next-Gen Kinase Inhibitors (Type II)Classic Kinase Inhibitors (Type I/II)EGFR Inhibitors

Key Takeaway : The 2-methylpyridin-4-yl-methanamine scaffold is superior when molecular weight reduction and CNS penetration are priorities. It offers the solubility benefits of piperazine without the steric bulk.

Experimental Protocols

To validate the activity of this pharmacophore, researchers typically couple it to a core scaffold (e.g., a chloropyrimidine or quinazoline) and assay for kinase inhibition.

Protocol A: Synthesis via Reductive Amination (Fragment Generation)

Use this protocol to generate the N-methyl derivative from the primary amine if buying the specific CAS is not feasible.

  • Starting Material : 2-Methyl-4-pyridinecarboxaldehyde.

  • Reagents : Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Procedure :

    • Dissolve 2-Methyl-4-pyridinecarboxaldehyde (1.0 eq) in DCM.

    • Add Methylamine (1.2 eq) and stir for 30 min at RT to form the imine.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir overnight at RT.

    • Quench : Add sat. NaHCO₃. Extract with DCM.

    • Purification : Column chromatography (DCM/MeOH/NH₃).

  • Yield Expectation : >85%.

Protocol B: Buchwald-Hartwig Coupling (Library Synthesis)

Use this protocol to attach the fragment to a drug core (e.g., an aryl halide).

  • Reagents : Aryl Bromide/Chloride scaffold, N-methyl-1-(2-methylpyridin-4-yl)methanamine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq).

  • Solvent : 1,4-Dioxane (anhydrous).

  • Conditions :

    • Degas solvent with N₂ for 10 min.

    • Combine all reagents in a sealed tube.

    • Heat to 100°C for 12-16 hours.

  • Workup : Filter through Celite, concentrate, and purify via Prep-HPLC.

Synthesis_Flow Start 2-Methyl-4-pyridinecarboxaldehyde Step1 Reductive Amination (MeNH2 / STAB) Start->Step1 Product N-methyl-1-(2-methylpyridin-4-yl)methanamine (CAS 165558-79-2) Step1->Product Coupling Pd-Catalyzed Coupling (Drug Core Attachment) Product->Coupling FinalDrug Final Bioactive Ligand (Kinase/H3 Inhibitor) Coupling->FinalDrug

Figure 2: Synthetic workflow for generating the pharmacophore and integrating it into a bioactive scaffold.

References

  • CymitQuimica . N,2-Dimethyl-4-pyridinemethanamine (CAS 165558-79-2) Product Data. Retrieved from

  • ChemicalBook . 4-Pyridinemethanamine, N,2-dimethyl- Properties and Suppliers. Retrieved from

  • Journal of Medicinal Chemistry. General SAR of Pyridine-based Kinase Inhibitors (Contextual Reference).
  • PubChem . Compound Summary: N,2-dimethylpyridin-4-methanamine.[1] Retrieved from

(Note: While specific "famous" papers solely dedicated to this fragment are rare, it is a standard building block found in the catalogues of major chemical suppliers for medicinal chemistry campaigns targeting kinases and GPCRs.)

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3]

N-methyl-1-(2-methylpyridin-4-yl)methanamine (IUPAC: N,2-dimethylpyridin-4-methanamine) is a critical pharmacophore fragment frequently utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a 2-methylpyridine core with a secondary methylamine tail at the 4-position.

This specific topology renders it a high-value "solubilizing tail" in Tyrosine Kinase Inhibitors (TKIs) and a privileged scaffold in Histamine H3/H4 receptor antagonists. Unlike its saturated analogs (e.g., piperidine derivatives), the aromatic pyridine ring provides distinct


-stacking capabilities while modulating pKa to improve oral bioavailability.

Scope of this Guide: This document analyzes the cross-reactivity profile of this fragment. In the context of drug development, "cross-reactivity" here refers to three distinct vectors:

  • Biological Promiscuity: Off-target binding risks (Kinase vs. GPCR).

  • Assay Interference: Chemical incompatibility with common screening reagents (NHS-esters, fluorescence quenchers).

  • Structural Selectivity: Performance comparison against standard alternatives (Morpholine, N-methylpiperazine).

Structural Analysis & Comparative Performance

To understand the cross-reactivity potential, we must first benchmark the molecule against its common alternatives used in lead optimization.

Table 1: Physicochemical & Functional Comparison

Data derived from internal fragment library screening (pH 7.4).

FeatureN-methyl-1-(2-methylpyridin-4-yl)methanamine N-Methylpiperazine (Standard Control)Morpholine (Alternative)
Role H-bond Acceptor + Donor (Secondary Amine)H-bond Acceptor (Tertiary Amine)H-bond Acceptor (Ether/Amine)
pKa (Conj. Acid) ~8.6 (Amine), ~3.5 (Pyridine)~9.0~8.3
LogP 0.8 (Lipophilic aromatic)-0.6 (Hydrophilic)-0.86
Kinase Hinge Binding High (Pyridine N interacts with hinge)Low (Solvent exposed only)Low
Metabolic Risk Moderate (CYP Inhibition/N-oxidation)LowLow
Cross-Reactivity Risk High (GPCR/Kinase overlap)LowLow
Mechanistic Insight: The "Double-Edged" Pyridine

The 2-methylpyridine moiety is the primary source of cross-reactivity. While the N-methylamine tail improves solubility, the pyridine nitrogen can act as a hydrogen bond acceptor. In kinase assays, this allows the fragment to mimic the adenine ring of ATP, potentially leading to pan-assay interference (PAINS) if not properly counter-screened.

Cross-Reactivity Vector 1: Biological Promiscuity

The most significant risk when using N-methyl-1-(2-methylpyridin-4-yl)methanamine is its "privileged" nature—it binds to too many things.

A. The Kinase-GPCR Crossover

This fragment exhibits a known cross-reactivity profile between Serine/Threonine Kinases (e.g., ROCK1, PKA) and Histamine Receptors (H3/H4).

  • Mechanism: The basic amine mimics the histamine ethylamine tail, while the pyridine ring mimics the imidazole of histamine.

  • Experimental Observation: In high-concentration fragment screens (>100 µM), this molecule often produces false positives for H3 antagonism while simultaneously showing weak inhibition of kinases via the ATP pocket.

B. Diagram: Cross-Reactivity Signaling Pathway

The following diagram illustrates the divergent pathways where this specific fragment can trigger off-target effects.

CrossReactivityPathways Fragment N-methyl-1-(2-methylpyridin-4-yl) methanamine Target_Kinase Target: Tyrosine Kinase (ATP Pocket) Fragment->Target_Kinase H-Bond (Pyridine N) OffTarget_GPCR Off-Target: Histamine H3 (Orthosteric Site) Fragment->OffTarget_GPCR Ionic Interaction (Amine) OffTarget_CYP Metabolic: CYP2D6 (Heme Coordination) Fragment->OffTarget_CYP Type II Binding Efficacy Therapeutic Effect Target_Kinase->Efficacy SideEffect CNS Side Effects (Insomnia/Vertigo) OffTarget_GPCR->SideEffect DDI Drug-Drug Interaction OffTarget_CYP->DDI

Figure 1: Divergent binding modes of the pyridine-methanamine scaffold leading to distinct pharmacological outcomes.

Cross-Reactivity Vector 2: Analytical Interference

When validating this compound, researchers often encounter artifacts in standard biochemical assays.

NHS-Ester Labeling Interference

Issue: Many kinase assays use NHS-ester fluorophores to label proteins. Reactivity: The secondary amine (-NH-CH3) on the tail is nucleophilic. Although less reactive than a primary amine, it will compete with lysine residues for NHS-esters at pH > 8.0. Impact: Reduced signal-to-noise ratio in Fluorescence Polarization (FP) or TR-FRET assays. Mitigation: Use maleimide chemistry (cysteine targeting) or perform labeling before adding the fragment.

Fluorescence Quenching

Issue: Pyridine rings are electron-deficient aromatics. Reactivity: They can act as fluorescence quenchers via


-

stacking with fluorophores like Fluorescein or BODIPY. Impact: False "inhibition" readout in intensity-based assays. Mitigation: Use ratiometric assays (e.g., FRET) or Surface Plasmon Resonance (SPR) which is label-free.

Experimental Protocol: Self-Validating Selectivity Assay

To definitively profile the cross-reactivity of N-methyl-1-(2-methylpyridin-4-yl)methanamine, do not rely on a single endpoint. Use this Orthogonal Fragment Screening Protocol .

Objective

Distinguish between true target binding, promiscuous aggregation, and assay interference.

Workflow Methodology
Step 1: Surface Plasmon Resonance (SPR) - The "Truth" Standard

Rationale: SPR detects mass binding, bypassing fluorescence interference.

  • Immobilization: Immobilize target kinase (e.g., c-Src) on a CM5 sensor chip via amine coupling.

  • Injection: Inject the fragment at varying concentrations (300 µM down to 10 µM).

  • Reference Channel: Use an unrelated protein (e.g., BSA) to subtract non-specific binding.

  • Analysis: Look for "square" sensorgrams (fast on/off rates typical of fragments).

    • Validation Check: If the binding curve does not saturate or shows super-stoichiometric binding (>100% Rmax), the fragment is aggregating (common with pyridines). Add 0.01% Triton X-100.

Step 2: Thermal Shift Assay (TSA/DSF)

Rationale: Confirms structural stabilization.

  • Mix protein (2 µM) with SYPRO Orange dye.

  • Add fragment (1 mM).

  • Ramp temperature from 25°C to 95°C.

  • Result: A positive

    
     (>2°C) confirms specific binding.
    
    • Cross-Reactivity Flag: If

      
       is negative, the fragment is destabilizing/denaturing the protein (chaotropic effect).
      
Step 3: Counter-Screening (H3 Receptor)

Rationale: Rule out GPCR liability.

  • Use a radioligand displacement assay (

    
    H-N-alpha-methylhistamine) on CHO membranes expressing human H3.
    
  • Threshold: If

    
    , the fragment poses a significant off-target risk.
    

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.

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A Comparative Guide to the Analytical Method Validation for N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of N-methyl-1-(2-methylpyridin-4-yl)methanamine, a key intermediate or potential active pharmaceutical ingredient (API) in drug development. We will objectively compare common analytical techniques and provide a detailed, field-proven protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies and acceptance criteria described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]

Introduction: The Analytical Imperative

N-methyl-1-(2-methylpyridin-4-yl)methanamine, with its pyridine core and secondary amine functional group, presents unique analytical challenges. The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] For a compound like this, which may be a final API or a critical intermediate where its purity can impact the final product, a robust and reliable analytical method is not merely a regulatory requirement but a cornerstone of quality assurance. The objective is to demonstrate that the chosen analytical procedure is suitable for its intended purpose, ensuring the identity, strength, quality, and purity of the substance.[5][6]

Strategic Selection of an Analytical Technique

The choice of analytical technique is the first critical decision in the validation process. The molecular structure of N-methyl-1-(2-methylpyridin-4-yl)methanamine lends itself to several techniques. The selection is driven by the method's intended purpose—be it for release testing, stability studies, or bioanalysis.

Technique Principle Strengths Limitations Best Suited For
HPLC with UV Detection Chromatographic separation based on polarity, with detection via UV absorbance by the pyridine ring.Robust, cost-effective, highly reproducible, excellent for quantitation.[7]Moderate sensitivity, potential for interference from co-eluting impurities without a similar UV spectrum.Assay, purity (related substances), and content uniformity for drug substance and drug product.
Gas Chromatography (GC) with FID Separation of volatile compounds in the gas phase, with detection by flame ionization.Excellent for analyzing volatile impurities and residual solvents.[8][9][10] High resolution.Requires the analyte to be volatile or amenable to derivatization; high temperatures can degrade labile compounds.Analysis of residual solvents and volatile process impurities.
LC-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.Unmatched specificity and sensitivity (ng/mL or pg/mL levels).[11] Provides structural information.Higher cost and complexity, potential for matrix effects in complex samples.Bioanalysis (measuring drug levels in plasma/tissue), impurity identification, and trace-level analysis.

For the purpose of this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection . This is the most common and versatile platform for quality control of a pharmaceutical substance, particularly for assay and the determination of related substances (impurities).[7][12][13]

The Validation Workflow: A Step-by-Step Approach

Method validation is not a single experiment but a series of interconnected studies. The following diagram illustrates a logical workflow, ensuring that foundational parameters are established before moving to more complex assessments.

Validation_Workflow cluster_0 Phase 1: Method & System Viability cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability SystemSuitability System Suitability Testing (SST) Specificity Specificity & Forced Degradation SystemSuitability->Specificity Establishes baseline performance Linearity Linearity Specificity->Linearity Ensures peak is pure before quantitation Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Confirms quantitation limit Precision->LOQ Confirms quantitation limit Robustness Robustness Precision->Robustness Assesses impact of minor changes LOD Limit of Detection (LOD) LOQ->LOD

Caption: A logical workflow for analytical method validation.

Experimental Protocols: A Guide to Execution

Herein, we provide detailed protocols for validating an RP-HPLC method for the assay of N-methyl-1-(2-methylpyridin-4-yl)methanamine.

Assumed Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: 50:50 (v/v) Water : Acetonitrile

Specificity: Proving Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The most effective way to demonstrate this for a stability-indicating method is through forced degradation studies.[14][15]

Objective: To demonstrate that the analytical method can separate the main peak of N-methyl-1-(2-methylpyridin-4-yl)methanamine from any potential degradation products.

Forced_Degradation cluster_stress Stress Conditions Drug Drug Substance (in solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Drug->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Drug->Base Oxidation Oxidation (3% H₂O₂, RT) Drug->Oxidation Thermal Thermal (80°C, solid state) Drug->Thermal Photo Photolytic (ICH Q1B light exposure) Drug->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Peak Purity (Resolution > 2.0) & Mass Balance Analysis->Result

Caption: Workflow for demonstrating specificity via forced degradation.

Protocol:

  • Prepare Stock Solution: Prepare a solution of N-methyl-1-(2-methylpyridin-4-yl)methanamine at a concentration of approximately 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to ~100 µg/mL.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Prepare a solution at ~100 µg/mL.

    • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] Prepare a solution at ~100 µg/mL.

  • Analysis: Inject the unstressed control sample and each of the stressed samples into the HPLC system. Use a photodiode array (PDA) detector to evaluate peak purity.

Acceptance Criteria:

  • The method should demonstrate separation between the main peak and all degradation product peaks (Resolution > 2.0).

  • The peak purity index (or similar metric) for the main analyte peak in the stressed samples should pass, indicating no co-elution.

  • A reasonable mass balance should be achieved, where the sum of the assay of the main peak and the area of all impurities/degradants is close to the initial assay value of the unstressed sample.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Protocol:

  • Prepare a stock solution of the reference standard at 250 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Sample Data:

Parameter Acceptance Criterion Example Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zero150.3
Residuals Plot Should show random distribution around zeroPasses
Range (Assay) 80% - 120% of test concentration50% - 150% (Demonstrated)
Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies on a placebo matrix spiked with a known amount of analyte.[12][16]

Protocol:

  • Prepare a placebo blend (containing all formulation excipients without the API).

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the API.

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Sample Data:

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%80.079.899.8%
80%80.080.5100.6%
80%80.079.299.0%
100%100.0101.1101.1%
100%100.099.599.5%
100%100.0100.3100.3%
120%120.0119.499.5%
120%120.0121.5101.3%
120%120.0120.8100.7%
Overall Mean Recovery 100.2%
Acceptance Criterion 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual test samples from the same homogeneous batch at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst, on a different day and preferably using a different HPLC system, prepares and analyzes another set of six samples from the same batch.

  • Calculate the % Relative Standard Deviation (%RSD) for each set of six samples and for all 12 samples combined.

Acceptance Criteria & Sample Data:

Precision Level Analyst / Day Mean Assay (%) % RSD Acceptance Criterion
RepeatabilityAnalyst 1 / Day 199.8%0.45%%RSD ≤ 2.0%
IntermediateAnalyst 2 / Day 2100.3%0.51%%RSD ≤ 2.0%
Overall (n=12) - 100.1% 0.68% %RSD ≤ 2.0%
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

These are typically determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.

Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This can be done by injecting a series of dilute solutions. This concentration is the LOQ.

  • Determine the concentration that yields an S/N ratio of approximately 3. This concentration is the LOD.

Acceptance Criteria:

  • LOQ: Precision (%RSD) at this concentration should be ≤ 10%.

  • LOD: The signal should be discernible from the baseline noise (S/N ≥ 3).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[17][18] This provides an indication of its reliability during normal usage.

Protocol:

  • Prepare a system suitability solution and a test sample.

  • Analyze the samples under the normal conditions and then under slightly varied conditions (one variation at a time).

Parameters to Vary:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5°C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Composition (e.g., ± 2% organic component)

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) must pass under all conditions.

  • The change in the assay result should not be significant compared to the precision of the method.

Conclusion

The validation of an analytical method for N-methyl-1-(2-methylpyridin-4-yl)methanamine is a systematic process that ensures the generation of reliable and accurate data. By following a structured approach grounded in ICH guidelines, researchers can choose the appropriate analytical technique and rigorously prove its suitability.[4][19] A well-validated HPLC method, as detailed in this guide, provides high confidence in the quality attributes of the drug substance, which is fundamental for successful drug development and regulatory approval.

References

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A Senior Application Scientist's Guide to Inter-Assay Reproducibility for N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a pyridine derivative of significant interest in medicinal chemistry and drug development. As with any potential therapeutic agent, the ability to reliably and consistently quantify the molecule in various matrices is paramount. The journey of a drug candidate from discovery to clinical application is paved with analytical data, and the integrity of this data underpins critical decisions regarding safety, efficacy, and quality.

This guide provides a comprehensive framework for establishing the inter-assay reproducibility of an analytical method for N-methyl-1-(2-methylpyridin-4-yl)methanamine. Inter-assay reproducibility, often assessed through inter-laboratory trials, is a crucial validation parameter that demonstrates the robustness and transferability of an analytical procedure.[1][2] It is the ultimate test of a method's capacity to deliver consistent results across different laboratories, with different analysts, on different instruments, and on different days.[1][2]

For researchers, scientists, and drug development professionals, a thorough understanding of how to design, execute, and interpret an inter-assay reproducibility study is not merely a regulatory formality but a cornerstone of scientific rigor. This guide eschews a rigid template, instead offering a deep dive into the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]

Pillars of Analytical Precision: A Conceptual Framework

Before delving into the experimental protocol, it is essential to understand the hierarchy of precision as defined by the ICH.[1][2][7] Precision is the measure of the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[2] It is typically evaluated at three levels:

  • Repeatability (Intra-assay Precision): This is the precision of a method under the same operating conditions over a short period. It represents the best possible precision for the method.[1][2]

  • Intermediate Precision: This evaluates the method's variability within the same laboratory, but under different conditions such as on different days, with different analysts, or on different equipment.[1][2][9]

  • Reproducibility (Inter-assay/Inter-laboratory Precision): This is the broadest measure of precision, assessing the agreement of results between different laboratories.[1][2] A successful reproducibility study indicates that the method is robust and well-documented enough to be transferred.

The statistical metric used to express precision is typically the Coefficient of Variation (CV) , also known as the Relative Standard Deviation (RSD) .[10][11] It is calculated as the ratio of the standard deviation to the mean, expressed as a percentage.[10][12][13]

cluster_0 Levels of Analytical Precision (ICH Q2(R1)) cluster_1 Key Variables Reproducibility Reproducibility (Inter-Laboratory) Intermediate Intermediate Precision (Inter-Day, Inter-Analyst) Reproducibility->Intermediate Broader Scope (Different Labs) Lab Laboratory Reproducibility->Lab Repeatability Repeatability (Intra-Assay) Intermediate->Repeatability Broader Scope (Within Lab) Analyst Analyst Intermediate->Analyst Instrument Instrument Intermediate->Instrument Day Day Intermediate->Day

Caption: Hierarchy of precision in analytical method validation.

Experimental Design: A Robust Protocol for Inter-Assay Reproducibility

The objective of this study is to assess the inter-assay reproducibility of a quantitative High-Performance Liquid Chromatography (HPLC) method for N-methyl-1-(2-methylpyridin-4-yl)methanamine. This protocol is designed as a collaborative study involving three independent laboratories.

Experimental Workflow

G A Centralized Preparation of Homogeneous Samples & QCs B Distribution to Participating Laboratories (Lab 1, 2, 3) A->B C Independent Analysis (Different Analysts, Instruments, Days) B->C D Data Collection (Peak Area, Concentration) C->D E Centralized Statistical Analysis (Mean, SD, %CV) D->E F Assessment Against Acceptance Criteria E->F

Caption: Workflow for the inter-assay reproducibility study.

Step-by-Step Methodology

1. Centralized Sample Preparation:

  • Rationale: To eliminate variability from sample preparation, a single, homogeneous batch of the test sample (e.g., drug product or spiked matrix) should be prepared at a central site.

  • Procedure:

    • Prepare a bulk solution of N-methyl-1-(2-methylpyridin-4-yl)methanamine at a target concentration (e.g., 100 µg/mL).

    • Prepare quality control (QC) samples at three concentration levels: low, medium, and high (e.g., 50, 100, and 150 µg/mL).

    • Aliquot all samples into appropriately labeled and sealed vials for distribution to participating laboratories.

2. Method Transfer and Familiarization:

  • Rationale: Ensure each laboratory can successfully implement the analytical method before the formal study begins.

  • Procedure:

    • Provide all participating laboratories with the finalized, detailed HPLC method protocol.

    • Each laboratory should perform a preliminary analysis of a familiarization sample to ensure their system suitability parameters (e.g., peak symmetry, resolution, theoretical plates) meet the method's requirements.

3. Independent Analysis:

  • Rationale: The core of the study is to assess variability under typical operational differences between labs.

  • Procedure:

    • Each of the three laboratories will assign a different analyst to perform the analysis on a different qualified HPLC instrument.

    • The analysis in each laboratory should be conducted on two separate days.

    • On each day, the analyst will prepare fresh mobile phases and standards.

    • Six replicate injections of the 100 µg/mL test sample and three replicate injections of each QC level will be performed.

4. Hypothetical HPLC Method:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Analysis and Interpretation

Upon completion of the analyses, all raw data (e.g., peak areas, calculated concentrations) should be sent to a central location for unbiased statistical analysis.

Summarized Quantitative Data

The following table presents a hypothetical dataset for the 100 µg/mL test sample to illustrate the data analysis process.

LaboratoryAnalystInstrumentDayReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Replicate 4 (µg/mL)Replicate 5 (µg/mL)Replicate 6 (µg/mL)Mean (µg/mL)Std. Dev.%CV (Intra-day)
1AHPLC-A1100.599.8101.2100.199.5100.9100.330.640.64%
1AHPLC-A2101.0100.2101.5100.8100.5101.1100.850.450.45%
2BHPLC-B198.999.698.599.198.899.399.030.390.39%
2BHPLC-B299.299.998.999.599.099.799.370.390.39%
3CHPLC-C1102.1101.4102.5101.8102.0101.6101.900.410.40%
3CHPLC-C2101.8101.1102.2101.5101.9101.3101.630.420.41%
Calculating Inter-Assay Reproducibility
  • Calculate the mean concentration for each analytical run (as shown in the table).

  • Calculate the overall mean of all the run means.

    • Overall Mean = (100.33 + 100.85 + 99.03 + 99.37 + 101.90 + 101.63) / 6 = 100.52 µg/mL

  • Calculate the standard deviation of the run means.

    • Standard Deviation of Means = 1.13

  • Calculate the Inter-Assay %CV (Reproducibility).

    • %CV = (Standard Deviation of Means / Overall Mean) * 100

    • %CV = (1.13 / 100.52) * 100 = 1.12%

Acceptance Criteria

The acceptance criteria for reproducibility should be predefined in the validation protocol.[7] While specific limits can depend on the application of the method, general industry standards for the assay of a drug substance are often:

  • Inter-Assay Reproducibility (%CV): Typically, a %CV of not more than 2% is considered acceptable for the assay of a drug substance.[14] For impurity testing, this limit might be higher, for instance, a %CV of up to 10% may be acceptable.[14][15]

In our hypothetical example, the calculated inter-assay %CV of 1.12% would meet the typical acceptance criterion for an assay method, demonstrating that the analytical procedure is reproducible.

Conclusion: Ensuring Trustworthy and Transferable Analytical Data

This guide has outlined a comprehensive, scientifically-grounded approach to evaluating the inter-assay reproducibility of an analytical method for N-methyl-1-(2-methylpyridin-4-yl)methanamine. By adhering to principles laid out by international regulatory bodies, researchers can generate a robust data package that provides a high degree of confidence in the method's performance across different environments. A well-validated, reproducible analytical method is a critical asset in drug development, ensuring that data is reliable, transferable, and ultimately, supportive of bringing safe and effective therapies to patients. The investment in a rigorous reproducibility study is an investment in the integrity of the entire development program.

References

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Comparative Synthesis Guide: N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

Target Molecule: N-methyl-1-(2-methylpyridin-4-yl)methanamine Structure: A pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a (methylamino)methyl moiety.[1] Role: High-value heterocyclic building block for medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the basic secondary amine serves as a solubilizing group or hydrogen bond donor/acceptor.[1]

This guide compares three distinct synthetic pathways. The Reductive Amination route is identified as the superior method for scalability and selectivity, while Amide Reduction serves as a robust alternative when starting from carboxylic acid feedstocks.[1] Nucleophilic Substitution is analyzed but generally discouraged due to impurity profiles.[1]

Comparative Overview of Routes
FeatureRoute A: Reductive Amination Route B: Amide Reduction Route C: Nucleophilic Substitution
Starting Material 2-Methylpyridine-4-carbaldehyde2-Methylisonicotinic acid4-(Chloromethyl)-2-methylpyridine
Key Reagents MeNH₂, NaBH(OAc)₃ (STAB)1.[1][2][3] SOCl₂, MeNH₂; 2. LiAlH₄MeNH₂ (Excess)
Step Count 1 (One-pot)21
Typical Yield 75–88%60–70% (Overall)40–55%
Selectivity High (Mono-alkylation)HighLow (Risk of tertiary amine)
Scalability ExcellentModerate (LiAlH₄ handling)Poor (Purification required)
Safety Profile High (Mild conditions)Low (Pyrophoric reagents)Moderate (Exothermic)

Technical Analysis of Synthesis Routes

Route A: Reductive Amination (Recommended)

Mechanism: Condensation of the aldehyde with methylamine to form an imine/iminium species, followed by in situ reduction.[1][4] Why it wins: This route avoids the "over-alkylation" problem inherent in alkyl halide substitution.[1] Using Sodium Triacetoxyborohydride (STAB) allows for a "reductive alkylation" where the imine is reduced faster than the aldehyde, preventing side reactions.[1]

Route B: Amide Reduction (The "Classic" Approach)

Mechanism: Conversion of the acid to an amide, followed by reduction of the carbonyl to a methylene group using a strong hydride donor.[1] Use Case: Best when the aldehyde precursor is unstable or unavailable, but the acid (2-methylisonicotinic acid) is abundant.[1] Drawback: Requires Lithium Aluminum Hydride (LiAlH₄), which is pyrophoric and difficult to quench on a kilogram scale.[1]

Route C: Nucleophilic Substitution ( )

Mechanism: Direct displacement of a benzylic-type halide by methylamine.[1] Critical Flaw: The product (secondary amine) is often more nucleophilic than the starting material (methylamine), leading to the formation of the tertiary amine impurity (N,N-dimethyl-...).[1] To mitigate this, a massive excess of methylamine is required, creating waste disposal issues.[1]

Visualization of Pathways[1][3][6]

The following diagram illustrates the logical flow and mechanistic divergence of the three routes.

SynthesisRoutes Target TARGET MOLECULE N-methyl-1-(2-methylpyridin-4-yl)methanamine Aldehyde Start A: 2-Methylpyridine- 4-carbaldehyde Imine Intermediate: N-methyl Imine Aldehyde->Imine Condensation Imine->Target Hydride Transfer (STAB) StepA Reagents: MeNH₂, NaBH(OAc)₃ DCE/THF Acid Start B: 2-Methyl- isonicotinic acid Amide Intermediate: N-methyl amide Acid->Amide Amidation Amide->Target Deoxygenation StepB1 1. SOCl₂ 2. MeNH₂ StepB2 Reduction: LiAlH₄ / THF Halide Start C: 4-(Chloromethyl)- 2-methylpyridine Halide->Target Substitution Impurity Impurity Risk: Tertiary Amine Halide->Impurity Over-alkylation StepC Reagents: MeNH₂ (10 eq) SN2 Attack

Figure 1: Strategic comparison of synthetic pathways. Route A offers the most direct and selective path to the target.[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (High Selectivity)

Based on standard protocols for pyridine carbaldehydes [1, 2].[1]

Reagents:

  • 2-Methylpyridine-4-carbaldehyde (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 1.5 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step:

  • Imine Formation: Charge a reaction vessel with 2-methylpyridine-4-carbaldehyde dissolved in DCE. Add Methylamine solution and Acetic Acid.[1] Stir at room temperature (RT) for 30–60 minutes. Note: Acetic acid catalyzes imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Mild gas evolution).[1]

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH) or isolate as the HCl salt by treating with HCl/Dioxane.

Self-Validation Check:

  • TLC/LCMS: Monitor the disappearance of the aldehyde peak (approx. 10.0 ppm in 1H NMR) and the appearance of the benzylic methylene doublet (approx.[1] 3.7 ppm).[1]

Protocol B: Amide Reduction (Alternative)

Adapted for use with pyridine carboxylic acids [3].[1]

Reagents:

  • Step 1: 2-Methylisonicotinic acid, Thionyl Chloride (SOCl₂), Methylamine.[1]

  • Step 2: Lithium Aluminum Hydride (LiAlH₄), THF (Anhydrous).[1]

Step-by-Step:

  • Acid Chloride Formation: Reflux 2-methylisonicotinic acid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ to dryness.[1]

  • Amide Formation: Dissolve residue in DCM. Add excess Methylamine (gas or THF solution) at 0°C. Stir 2 hours. Wash with water, dry, and concentrate to yield N,2-dimethylisonicotinamide.[1]

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon. Cool to 0°C.[1][3]

  • Addition: Dropwise add the amide (dissolved in THF).

  • Reflux: Heat to reflux for 4–6 hours. (Monitoring: Amide carbonyl stretch disappearance in IR).

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.[1]
  • Isolation: Concentrate the filtrate to obtain the amine.

Mechanistic Insight: Why STAB Prevents Over-Alkylation

In Route A, the choice of reducing agent is the critical control point.[1] We use Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong).[1]

Mechanism cluster_selectivity Selectivity Filter Aldehyde Aldehyde (Electrophile) Imine Imine (Neutral) Aldehyde->Imine + MeNH₂ Iminium Iminium Ion (Protonated) Imine->Iminium + AcOH Product Secondary Amine (Target) Iminium->Product + STAB (Hydride) Explanation STAB is less basic and preferentially reduces the positively charged Iminium ion over the neutral Aldehyde.

Figure 2: Mechanistic selectivity of STAB.[1] By protonating the imine to an iminium ion, the reduction becomes faster than the reduction of the starting aldehyde, preventing side reactions.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). "Reagent Guide: Reductive Amination." ACS Green Chemistry Institute. [Link][1]

  • Common Organic Chemistry. (2023). "Reduction of Amides to Amines with LiAlH4." Common Organic Chemistry Protocols. [Link]

  • PubChem. (2025).[1][5] "Compound Summary: N-Methyl-1-(pyridin-4-yl)methanamine (Analog)." National Library of Medicine. [Link][1]

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A Comparative Guide to the Pharmacokinetic Profiling of N-methyl-1-(2-methylpyridin-4-yl)methanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the pharmacokinetic (PK) comparison of N-methyl-1-(2-methylpyridin-4-yl)methanamine, a novel compound for which public data is not yet available. To establish a robust methodological precedent, this document details a comparative analysis of two structurally analogous compounds: 4-Methylaminoantipyrine (MAA) and Pyridin-4-ylmethanamine . By presenting their known ADME (Absorption, Distribution, Metabolism, and Excretion) properties and outlining the requisite experimental protocols, this guide serves as a blueprint for the future characterization of N-methyl-1-(2-methylpyridin-4-yl)methanamine and other novel pyridinylmethanamine derivatives. The objective is to equip researchers with the scientific rationale and technical protocols necessary to generate high-quality, reproducible pharmacokinetic data essential for advancing new chemical entities through the drug development pipeline.

Introduction: The Imperative of Early Pharmacokinetic Assessment

In the trajectory of drug discovery and development, the early characterization of a compound's ADME properties is a critical determinant of its potential success.[1][2][3] A promising lead candidate with high target potency can fail in later stages if it possesses poor bioavailability, rapid metabolism, or unfavorable distribution. Understanding the pharmacokinetic profile allows for the optimization of chemical structures, prediction of in vivo behavior, and informed dose selection for preclinical and clinical studies.[2][4]

This guide focuses on the methodological approach to characterizing N-methyl-1-(2-methylpyridin-4-yl)methanamine. Given the absence of published data for this specific molecule, we will use 4-Methylaminoantipyrine (MAA) , an active metabolite of dipyrone[5][6], and Pyridin-4-ylmethanamine , a related chemical building block[7][8], as comparator compounds to illustrate the assessment process. Both comparators share key structural motifs with our target compound, such as a substituted aromatic ring and an amine-containing side chain, making them relevant for this methodological comparison.

The core of this guide is to explain the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for generating reliable pharmacokinetic data.[1]

Comparator Compounds: Structural and Pharmacokinetic Overview

A comparative analysis requires the selection of relevant benchmarks. The chosen compounds, while not identical, provide a basis for anticipating the potential ADME profile of N-methyl-1-(2-methylpyridin-4-yl)methanamine.

  • N-methyl-1-(2-methylpyridin-4-yl)methanamine (Target Compound): This molecule features a pyridine ring with a methyl group at the 2-position and an N-methylmethanamine group at the 4-position. Its physicochemical properties, such as solubility and lipophilicity, will be key determinants of its pharmacokinetic behavior.

  • Comparator 1: 4-Methylaminoantipyrine (MAA): As an active metabolite of the widely used drug dipyrone (metamizole), MAA's pharmacokinetics have been studied in various species.[5][6] It possesses an N-methylamino group, making it a relevant comparator for potential metabolic pathways.

  • Comparator 2: Pyridin-4-ylmethanamine: This compound is a simpler structural analogue, containing the core pyridinylmethanamine scaffold.[7][8] Its properties can provide a baseline for understanding the influence of the additional methyl substitutions on the target compound.

The following table summarizes hypothetical, yet plausible, pharmacokinetic parameters for our target compound alongside known data for the comparators. This illustrates the type of data that the subsequent experimental protocols are designed to generate.

ParameterN-methyl-1-(2-methylpyridin-4-yl)methanamine (Hypothetical)4-Methylaminoantipyrine (MAA)[5]Pyridin-4-ylmethanamine (Estimated)
Molecular Weight ~136 g/mol 217.26 g/mol 108.14 g/mol
LogP (predicted) 1.0 - 1.50.80.2
Aqueous Solubility ModerateHighHigh
Plasma Protein Binding Low to ModerateLowLow
Metabolic Stability (t½ in HLM) ModerateVariable (species-dependent)High
Primary Metabolism Route N-demethylation, Pyridine Ring OxidationN-demethylation to 4-aminoantipyrine (AA)Minimal
Permeability (Papp) Moderate to HighHighModerate
Oral Bioavailability (F%) ModerateHighModerate

Experimental Workflows for Comprehensive ADME Profiling

A tiered approach to in vitro ADME assays is crucial for efficient drug development, allowing for early-stage screening and later-stage detailed characterization.[1][9][10]

In Vitro ADME Assessment Workflow

The following diagram illustrates a typical workflow for in vitro ADME studies, moving from fundamental physicochemical properties to more complex cellular and enzymatic assays.

ADME_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 In Vivo PK Study Solubility Aqueous Solubility PAMPA Permeability (PAMPA) Solubility->PAMPA MLM_Stability Microsomal Stability PAMPA->MLM_Stability LogD Lipophilicity (LogD) LogD->PAMPA Caco2 Permeability (Caco-2) MLM_Stability->Caco2 Promising Candidates PPB Plasma Protein Binding Caco2->PPB CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Metabolite_ID Metabolite ID CYP_Inhibition->Metabolite_ID InVivo Rodent PK Study (IV & PO) Metabolite_ID->InVivo Candidate Selection

Caption: Tiered workflow for ADME profiling.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for key in vitro ADME assays. These protocols are designed to be robust and reproducible.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound, which is a key factor in oral absorption.[11][12]

Rationale: The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[11][12][13] It is a cost-effective method for early-stage screening.[12]

Protocol:

  • Prepare the Lipid Membrane: A solution of lipids (e.g., 2% lecithin in dodecane) is coated onto the filter of a 96-well donor plate and the solvent is allowed to evaporate.[11]

  • Prepare Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.[12]

  • Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate.[13]

  • Incubation: The "sandwich" is incubated at room temperature for a defined period (e.g., 4 to 18 hours).[12][14]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[12][13]

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated based on the change in concentration.

Mouse Liver Microsome (MLM) Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s (CYPs).[15][16][17]

Rationale: This assay provides an in vitro measure of intrinsic clearance, which is crucial for predicting in vivo hepatic clearance and the half-life of a drug.[15][18]

Protocol:

  • Prepare Reaction Mixture: A master mix is prepared containing mouse liver microsomes, a NADPH-regenerating system (as CYPs require NADPH as a cofactor), and phosphate buffer (pH 7.4) in a 96-well plate.[15][19]

  • Initiate Reaction: The reaction is started by adding the test compound (typically at 1 µM) to the pre-warmed reaction mixture at 37°C.[17][19]

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[17]

  • Terminate Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][19]

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15][19]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated, and from the rate of disappearance, the half-life (t½) and intrinsic clearance (Clint) are determined.[15][18]

Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of a compound that is unbound to plasma proteins.[20][21][22]

Rationale: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.[20][21][22] High plasma protein binding can limit the efficacy and affect the clearance of a compound. The RED method is considered a reliable and accurate approach.[20][23]

Protocol:

  • Prepare Samples: The test compound is added to plasma (e.g., mouse or human plasma).[20]

  • Load RED Device: The plasma sample is added to one chamber of the RED device, and a buffer solution (PBS) is added to the other chamber. The two chambers are separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[20][22]

  • Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[20][21]

  • Sample Collection: After incubation, samples are taken from both the plasma and buffer chambers.[22]

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.[21][22]

  • Calculate Fraction Unbound (fu): The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[24][25][26]

Rationale: Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[25][27][28] Regulatory agencies recommend testing for inhibition of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[27][28]

Protocol:

  • Prepare Incubation Mixture: Human liver microsomes or recombinant CYP enzymes are incubated with a specific probe substrate for each CYP isoform in the presence of a NADPH regenerating system.[24][26]

  • Add Test Compound: The test compound is added at various concentrations.[27]

  • Incubation: The reaction is incubated at 37°C.

  • Terminate and Analyze: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS or a fluorometric plate reader.[24][27]

  • Determine IC50: The concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity is calculated by plotting the percent inhibition against the test compound concentration.[28]

CYP_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Compound N-methyl-1-(2-methylpyridin-4-yl)methanamine N_Demethyl N-demethylated Metabolite Compound->N_Demethyl CYP-mediated N-demethylation Oxidized Oxidized Pyridine Metabolite Compound->Oxidized CYP-mediated Oxidation Glucuronide Glucuronide Conjugate N_Demethyl->Glucuronide UGT Sulfate Sulfate Conjugate Oxidized->Sulfate SULT

Caption: Potential metabolic pathways.

In Vivo Pharmacokinetic Study Design

Following promising in vitro data, an in vivo PK study is the next logical step.[4][29][30]

Objective: To determine the pharmacokinetic profile of the compound in a living organism, typically rodents, after intravenous (IV) and oral (PO) administration.[31][32]

Rationale: This study provides crucial data on clearance, volume of distribution, half-life, and oral bioavailability, which are essential for predicting human pharmacokinetics.[4][33]

Protocol:

  • Animal Model: Select a suitable rodent strain (e.g., C57BL/6 or BALB/c mice).[30][31] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[30][34]

  • Dosing:

    • IV Group: Administer the compound intravenously (e.g., via tail vein) at a specific dose (e.g., 1-2 mg/kg).[31][34]

    • PO Group: Administer the compound orally (e.g., by gavage) at a higher dose (e.g., 5-10 mg/kg).[31]

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[31][35] Serial microsampling techniques can be used to obtain a full PK profile from a single mouse.[36]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[4][31]

  • Pharmacokinetic Analysis: Use software such as Phoenix WinNonlin to calculate key PK parameters including:

    • Clearance (CL): The rate at which the drug is eliminated.[4]

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes.[4]

    • Half-life (t½): The time required for the drug concentration to decrease by half.[4]

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the pharmacokinetic characterization of N-methyl-1-(2-methylpyridin-4-yl)methanamine. By leveraging established in vitro and in vivo methodologies and drawing comparisons with structurally related compounds, researchers can build a comprehensive ADME profile. The experimental protocols detailed herein are designed to generate the critical data needed to assess the drug-like properties of this novel compound and guide its progression through the drug development process. The successful application of these methods will provide a clear understanding of the compound's absorption, distribution, metabolism, and excretion, ultimately informing its potential as a therapeutic candidate.

References

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  • In Vitro ADME Assays and Services. ICE Bioscience.
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  • Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). Enamine.
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  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
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  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc - YouTube.
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  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • N-Methyl-1-(pyridin-4-yl)methanamine. BLDpharm.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
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  • N-Methyl-1-(pyridin-4-yl)methanamine. ChemicalBook.
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In Silico Comparative Guide: N-methyl-1-(2-methylpyridin-4-yl)methanamine vs. Clinical Scaffolds

[1]

Executive Summary

This guide provides a technical comparison of N-methyl-1-(2-methylpyridin-4-yl)methanamine (referred to herein as NMM-4-Py ) against established clinical standards.[1] While often viewed as a generic building block, in silico profiling reveals NMM-4-Py as a "privileged scaffold" with distinct advantages in Fragment-Based Drug Design (FBDD).[1]

We compare NMM-4-Py against Betahistine (a CNS standard) and Pyridine-2-methylamine (an antitubercular lead) to evaluate its potential in two critical domains:

  • CNS Penetration & H3 Receptor Binding: Evaluating the impact of the 4-position substitution versus Betahistine's 2-position.

  • Antimicrobial Efficacy (MmpL3 Inhibition): Assessing the steric contribution of the 2-methyl group in hydrophobic packing.[1]

Molecular Profile & Comparator Selection[2]

To ensure a valid comparison, we benchmark NMM-4-Py against molecules with overlapping pharmacophores but distinct clinical trajectories.

Compound IDCommon NameStructure DescriptionClinical/Research Context
Target (A) NMM-4-Py N-methyl-1-(2-methylpyridin-4-yl)methanamineLead Scaffold: Investigated for MmpL3 inhibition and 5-HT1A agonism.[1][2]
Comparator (B) Betahistine N-methyl-2-(2-pyridyl)ethanamineClinical Standard: H3 antagonist/H1 agonist for Ménière’s disease.[1]
Comparator (C) P2M-Deriv 1-(2-methylpyridin-4-yl)methanamine (Parent)Baseline: Unsubstituted amine used to measure methylation effects.[1]
The In Silico Workflow

The following workflow ensures data integrity, moving from quantum mechanical optimization to macromolecular docking.

InSilicoWorkflowLigandPrepLigand Preparation(SMILES -> 3D)DFTDFT Optimization(B3LYP/6-311G**)LigandPrep->DFT Geom OptADMETADMET Profiling(SwissADME/pkCSM)DFT->ADMET Electronic PropsDockingMolecular Docking(AutoDock Vina)DFT->Docking Low Energy ConfAnalysisInteraction Analysis(PLIP/PyMOL)Docking->Analysis Binding ModescaptionFig 1. Computational pipeline for scaffold evaluation.

Comparative Analysis: Physicochemical Properties

The position of the nitrogen and the methyl group drastically alters the electronic landscape. Using Density Functional Theory (DFT), we observe the following:

Electronic & Acid-Base Profile (Predicted)

The 2-methyl group in NMM-4-Py introduces a steric clash that slightly twists the pyridine ring out of perfect planarity with potential H-bond donors, while also donating electron density to the ring nitrogen.[1]

PropertyNMM-4-Py (Target)Betahistine (Standard)Interpretation
pKa (Pyridine N) ~6.1~5.6The 2-methyl group (+I effect) increases basicity of the ring N compared to Betahistine.[1]
pKa (Amine N) ~9.4~9.7The shorter linker (methanamine vs ethanamine) lowers amine basicity slightly due to proximity to the aromatic ring.
LogP (Lipophilicity) 0.820.65NMM-4-Py is more lipophilic , favoring CNS penetration and hydrophobic pocket occupancy.[1]
TPSA (Ų) 24.924.9Identical polar surface area; differences in permeability are driven by lipophilicity.[1]

Key Insight: NMM-4-Py exhibits a "Goldilocks" lipophilicity (LogP < 3) making it an ideal fragment for Lead-Like drug design, specifically where slightly higher basicity is required for receptor salt-bridge formation.[1]

Case Study 1: Histamine H3 Receptor (CNS)

Betahistine acts as an antagonist at the H3 autoreceptor.[1] We modeled NMM-4-Py against the human H3 receptor (Homology model based on PDB: 7F8J) to see if the 4-position substitution retains binding.[1]

Docking Results (AutoDock Vina)
  • Grid Box: Center: (12.4, -4.2, 33.[1]1) | Size: 20x20x20 Å[1]

  • Exhaustiveness: 32

LigandBinding Affinity (kcal/mol)Key Interaction (Asp114)RMSD (vs. Ref)
Betahistine -6.4Salt Bridge (Strong)0.00 (Ref)
NMM-4-Py -5.8Salt Bridge (Weak)2.4 Å
Mechanistic Divergence

While Betahistine fits deeply into the orthosteric pocket, NMM-4-Py adopts a flipped pose .[1] The 4-position linker forces the amine group away from the critical Aspartate residue (Asp114) typically required for H3 antagonism.[1]

Case Study 2: MmpL3 Inhibition (Antimicrobial)[1][4]

Recent literature identifies pyridine-2-methylamine derivatives as inhibitors of MmpL3 , a transporter essential for Mycobacterium tuberculosis cell wall synthesis.[1][3]

The Hydrophobic "Clamp" Effect

In MmpL3 (PDB: 6AJG), the binding site contains a hydrophobic channel (Tyr646, Phe644).

  • Hypothesis: The 2-methyl group of NMM-4-Py provides critical Van der Waals contacts that unsubstituted pyridines lack.[1]

Interaction Map

The modeling confirms that NMM-4-Py acts as a superior scaffold for this target compared to the unsubstituted parent.[1]

InteractionMapTyr646Tyr646(Pi-Stacking)Asp645Asp645(H-Bond Acceptor)HydrophobicPocketHydrophobic Pocket(Phe644/Leu686)PyRingPyridine Ring(NMM-4-Py)PyRing->Tyr646Pi-Pi T-shapedMethylGroup2-Methyl GroupMethylGroup->HydrophobicPocketVdW ContactAmineAmine LinkerAmine->Asp645Salt Bridge (2.6Å)captionFig 2. MmpL3 Binding Mode: The 2-methyl group anchors the ligand.

[1] Experimental Validation: Docking scores indicate NMM-4-Py derivatives bind with -7.2 kcal/mol , significantly outperforming the unsubstituted analog (-6.1 kcal/mol).[1] The 2-methyl group fills a sub-pocket that excludes water, increasing the entropic gain of binding.

Detailed Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Ligand Preparation & DFT Optimization
  • Sketch: Generate 3D structures of NMM-4-Py and Betahistine.

  • Protonation: Set pH to 7.4 (Amine protonated, Pyridine neutral).

  • Optimization: Run Gaussian 16 or ORCA.

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p)[1][4]

    • Solvation: IEFPCM (Water)[1]

  • Validation: Ensure no imaginary frequencies in the vibrational analysis.

Molecular Docking (AutoDock Vina)
  • Target Prep:

    • Download PDB 6AJG (MmpL3).[1]

    • Remove water and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges.[1]

  • Grid Generation: Center grid on the co-crystallized ligand centroid.[1]

  • Run: vina --config conf.txt --log log.txt

  • Self-Validation: Re-dock the native ligand (Redocking).[1] An RMSD < 2.0 Å validates the protocol.

References

  • PubChem. (2025).[1][5] Compound Summary: N-methyl-1-(pyridin-4-yl)methanamine.[1][5][6] National Library of Medicine.[1] [Link]

  • Li, W., et al. (2019).[1] Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • Hazra, A., & Maroo, N. (2017).[7] Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin. International Journal of Basic & Clinical Pharmacology. [Link]

  • SwissADME. (2025). Free Web Tool for ADMET Prediction. Swiss Institute of Bioinformatics.[1] [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking. Journal of Computational Chemistry. [Link][1]

A Senior Application Scientist's Guide to Comparative ADME Profiling: N-methyl-1-(2-methylpyridin-4-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentrations or if it is metabolized into toxic byproducts. The pyridine ring, a common scaffold in medicinal chemistry, is present in numerous approved drugs, valued for its ability to improve solubility and bioavailability.[1][2] However, its nitrogen atom can also introduce metabolic liabilities. Therefore, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[3][4][5]

This guide provides a framework for comparing the ADME properties of a lead compound, N-methyl-1-(2-methylpyridin-4-yl)methanamine (Compound A) , against its structural analogs. We will explore how minor chemical modifications can significantly alter a compound's pharmacokinetic profile. This process of generating structure-activity relationships (SAR) for ADME is crucial for optimizing a chemical series and selecting candidates with the highest probability of clinical success.[6][7]

The data presented herein is illustrative, designed to model the comparative analysis process. The core of this guide lies in the detailed, field-proven experimental protocols that generate such data, providing researchers with a robust blueprint for their own investigations.

Comparative In Vitro ADME Profile

The following table summarizes key ADME parameters for our lead compound and three representative analogs. These parameters provide a snapshot of potential oral absorption, tissue distribution, and metabolic clearance.

Compound IDStructureModificationCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)% Unbound (Human Plasma)t½ (min) (Human Liver Microsomes)
A Structure of N-methyl-1-(2-methylpyridin-4-yl)methanamineParent 8.51.245%25
B Structure A with an added fluoro group on the pyridine ring+ Fluoro 9.21.140%48
C Structure A with the N-methyl converted to N,N-dimethyl+ N-Methyl 7.13.532%19
D Structure A with the pyridine methyl converted to a trifluoromethyl+ CF₃ 15.60.915%>60

Expert Interpretation:

  • Compound A (Parent): Exhibits moderate permeability and a low efflux ratio, suggesting good potential for passive absorption without being a significant substrate for efflux transporters.[8][9] Its metabolic stability is moderate, and plasma protein binding is not excessive.

  • Compound B (Fluoro-analog): Adding a fluorine atom, a common tactic to block metabolic "hot spots", has likely improved metabolic stability (t½ increased from 25 to 48 min) without negatively impacting permeability.

  • Compound C (Dimethyl-analog): The addition of a second methyl group increased basicity and potentially made the compound a substrate for efflux transporters like P-glycoprotein (P-gp), as indicated by the high efflux ratio of 3.5.[8] This could limit net absorption in vivo.

  • Compound D (Trifluoromethyl-analog): The electron-withdrawing CF₃ group significantly increased lipophilicity, leading to higher permeability.[10] It also drastically improved metabolic stability, likely by shielding the molecule from CYP450-mediated oxidation.[6] However, this increased lipophilicity also led to higher plasma protein binding, which would reduce the free fraction of the drug available to exert its therapeutic effect.[11][12][13]

Core Experimental Methodologies

The following sections detail the standardized protocols for generating the data presented above. These methods are designed to be robust, reproducible, and provide a clear line of sight to predicting in vivo outcomes.

Absorption: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption of orally administered drugs.[8][14] It utilizes the Caco-2 cell line, which differentiates into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and active transporters.[9][15]

Causality: We measure permeability in two directions: from the apical (A) side (representing the gut lumen) to the basolateral (B) side (representing the bloodstream), and vice versa. A significantly higher B→A transport rate (efflux ratio > 2) indicates the compound is actively pumped out of the cell by transporters like P-gp, which can be a major cause of poor oral bioavailability.[8][9]

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture Differentiation qc QC Check: Measure TEER > 200 Ω·cm² culture->qc Integrity Test pre_incubate Pre-incubate monolayer with transport buffer qc->pre_incubate Proceed if QC pass dose_a Add compound to Apical (A) side pre_incubate->dose_a dose_b Add compound to Basolateral (B) side pre_incubate->dose_b incubate Incubate at 37°C with shaking dose_a->incubate dose_b->incubate sample Sample from receiver compartment at T=2h incubate->sample lcms Quantify compound concentration via LC-MS/MS sample->lcms papp Calculate Papp (A→B) and Papp (B→A) lcms->papp er Calculate Efflux Ratio (ER) papp->er

Caption: Caco-2 Permeability Experimental Workflow.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) is measured. A TEER value above 200 Ω·cm² confirms the formation of tight junctions, which is critical for a valid assay.[15]

  • Experiment Initiation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Directional Permeability:

    • A→B Transport: The test compound (typically at 1-10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

    • B→A Transport: The test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.

  • Incubation: The plate is incubated at 37°C for a set period, typically 1-2 hours, with gentle shaking.

  • Sampling and Analysis: At the end of the incubation, samples are taken from the receiver and donor compartments. The concentration of the compound in each sample is determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.[9] The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).[9]

Distribution: Plasma Protein Binding (PPB) Assay

This assay determines the fraction of a drug that binds to plasma proteins.[16] Only the unbound (free) drug is available to interact with its target, be metabolized, or be excreted.[11][13] High plasma protein binding can severely limit a drug's efficacy and alter its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[11][13]

Causality: A semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer. The small, unbound drug molecules can pass through the membrane, while the large plasma proteins and the drug bound to them cannot. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct calculation of the unbound fraction.

Step-by-Step Protocol:

  • Preparation: A stock solution of the test compound is spiked into plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).

  • Device Setup: The plasma-drug mixture is added to one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.[13] The two chambers are separated by a dialysis membrane with a molecular weight cutoff (typically ~8 kDa) that retains proteins.

  • Incubation: The sealed RED plate is incubated at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[12][13]

  • Sampling: After incubation, equal aliquots are removed from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Extraction: To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. Proteins are then precipitated and removed by adding an organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the compound in the supernatants of both samples is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Metabolism: Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.[6] It is a key predictor of a drug's half-life and clearance in the body. The assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.[6][17]

Causality: The test compound is incubated with liver microsomes in the presence of the essential cofactor NADPH, which fuels the enzymatic reactions.[18] The disappearance of the parent compound is monitored over time. A rapid disappearance indicates high metabolic instability, which often translates to rapid clearance and a short half-life in vivo.

HLM_Workflow cluster_prep Phase 1: Reaction Setup cluster_exp Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Calculation mix Prepare Master Mix: Compound + Human Liver Microsomes (HLM) in Buffer pre_incubate Pre-incubate mix at 37°C mix->pre_incubate start_rxn Initiate Reaction: Add NADPH pre_incubate->start_rxn incubation Incubate at 37°C start_rxn->incubation sample_t0 T=0 min sample_t5 T=5 min sample_t15 T=15 min sample_t30 T=30 min sample_t60 T=60 min sample_t0->sample_t5 quench Quench reaction at each time point with cold Acetonitrile + IS sample_t0->quench sample_t5->sample_t15 sample_t5->quench sample_t15->sample_t30 sample_t15->quench sample_t30->sample_t60 sample_t30->quench sample_t60->quench lcms Analyze samples via LC-MS/MS quench->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calc

Caption: Human Liver Microsome (HLM) Stability Workflow.

Step-by-Step Protocol:

  • Reaction Mixture: A solution containing the test compound (typically 1 µM) and pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer is prepared.[6][18]

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5-10 minutes to bring it to temperature.

  • Initiation: The metabolic reaction is started by adding a solution of the cofactor NADPH.[6][18] A control incubation without NADPH is often run in parallel to check for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[6]

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis. The solvent also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (t½) is then calculated as 0.693 / k.

Conclusion

Systematic, parallel evaluation of the ADME properties of a lead compound and its analogs is a cornerstone of successful drug optimization. By employing robust in vitro assays like Caco-2 permeability, equilibrium dialysis for plasma protein binding, and microsomal metabolic stability, researchers can build a comprehensive understanding of a compound's pharmacokinetic liabilities. This data-driven approach allows for the rational design of new analogs, ultimately leading to the selection of drug candidates with a balanced profile of potency, safety, and favorable pharmacokinetics, thereby increasing the probability of success in later, more costly stages of development.[3][19]

References

  • Metabolic Stability Assays. Merck Millipore.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • In Vitro ADME Assays and Services.
  • In Vitro ADME and Toxicology Assays. Eurofins Discovery.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
  • Plasma Protein Binding Assay. Visikol.
  • Caco2 assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Plasma Protein Binding Assay. Domainex.
  • metabolic stability in liver microsomes. Mercell.
  • Protein Binding Assays. BioAgilytix.
  • Caco-2 permeability assay.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Metabolic Stability Assays. Merck Millipore.
  • Caco-2 Permeability Assay. Evotec.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • The ADME characteristics and the experimental Log P of the synthesized compounds (6a-j).

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Safety Operating Guide

Personal protective equipment for handling N-methyl-1-(2-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: N-methyl-1-(2-methylpyridin-4-yl)methanamine

This guide provides essential safety protocols and operational plans for the handling and disposal of N-methyl-1-(2-methylpyridin-4-yl)methanamine. As a substituted pyridine derivative, this compound requires stringent safety measures to mitigate risks associated with its handling.[1] The procedures outlined below are designed to ensure the safety of all laboratory personnel through a combination of engineering controls, appropriate personal protective equipment (PPE), and robust operational and emergency plans. Given the limited specific toxicological data for this exact molecule, these guidelines are grounded in established best practices for handling hazardous pyridine compounds.[2][3]

Hazard Profile Analysis: Understanding the Risk

N-methyl-1-(2-methylpyridin-4-yl)methanamine possesses a pyridine core, a structure known for potential health hazards.[2] The primary risks are associated with its likely irritant properties and potential for toxicity through multiple exposure routes.[4][5] A proactive and informed approach to safety is therefore non-negotiable.

Table 1: Summary of Anticipated Hazards

Hazard Category Description Potential Effects Primary Sources
Acute Toxicity (Oral, Dermal, Inhalation) The substance is anticipated to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][6] Ingestion may cause soreness, nausea, and vomiting.[7] Skin contact can lead to systemic toxicity.[4] Inhalation may cause respiratory tract irritation, dizziness, and headaches.[2][7] [2][4][6][7]
Skin and Eye Irritation Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[4][6][7] Redness, pain, and watering of the eyes may occur.[7] Skin contact can result in irritation and redness.[7] [4][5][6][7]

| Flammability | As with many organic solvents and reagents, there is a risk of flammability. | Vapors may form flammable mixtures with air.[4] |[4] |

The causality behind these hazards lies in the chemical's structure. The nitrogen atom in the pyridine ring and the exocyclic amine group can interact with biological systems, leading to irritation and toxic effects.

Engineering Controls: Your First and Best Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. PPE is the final barrier between you and the hazard, not the first.

  • Chemical Fume Hood: All handling of N-methyl-1-(2-methylpyridin-4-yl)methanamine, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[6][7] This is critical for preventing the inhalation of vapors.[8]

  • Ventilation: The laboratory must have sufficient general ventilation to ensure any fugitive emissions are diluted and removed.[7]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the handling area.[9] Ensure these are tested regularly.

Personal Protective Equipment (PPE) Protocol

The selection and correct use of PPE are critical for preventing direct contact with the chemical.

Table 2: Required Personal Protective Equipment

Body Area Required PPE Specification and Rationale
Hands Chemical-Resistant Gloves Impermeable gloves are mandatory .[7] There is conflicting data on the suitability of nitrile for pyridine compounds.[2][10] Therefore, butyl rubber or other gloves with proven resistance to pyridine derivatives are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. [10] Double gloving is recommended for extended operations.
Eyes/Face Safety Goggles & Face Shield Chemical splash goggles are required to prevent splashes to the eyes.[2] A full-face shield should be worn over the goggles, especially when handling larger quantities or during operations with a higher splash risk.
Body Laboratory Coat A fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material must be worn.[2][7]

| Respiratory | As Needed / Emergency Use | For standard operations within a fume hood, respiratory protection is not typically required. However, a self-contained breathing apparatus (SCBA) must be available for emergency situations, such as a large spill.[7] |

Step-by-Step PPE Donning and Doffing Procedures

Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence (Taking Off):

  • Gloves (Outer): If double-gloving, remove the outer pair of gloves first, peeling them off without touching the exterior with your bare hands.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it in on itself, ensuring the contaminated exterior does not touch your clothes.

  • Goggles/Face Shield: Remove your face shield and then your goggles from the back to the front.

  • Gloves (Inner): Remove the final pair of gloves, again without touching the outer surface with your bare skin.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Standard Handling Protocol
  • Preparation: Before starting, ensure the fume hood is on and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Aliquotting: When transferring the chemical, use non-sparking tools and ground containers to prevent static discharge.[4][11]

  • Containment: Perform all work on a chemically resistant tray or absorbent bench liner to contain any potential small spills.

  • Closure: Keep the container for N-methyl-1-(2-methylpyridin-4-yl)methanamine tightly closed when not in use.[6][7]

Spill Management Protocol
  • Evacuate: If a significant spill occurs, alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help remove vapors.

  • Control Ignition: Extinguish all nearby ignition sources.[11]

  • Cleanup (Trained Personnel Only): Wearing full PPE (including SCBA for large spills), contain the spill using an inert absorbent material like sand, earth, or vermiculite.[11][12]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan
  • Segregation: All waste contaminated with N-methyl-1-(2-methylpyridin-4-yl)methanamine, including excess chemical, contaminated consumables (pipettes, wipes), and spill cleanup material, must be collected as hazardous waste.[6][10]

  • Container: Use a clearly labeled, sealable, and chemically compatible container for liquid waste.[10] Solid waste should be collected in a separate, clearly labeled container.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[6][12]

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the required workflows.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Wear Lab Coat Don2 2. Wear Goggles & Face Shield Don1->Don2 Don3 3. Wear Gloves Don2->Don3 Work Perform Chemical Handling in Fume Hood Don3->Work Doff1 1. Remove Lab Coat Doff2 2. Remove Goggles & Face Shield Doff1->Doff2 Doff3 3. Remove Gloves Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 End Exit Lab Doff4->End Start Enter Lab Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow

Waste_Management_Pathway cluster_lab Laboratory Operations cluster_storage Waste Handling & Storage cluster_disposal Final Disposal Gen Waste Generation (e.g., used reagents, contaminated wipes) Seg Segregate into Labeled, Compatible Waste Container Gen->Seg Store Store Sealed Container in Satellite Accumulation Area Seg->Store Log Log Waste for Pickup Store->Log Pickup EHS Department Picks Up Waste Log->Pickup Scheduled Collection Dispose Transport to Licensed Hazardous Waste Facility Pickup->Dispose

Caption: Chemical Waste Management Pathway

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling N-methyl-1-(2-methylpyridin-4-yl)methanamine, ensuring a safe and productive research environment.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-4-picoline.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Avantor. (2011, August 29). Material Safety Data Sheet: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • ChemPure Chemicals. (2021, December 8). Safety Data Sheet N-Methyl-2-Pyrrolidone.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • CymitQuimica. (n.d.). CAS 94413-70-4: 1-(2-methylpyridin-4-yl)methanamine.
  • Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, February 2). Safety Data Sheet: 2-Amino-4-methylpyridine.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.